CCT020312
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Br2N4O2/c1-3-36(4-2)17-16-28(38)37-27(20-10-12-22(32)13-11-20)19-26(35-37)30-29(21-8-6-5-7-9-21)24-18-23(33)14-15-25(24)34-31(30)39/h5-15,18,27H,3-4,16-17,19H2,1-2H3,(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDKXMGESZLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT020312: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
CCT020312 has emerged as a promising small molecule with potent anti-cancer properties. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway. Through the induction of cell cycle arrest and apoptosis, this compound presents a potential therapeutic strategy for various malignancies, including triple-negative breast cancer, prostate cancer, and colorectal cancer.
Core Mechanism of Action: Selective PERK Pathway Activation
This compound's primary mechanism of action revolves around its ability to selectively activate the PERK branch of the unfolded protein response (UPR).[1][2][3] Under cellular stress conditions, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), PERK is activated.[1] this compound mimics this stress signal, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][3][4] This phosphorylation event has two major consequences: a transient inhibition of global protein translation and the selective translation of activating transcription factor 4 (ATF4).[1]
ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor involved in ER stress-mediated apoptosis.[1][2][5] The sustained activation of the PERK/eIF2α/ATF4/CHOP signaling cascade by this compound ultimately pushes cancer cells towards programmed cell death.[1][2]
Impact on Cancer Cell Processes
The activation of the PERK pathway by this compound triggers a cascade of events that collectively inhibit cancer cell growth and survival.
Cell Cycle Arrest
A hallmark of this compound's activity is the induction of G1 phase cell cycle arrest.[1][2][6] By activating the G1/S checkpoint, this compound prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.[6] This is achieved through the downregulation of key G1/S cyclins (D1, D2, E, and A) and the catalytic subunit CDK2, alongside an increase in the CDK inhibitor p27KIP1.[6] In vivo studies have confirmed a reduction in the protein levels of CDK4 and CDK6 in xenograft models treated with this compound.[1][7]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1][2][7] The upregulation of CHOP, a downstream effector of the PERK pathway, plays a crucial role in this process.[2] Experimental evidence demonstrates a dose-dependent increase in apoptotic cells following this compound treatment.[1][7] This is further corroborated by the increased expression of pro-apoptotic proteins such as cleaved PARP and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2.[1][2][7]
Autophagy
In addition to apoptosis, this compound has been shown to induce autophagy in prostate cancer cells.[2] This is evidenced by an increase in the levels of LC3II/I, Atg12-Atg5, and Beclin1, and the formation of autophagosomes.[2] While autophagy can sometimes promote cell survival, in this context, it appears to contribute to the anti-cancer effects of this compound.[2]
Inhibition of Pro-Survival Signaling
This compound also exerts its anti-cancer effects by inhibiting pro-survival signaling pathways. Notably, it has been shown to decrease the phosphorylation of AKT and mTOR, key components of a pathway that promotes cell growth and proliferation.[1][7] This dual action of activating a death pathway (PERK) and inhibiting a survival pathway (AKT/mTOR) enhances its efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound, providing insights into its potency and activity in different cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / Concentration | Effect | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer | CCK-8, Colony Formation | Dose-dependent (6-12 µM) | Reduced viability and proliferation, induced apoptosis and G1 arrest. | [1][7] |
| CAL-148 | Triple-Negative Breast Cancer | CCK-8, Colony Formation | Dose-dependent (6-12 µM) | Reduced viability and proliferation, induced apoptosis and G1 arrest. | [1][7] |
| C4-2 | Prostate Cancer | Cell Viability | Not specified | Inhibited viability, induced G1 arrest, apoptosis, and autophagy. | [2] |
| LNCaP | Prostate Cancer | Cell Viability | Not specified | Inhibited viability, induced G1 arrest, apoptosis, and autophagy. | [2] |
| HT29 | Colon Cancer | pRB Phosphorylation | 1.8 - 6.1 µM | Concentration-dependent loss of P-S608-pRB signal. | [6] |
| HT29 | Colon Cancer | Flow Cytometry | 10 µM | Increased number of cells in G1 phase. | [6] |
| U-2 OS | Osteosarcoma | Growth Inhibition | 2.5 µM | Augmented paclitaxel-induced growth inhibition. | [4][6] |
| HCT116 | Colon Cancer | Growth Inhibition | 2.5 µM | No effect on paclitaxel-induced growth inhibition. | [4] |
| Various CRC | Colorectal Cancer | Proliferation | Dose- and time-dependent | Reduced cell proliferation. | [5] |
Experimental Protocols
This section provides a detailed methodology for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assays
-
Cell Lines and Culture: Cancer cell lines (e.g., MDA-MB-453, CAL-148, C4-2, LNCaP, HT29, U-2 OS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
CCK-8 Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified time points. CCK-8 solution is then added to each well, and the absorbance is measured at 450 nm using a microplate reader to determine cell viability.[1][7]
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. After a designated period, the medium is replaced with fresh medium, and cells are allowed to form colonies. Colonies are then fixed, stained with crystal violet, and counted.[1][7]
-
Real-Time Cell Analysis (RTCA): Cell proliferation is monitored in real-time using a system like the xCELLigence RTCA DP instrument, which measures electrical impedance as cells adhere and proliferate on microelectrodes in E-plates.
Apoptosis Assays
-
Flow Cytometry: Cells are treated with this compound, harvested, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is then quantified using a flow cytometer.[1][7]
-
Western Blotting for Apoptosis Markers: Following treatment with this compound, cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against key apoptosis-related proteins such as cleaved PARP, Bax, and Bcl-2.[1][2][7]
Cell Cycle Analysis
-
Flow Cytometry: Cells are treated with this compound, harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1][6]
-
Western Blotting for Cell Cycle Regulators: Cell lysates are analyzed by Western blotting using antibodies against key cell cycle regulatory proteins, including CDK4, CDK6, Cyclin D1, Cyclin E, and p27KIP1.[1][6]
Western Blotting for Signaling Pathway Analysis
-
Sample Preparation: Cells are treated with this compound for various times and at different concentrations. Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest, including p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, p-AKT, AKT, p-mTOR, and mTOR.[1] After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-453, C4-2) are injected subcutaneously or orthotopically into the mice.[1][2]
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups and administered this compound (e.g., 24 mg/kg) or vehicle control via intraperitoneal injection or other appropriate routes.[1]
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).[1][2]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound activates the PERK pathway, leading to apoptosis and G1 arrest, while inhibiting AKT/mTOR.
Caption: Workflow for analyzing protein expression changes in response to this compound treatment via Western Blot.
Conclusion and Future Directions
This compound represents a targeted therapeutic agent that exploits the ER stress response pathway to selectively induce cell death in cancer cells. Its well-defined mechanism of action, centered on the activation of PERK signaling, provides a strong rationale for its further development. The ability of this compound to sensitize cancer cells to conventional chemotherapeutics like taxanes opens up possibilities for combination therapies, potentially overcoming drug resistance.[3][4][5] Future research should focus on optimizing its therapeutic window, exploring its efficacy in a broader range of cancer types, and identifying predictive biomarkers to select patient populations most likely to respond to this novel agent. The in-depth understanding of its molecular interactions will be crucial for its successful translation into clinical practice.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 5. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
CCT020312: A Selective Modulator of the PERK Signaling Pathway for Therapeutic Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CCT020312 is a small molecule compound identified as a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a critical sensor in the Unfolded Protein Response (UPR).[1][2] Unlike global endoplasmic reticulum (ER) stress inducers, this compound selectively elicits PERK signaling, making it a valuable tool for investigating the specific roles of this pathway and a potential therapeutic agent, particularly in oncology.[1][3] This document provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, tailored for researchers in cellular biology and drug development.
Core Mechanism of Action: Selective PERK Activation
This compound's primary function is the selective activation of EIF2AK3, the gene encoding PERK.[1][4] PERK is one of the three main sensors of ER stress, a state triggered by the accumulation of unfolded or misfolded proteins.[5][6] Upon activation, PERK autophosphorylates and then phosphorylates its primary substrate, the eukaryotic translation initiation factor 2 alpha (eIF2α), on Serine 51.[1][3]
This phosphorylation event has a dual effect on protein synthesis:
-
Global Translation Inhibition: Phosphorylated eIF2α (p-eIF2α) attenuates the assembly of the translation initiation complex, leading to a general shutdown of protein synthesis. This allows the cell to conserve resources and reduce the load of new proteins entering the ER.[5][6]
-
Selective mRNA Translation: Paradoxically, p-eIF2α promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[5][7]
ATF4 is a key transcription factor that upregulates genes involved in stress adaptation, amino acid metabolism, and, under prolonged stress, apoptosis. A major downstream target of ATF4 is the C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor.[5][7]
Crucially, studies have shown that this compound activates the PERK/eIF2α/ATF4/CHOP signaling cascade without inducing other branches of the UPR, such as those mediated by IRE1 or ATF6.[1][3] This selectivity distinguishes it from general ER stress inducers like thapsigargin (B1683126) and makes it a precise chemical probe for the PERK pathway.[3]
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. Genetic knock-in of EIF2AK3 variants reveals differences in PERK activity in mouse liver and pancreas under endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
CCT020312: A Selective PERK Activator for Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of CCT020312, a selective small-molecule activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). This compound serves as a critical tool for researchers studying the Unfolded Protein Response (UPR) and holds potential for therapeutic development in oncology and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.
Introduction
This compound is a potent and selective activator of PERK (also known as EIF2AK3), a key sensor of endoplasmic reticulum (ER) stress.[1][2] The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, a complex signaling network aimed at restoring cellular homeostasis. PERK is one of the three main branches of the UPR, and its activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event attenuates global protein synthesis while promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn regulates the expression of genes involved in stress adaptation, apoptosis, and autophagy.[3][4][5]
This compound offers a unique advantage by selectively activating the PERK branch of the UPR, allowing for the specific investigation of its downstream signaling and cellular consequences.[4] This selectivity makes it an invaluable tool for dissecting the intricate roles of PERK in various physiological and pathological processes.
Mechanism of Action
This compound directly activates PERK, leading to its autophosphorylation and subsequent phosphorylation of its primary substrate, eIF2α, at the Ser51 residue.[4] This phosphorylation event is a critical control point in protein translation. The downstream signaling cascade initiated by this compound-mediated PERK activation is the PERK/eIF2α/ATF4/CHOP pathway.[3][5]
Prolonged activation of this pathway can lead to the induction of apoptosis through the transcription factor C/EBP homologous protein (CHOP).[5] Additionally, this compound has been shown to induce G1 phase cell cycle arrest and autophagy in cancer cells.[3]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound from various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (PERK Activation) | - | 5.1 µM | [1] |
| Half-maximal reduction of pRB phosphorylation | HT29 | 4.2 µM | [4] |
| Half-maximal reduction of pRB phosphorylation | HCT116 | 5.7 µM | [4] |
| Linear response range for P-S608-pRB loss | HT29 | 1.8 - 6.1 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| MDA-MB-453 Xenograft Mice | Triple-Negative Breast Cancer | 24 mg/kg | Suppressed tumor growth | [2] |
| C4-2 Xenograft Mouse Model | Prostate Cancer | Not specified | Suppressed tumor growth | [6] |
| P301S Tau Transgenic Mice | Tauopathy | 2 mg/kg (i.p., once daily for 6 weeks) | Improved memory and locomotor function | [5] |
| Wildtype Mice | - | 1-5 mg/kg (i.p., once daily for 3 days) | Increased phosphorylated PERK and NRF2 in brain | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., MDA-MB-453, CAL-148) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for PERK Pathway Activation
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Tumor Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ MDA-MB-453 cells) into the flank of immunodeficient mice (e.g., nude mice).[7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer this compound (e.g., 24 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule.[2]
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting or immunohistochemistry for pharmacodynamic markers).
Mandatory Visualizations
Signaling Pathway of this compound-mediated PERK Activation
Caption: this compound activates PERK, initiating a downstream signaling cascade.
Experimental Workflow for In Vitro Analysis
Caption: A general workflow for in vitro experiments using this compound.
Logical Relationship of this compound's Selective Action
Caption: this compound selectively activates the PERK branch of the UPR.
Conclusion
This compound is a well-characterized, selective activator of the PERK signaling pathway. Its ability to specifically engage this arm of the Unfolded Protein Response makes it an indispensable research tool for elucidating the roles of PERK in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their studies, with potential applications in developing novel therapeutic strategies for cancer and neurodegenerative disorders. Further investigation into its selectivity profile against a broader range of kinases will continue to refine its application as a precise chemical probe.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
CCT020312: A Selective Modulator of eIF2α Phosphorylation via the PERK Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
CCT020312 is a small molecule compound identified as a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3 (EIF2AK3).[1][2] PERK is a critical transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] Activation of PERK leads to the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[4][5] This event is a key regulatory node in the UPR, controlling global protein synthesis and inducing the translation of specific stress-related mRNAs, such as Activating Transcription Factor 4 (ATF4).[4][6] this compound provides a valuable tool for selectively studying the PERK-eIF2α axis, as it does not trigger the other major branches of the UPR, namely those mediated by IRE1 and ATF6.[7] This technical guide details the mechanism of this compound, its quantitative effects on eIF2α phosphorylation, and relevant experimental protocols.
Core Mechanism of Action
This compound selectively activates the PERK kinase, initiating a signaling cascade that culminates in the phosphorylation of eIF2α at the Serine 51 residue.[8][9] Under conditions of ER stress, PERK is typically activated upon dissociation from the chaperone protein BiP (also known as GRP78).[10] However, this compound can induce PERK activation and subsequent eIF2α phosphorylation independently of a full ER stress response.[2]
The activated PERK phosphorylates eIF2α, which then attenuates global mRNA translation, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α (p-eIF2α) selectively enhances the translation of ATF4 mRNA.[3] ATF4, in turn, acts as a transcription factor to upregulate genes involved in stress adaptation, amino acid metabolism, and, under prolonged stress, apoptosis, including the pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein).[6]
Quantitative Data on this compound-Induced Phosphorylation
The effect of this compound on the phosphorylation of eIF2α and the activation of downstream targets has been quantified in various cancer cell lines. The compound consistently demonstrates a dose- and time-dependent increase in the levels of p-PERK, p-eIF2α, ATF4, and CHOP.[6]
Table 1: Effect of this compound on PERK Pathway Activation in Triple-Negative Breast Cancer (TNBC) Cells [6][11]
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect on p-eIF2α & Downstream Proteins |
| MDA-MB-453 | 4, 6, 8 | 24 hours | Dose-dependent increase in p-PERK, p-eIF2α, ATF4, and CHOP |
| MDA-MB-453 | 8 | 0, 6, 12, 24 hours | Time-dependent increase in p-PERK, p-eIF2α, ATF4, and CHOP |
| CAL-148 | 6, 8, 10 | 24 hours | Dose-dependent increase in p-PERK, p-eIF2α, ATF4, and CHOP |
| CAL-148 | 10 | 0, 6, 12, 24 hours | Time-dependent increase in p-PERK, p-eIF2α, ATF4, and CHOP |
Table 2: Effect of this compound in Other Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| HT-29 (Colon) | 10 | 0, 1, 2, 4, 8 hours | Time-dependent increase in p-eIF2α (Ser51) | [9][12] |
| MCF-7 (Breast) | 10 | 0, 1, 2, 4, 8 hours | Time-dependent increase in p-eIF2α (Ser51) | [9][12] |
| HT-29 (Colon) | 1.8 - 6.1 | 24 hours | Concentration-dependent loss of P-S608-pRB signal | [8] |
| C4-2 (Prostate) | Not specified | Not specified | Increased levels of p-eIF2α, ATF4, and CHOP | [13] |
| LNCaP (Prostate) | Not specified | Not specified | Increased levels of p-eIF2α, ATF4, and CHOP | [13] |
| CRC cells | Not specified | Not specified | Dose- and time-dependent increase in p-PERK and p-eIF2α | [14] |
Experimental Protocols
Protocol 1: Western Blotting for Detection of p-eIF2α
This protocol provides a standard methodology for detecting the phosphorylation of eIF2α in cell lysates following treatment with this compound, based on common laboratory practices.[6][15][16][17]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-453, HT-29) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Aspirate culture media and wash cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lyse cells by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples. Mix lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10-12%).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-eIF2α (Ser51) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
To verify equal protein loading, probe a separate or stripped membrane with a primary antibody for total eIF2α and a loading control (e.g., GAPDH or β-actin).
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film. Densitometry analysis can be used for semi-quantification.
-
Protocol 2: Cell-Based eIF2α Phosphorylation Immunoassay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a high-throughput method for quantifying protein phosphorylation.[18]
-
Cell Plating and Treatment:
-
Seed cells in a 96-well or 384-well plate.
-
Treat cells with a dilution series of this compound for the desired time. Include positive (e.g., Thapsigargin) and negative (vehicle) controls.
-
-
Cell Lysis:
-
Aspirate media and add the specific lysis buffer provided with the TR-FRET assay kit.
-
Incubate as per the manufacturer's instructions (typically 10-30 minutes at room temperature with shaking).
-
-
Assay Procedure:
-
Transfer lysate to the assay plate.
-
Add the antibody mix, which typically contains a Europium cryptate-labeled antibody (donor) against total eIF2α and a d2-labeled antibody (acceptor) against p-eIF2α (Ser51).
-
Incubate the plate in the dark at room temperature for the time specified in the kit protocol (e.g., 2 hours to overnight).
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two emission signals is calculated and is proportional to the amount of p-eIF2α in the sample.
-
Conclusion
This compound is a potent and selective activator of the PERK/eIF2α signaling axis.[1][6] It reliably induces the phosphorylation of eIF2α in a dose- and time-dependent manner across various cell lines, making it an invaluable chemical probe for studying the downstream consequences of this pathway, including translational control, cell cycle arrest, and apoptosis.[6][8][13] The detailed protocols and quantitative data summarized in this guide provide a comprehensive resource for researchers and drug developers aiming to investigate or modulate the PERK-eIF2α pathway in cancer and other diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase RNA- like endoplasmic reticulum kinase (PERK) signaling pathway plays a major role in reactive oxygen species (ROS)- mediated endoplasmic reticulum stress- induced apoptosis in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - EIF2A phosphorylation in this compound-treated cells. - Public Library of Science - Figshare [plos.figshare.com]
- 13. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. THUNDER™ Phospho-eIF2α (S51) + Total eIF2α TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
Investigating the Downstream Targets of CCT020312: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a selective small molecule activator of the Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3), more commonly known as PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase). This technical guide provides an in-depth overview of the downstream molecular targets and cellular effects of this compound. By selectively activating the PERK branch of the unfolded protein response (UPR), this compound initiates a signaling cascade that impacts cell cycle progression, apoptosis, and autophagy, making it a valuable tool for cancer research and a potential therapeutic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.
Mechanism of Action of this compound
This compound selectively activates PERK, a key sensor of endoplasmic reticulum (ER) stress.[1][2][3][4] Unlike global ER stress inducers, this compound does not significantly activate the other two main UPR branches mediated by IRE1 and ATF6.[1] Upon activation by this compound, PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[1][5] This phosphorylation event is a central node in the downstream signaling cascade, leading to a temporary attenuation of global protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4).[1][6]
Key Downstream Signaling Pathways
The activation of the PERK/eIF2α/ATF4 axis by this compound triggers several critical downstream pathways that collectively contribute to its anti-proliferative and pro-apoptotic effects.
PERK/eIF2α/ATF4/CHOP Signaling Pathway
The primary signaling cascade initiated by this compound is the PERK/eIF2α/ATF4/CHOP pathway.[4][6] ATF4, once translated, acts as a transcription factor that upregulates the expression of genes involved in stress responses, including the pro-apoptotic C/EBP Homologous Protein (CHOP), also known as GADD153.[1][6][7] The sustained activation of this pathway is crucial for the anti-tumor effects of this compound.[6]
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
The Role of CCT020312 in Inducing Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a selective small molecule activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) pathway, a critical branch of the Unfolded Protein Response (UPR) initiated by endoplasmic reticulum (ER) stress. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in inducing a specific facet of the ER stress response. It details the signaling cascade initiated by this compound, its downstream cellular effects, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating ER stress modulation for therapeutic purposes.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main ER-resident transmembrane proteins: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and PERK.[1] While the UPR initially aims to restore ER homeostasis, prolonged or overwhelming ER stress can trigger apoptosis.[1]
This compound: A Selective Activator of the PERK Pathway
This compound has been identified as a selective activator of the PERK branch of the UPR.[2][3][4] Unlike global ER stress inducers like thapsigargin, this compound does not appear to cause a generalized unfolded protein response.[5] Evidence suggests that it selectively enhances the signaling output of the PERK pathway without significantly activating the IRE1 or ATF6 arms.[5][6] This selectivity makes this compound a valuable tool for studying the specific consequences of PERK activation and a potential therapeutic agent for diseases where PERK modulation is desirable, such as certain cancers and neurological disorders.[2][7]
Mechanism of Action: The this compound-Induced Signaling Cascade
This compound initiates a signaling cascade by activating PERK.[8] This leads to the phosphorylation of PERK and, subsequently, the phosphorylation of its downstream target, the eukaryotic translation initiation factor 2 alpha (eIF2α).[2][5] Phosphorylation of eIF2α results in a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, it also leads to the preferential translation of specific mRNAs, including that of Activating Transcription Factor 4 (ATF4).[9] ATF4, a key transcription factor, then upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic factor C/EBP homologous protein (CHOP), also known as GADD153.[2][6]
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to ER stress-induced cellular outcomes.
Cellular Consequences of this compound-Induced ER Stress
The activation of the PERK/eIF2α/ATF4/CHOP pathway by this compound leads to several significant cellular outcomes, particularly in cancer cells. These include:
-
Apoptosis: Prolonged activation of this pathway, especially the upregulation of CHOP, triggers programmed cell death.[2][4] this compound has been shown to increase the levels of pro-apoptotic proteins like Bax and cleaved PARP, while decreasing the anti-apoptotic protein Bcl-2.[2][10]
-
Cell Cycle Arrest: this compound induces G1 phase cell cycle arrest.[2][11] This is associated with a reduction in the levels of G1/S cyclins (D1, D2, E, and A) and the CDK2 catalytic subunit, along with an increase in the CDK inhibitor p27KIP1.[10][11]
-
Autophagy: The PERK pathway is also linked to the induction of autophagy.[3] this compound has been observed to increase the levels of autophagy markers such as LC3II/I, Atg12-Atg5, and Beclin1.[3]
-
Inhibition of AKT/mTOR Signaling: In some cancer cell lines, this compound has been shown to suppress the phosphorylation of AKT and mTOR, key components of a pro-survival signaling pathway.[2]
Quantitative Data on this compound Activity
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Time | Citation |
| MDA-MB-453 | Triple-Negative Breast Cancer | Increased apoptosis | 6-12 µM | 24 h | [2] |
| CAL-148 | Triple-Negative Breast Cancer | Increased apoptosis | 6-12 µM | 24 h | [2] |
| HT29 | Colon Cancer | Loss of P-S608-pRB signal | 1.8-6.1 µM | 24 h | [11][12] |
| C4-2 | Prostate Cancer | G1 cell cycle arrest, apoptosis, autophagy | Not specified | Not specified | [3] |
| LNCaP | Prostate Cancer | G1 cell cycle arrest, apoptosis, autophagy | Not specified | Not specified | [3] |
| U2OS | Osteosarcoma | Augmentation of paclitaxel-induced growth inhibition | 2.5 µM | Not specified | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Treatment Duration | Outcome | Citation |
| MDA-MB-453 Xenograft Mice | Triple-Negative Breast Cancer | 24 mg/kg | 21 days | Suppressed tumor growth | [2] |
| C4-2 Xenograft Mice | Prostate Cancer | Not specified | Not specified | Suppressed tumor growth | [3] |
| tMCAO Mice | Acute Ischemic Stroke | 5 mg/kg | Not specified | Decreased infarct volume, enhanced neurological function | [7] |
Experimental Protocols
Western Blotting for ER Stress Markers
Objective: To detect the levels of total and phosphorylated PERK and eIF2α, as well as the expression of ATF4 and CHOP.
Methodology:
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) kit.[2]
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.
-
Cell Staining: Harvest and wash the cells with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[2]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment and Fixation: Treat cells with this compound. Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[11]
Experimental Workflow Diagram
Caption: A generalized workflow for studying the cellular effects of this compound.
Conclusion
This compound is a potent and selective activator of the PERK-mediated ER stress response. Its ability to induce apoptosis, cell cycle arrest, and autophagy in cancer cells highlights its potential as a therapeutic agent. The selectivity of this compound for the PERK pathway provides a unique tool for dissecting the intricate roles of the UPR in health and disease. This guide offers a foundational understanding of this compound's mechanism and provides a starting point for further investigation into its therapeutic applications.
References
- 1. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
Discovery and Initial Characterization of CCT020312: A Selective PERK Activator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a novel small molecule identified as a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR). This document provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound. It details its effects on cancer cells, the signaling pathways it modulates, and provides key quantitative data and experimental protocols to facilitate further research and development.
Introduction
The endoplasmic reticulum (ER) is a central organelle responsible for protein folding and modification. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR aims to restore ER function but can trigger apoptosis if the stress is prolonged or severe. One of the three main branches of the UPR is mediated by PERK (also known as EIF2AK3). Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. This intricate signaling cascade plays a crucial role in both cell survival and cell death, making it an attractive target for therapeutic intervention, particularly in oncology. This compound was discovered through a mechanism-based screen for G1/S checkpoint activators and has since been characterized as a selective activator of the PERK signaling pathway.
Mechanism of Action
This compound exerts its biological effects through the selective activation of PERK. This leads to the phosphorylation of eIF2α at Serine 51, which in turn initiates a signaling cascade that culminates in cell cycle arrest and apoptosis. The key downstream events include:
-
Activation of the PERK/eIF2α/ATF4/CHOP Signaling Pathway: Phosphorylation of eIF2α by PERK leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, upregulates the expression of various stress-responsive genes, including the pro-apoptotic C/EBP homologous protein (CHOP).[1][2]
-
Inactivation of the AKT/mTOR Signaling Pathway: Studies have shown that this compound treatment leads to a decrease in the phosphorylation of AKT and the mammalian target of rapamycin (B549165) (mTOR), key components of a major pro-survival signaling pathway.[1]
-
Induction of G1 Phase Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, this compound halts the progression of cells from the G1 to the S phase of the cell cycle.[1] This is achieved through the downregulation of cyclin-dependent kinases (CDK4 and CDK6) and Cyclin D1.[1]
-
Induction of Apoptosis: Prolonged activation of the PERK pathway and the subsequent upregulation of CHOP, coupled with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leads to programmed cell death.[1] This is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Cell Line(s) | Value | Reference(s) |
| EC50 for PERK Activation | - | 5.1 µM | |
| Half-maximal reduction of pRB phosphorylation | HT29 | 4.2 µM | [3] |
| HCT116 | 5.7 µM | [3] | |
| Linear response for loss of P-S608-pRB signal | HT29 | 1.8 - 6.1 µM | [3] |
Effects on Cell Cycle Distribution in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Treatment (24h) | % of Cells in G1 Phase (Mean ± SD) | Reference(s) |
| MDA-MB-453 | 0 µM this compound | 53.70 ± 1.85% | [1] |
| 6 µM this compound | 64.13 ± 1.86% | [1] | |
| 8 µM this compound | 70.27 ± 1.29% | [1] | |
| 10 µM this compound | 79.53 ± 2.28% | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for MDA-MB-453 and CAL-148 triple-negative breast cancer cell lines.[1]
-
Cell Seeding: Seed MDA-MB-453 cells at a density of 8 × 10³ cells/well and CAL-148 cells at 4 × 10³ cells/well in 96-well plates.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound for 24 or 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability relative to untreated control cells.
Western Blot Analysis
This protocol is a general guideline for assessing the levels of key proteins in the PERK signaling pathway.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the analysis of MDA-MB-453 and CAL-148 cells treated with this compound.[1]
-
Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 6, 8, and 10 µM) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Colony Formation Assay
This protocol is described for CAL-148 cells.[1]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Allow the cells to adhere and then treat with various concentrations of this compound (e.g., 4, 6, and 8 µM).
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells) in each well.
Mandatory Visualizations
Figure 1. Signaling pathway of this compound action.
Figure 2. Experimental workflow for this compound characterization.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-PERK (Thr980) Monoclonal Antibody (G.305.4) (MA5-15033) [thermofisher.com]
- 5. Phospho-PERK (Thr980) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-PERK (Thr980) (16F8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
CCT020312: A Novel Therapeutic Avenue for Triple-Negative Breast Cancer
A Technical Guide on the Preclinical Efficacy and Mechanism of Action of a Selective PERK Activator
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of targeted therapies.[1][2][3] Recent preclinical research has identified CCT020312, a selective activator of the protein kinase RNA-like endoplasmic reticulum kinase (PERK), as a promising anti-tumor agent against TNBC.[1][4] This technical guide provides an in-depth analysis of the impact of this compound on TNBC, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanism of Action: Dual Pathway Modulation
This compound exerts its anti-cancer effects in TNBC by modulating two critical signaling pathways. It selectively activates the PERK/eIF2α/ATF4/CHOP signaling cascade while simultaneously inhibiting the AKT/mTOR pathway.[1][4][5] This dual action leads to the induction of G1 phase cell cycle arrest and apoptosis in TNBC cells.[1][4]
PERK Pathway Activation
This compound is a selective activator of PERK, a key sensor of endoplasmic reticulum stress.[6][7] Activation of PERK leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[4][5] This, in turn, promotes the translation of activating transcription factor 4 (ATF4), which then upregulates the pro-apoptotic CCAAT-enhancer-binding protein homologous protein (CHOP).[1][4][5] The activation of this pathway has been shown to be a primary driver of the anti-proliferative effects of this compound.[4][5]
AKT/mTOR Pathway Inhibition
Concurrently with PERK pathway activation, this compound leads to the inactivation of the AKT/mTOR signaling pathway.[4][5] This pathway is a critical regulator of cell proliferation, survival, and growth, and its overactivation is common in many cancers, including TNBC.[2][8] The research indicates that this compound significantly suppresses the phosphorylation of both AKT and mTOR in TNBC cells.[4][5]
Quantitative Data Summary
The anti-tumor effects of this compound on TNBC have been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.
In Vitro Efficacy
| Cell Line | Assay | Concentration (µM) | Effect |
| MDA-MB-453 | CCK-8 | 0, 2, 4, 6, 8, 10, 12 | Dose-dependent decrease in cell viability at 24h and 48h |
| CAL-148 | CCK-8 | 0, 2, 4, 6, 8, 10, 12 | Dose-dependent decrease in cell viability at 24h and 48h |
| MDA-MB-453 | Apoptosis Assay | 0, 6, 8, 10, 12 | Dose-dependent increase in apoptotic cells after 24h |
| CAL-148 | Apoptosis Assay | 0, 6, 8, 10, 12 | Dose-dependent increase in apoptotic cells after 24h |
| MDA-MB-453 | Cell Cycle Analysis | 0, 6, 8, 10 | Dose-dependent increase in G1 phase cell population after 24h |
| CAL-148 | Cell Cycle Analysis | 0, 6, 8, 10 | Dose-dependent increase in G1 phase cell population after 24h |
In Vivo Efficacy (MDA-MB-453 Xenograft)
| Treatment Group | Dosage | Tumor Volume | Tumor Weight |
| Control | Vehicle | Significantly higher | Significantly higher |
| This compound | Not specified | Significantly suppressed | Significantly reduced |
Key Protein Expression Changes
| Protein | Effect of this compound | Pathway |
| p-PERK | Increased | PERK |
| p-eIF2α | Increased | PERK |
| ATF4 | Increased | PERK |
| CHOP | Increased | PERK |
| p-AKT | Decreased | AKT/mTOR |
| p-mTOR | Decreased | AKT/mTOR |
| CDK4 | Decreased | Cell Cycle |
| CDK6 | Decreased | Cell Cycle |
| Cyclin D1 | Decreased | Cell Cycle |
| Cleaved PARP | Increased | Apoptosis |
| Bax | Increased | Apoptosis |
| Bcl-2 | Decreased | Apoptosis |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the study of this compound's effects on TNBC.
Cell Culture and Reagents
-
Cell Lines: MDA-MB-453 and CAL-148 human triple-negative breast cancer cell lines were utilized.
-
Culture Conditions: Cells were maintained in an appropriate medium supplemented with fetal bovine serum and penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound: The compound was dissolved in DMSO to create a stock solution and then diluted to the desired concentrations in the cell culture medium.
In Vitro Assays
-
Cell Viability Assay (CCK-8):
-
Seed cells in 96-well plates.
-
After 24 hours, treat cells with varying concentrations of this compound for 24 or 48 hours.
-
Add CCK-8 solution to each well and incubate for a specified time.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with this compound for 24 hours.[5]
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.[5]
-
Wash the fixed cells and resuspend in a solution containing PI and RNase.[5]
-
Incubate for 1 hour at 37°C.[5]
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[5]
-
-
Western Blot Analysis:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Animal Model: An orthotopic implantation model was established using immunodeficient nude mice.[5]
-
Tumor Cell Implantation: MDA-MB-453 cells were mixed with Matrigel and implanted into the mammary fat pad of the mice.[5]
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. The treatment group received this compound, while the control group received a vehicle.
-
Monitoring and Endpoint: Tumor volume was monitored regularly. At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for immunohistochemistry (IHC) and western blot analysis to assess protein expression levels in vivo.[5]
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potential therapeutic agent for triple-negative breast cancer.[1][4] Its ability to induce cell cycle arrest and apoptosis through the activation of the PERK pathway and inhibition of the AKT/mTOR pathway provides a sound mechanistic basis for its anti-tumor activity.[1][4]
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term safety and toxicity assessments, and evaluation in a broader range of TNBC preclinical models, including patient-derived xenografts. Additionally, investigating potential synergistic combinations with existing chemotherapies or other targeted agents could pave the way for novel and more effective treatment strategies for this aggressive disease. As of now, there are no active clinical trials specifically investigating this compound for breast cancer.
References
- 1. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
CCT020312: A Novel PERK Activator with Therapeutic Potential in Neurodegenerative Tauopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CCT020312 is a selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR). While initially investigated for its anti-cancer properties, emerging preclinical evidence highlights its significant potential as a therapeutic agent for neurodegenerative diseases, particularly tauopathies such as Progressive Supranuclear Palsy (PSP). This technical guide provides a comprehensive overview of the core data and methodologies related to this compound's mechanism of action and its effects in preclinical models of neurodegeneration. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating and potentially advancing this compound or similar PERK activators for the treatment of neurodegenerative disorders.
Introduction to this compound and its Target: PERK
This compound is a selective activator of PERK (also known as EIF2AK3) with a reported half-maximal effective concentration (EC50) of 5.1 μM.[1] PERK is one of the three primary sensors of endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[2] Activation of PERK is a critical cellular response to ER stress, initiating a signaling cascade aimed at restoring proteostasis.[2]
The canonical PERK signaling pathway involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein translation, thereby reducing the protein load on the ER.[3] Paradoxically, this also leads to the preferential translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often mediated by the transcription factor CHOP (C/EBP homologous protein).[4][5]
Recent evidence suggests that PERK activation can also signal through non-canonical pathways, including the activation of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[4] This dual functionality of PERK in both promoting cell survival through adaptive responses and inducing apoptosis under chronic stress makes it a complex but compelling therapeutic target in diseases characterized by proteotoxicity, such as neurodegenerative tauopathies.
Mechanism of Action in the Context of Neurodegeneration
The therapeutic rationale for activating PERK in tauopathies stems from the hypothesis that enhancing the cell's natural defense mechanisms against proteotoxic stress can mitigate the pathological consequences of tau aggregation.[1][4] In the context of neurodegeneration, this compound's mechanism of action is thought to involve the following key steps:
-
Selective PERK Activation: this compound directly activates PERK, leading to the phosphorylation of its downstream targets.
-
Modulation of Tau Pathology: In vitro and in vivo studies have demonstrated that PERK activation by this compound leads to a reduction in tau phosphorylation and conformational changes that are hallmarks of tau pathology.[1][4]
-
Neuroprotection: By mitigating tau pathology and potentially enhancing antioxidant responses through the NRF2 pathway, this compound has been shown to improve neuronal viability and function in preclinical models.[1][4]
Signaling Pathway
The signaling pathway initiated by this compound in the context of tauopathy is believed to involve a significant contribution from the non-canonical PERK-NRF2 axis.
Preclinical Data in a Tauopathy Model
The primary evidence for the therapeutic potential of this compound in neurodegenerative disease comes from a study utilizing the P301S tau transgenic mouse model, which recapitulates key features of human tauopathies.[4]
In Vitro Efficacy
In cultured human neurons overexpressing 4-repeat wild-type tau or treated with the neurotoxin annonacin, this compound demonstrated significant neuroprotective effects.
| Assay | Cell Model | Treatment | Outcome |
| Tau Phosphorylation | Cultured human neurons | This compound | Reduction in tau phosphorylation |
| Tau Conformation | Cultured human neurons | This compound | Reduction in pathological tau conformational changes |
| 4-Repeat Tau Isoforms | Cultured human neurons | This compound | Reduction in 4-repeat tau isoforms |
| Cell Viability | Cultured human neurons | This compound | Increased cell viability |
Table 1: Summary of in vitro efficacy of this compound in neuronal models of tauopathy.[4]
In Vivo Efficacy
Nine-week-old P301S tau transgenic mice were treated with this compound at a dose of 2 mg/kg via intraperitoneal injection once daily for 6 weeks.[6] The treatment resulted in significant improvements in behavioral and neuropathological endpoints.
| Endpoint | Metric | Vehicle-Treated P301S Mice | This compound-Treated P301S Mice | p-value |
| Cognitive Function | Morris Water Maze (Escape Latency) | Impaired | Significantly Improved | < 0.05 |
| Motor Function | Rotarod Performance | Impaired | Significantly Improved | < 0.05 |
| Tau Pathology | Phosphorylated Tau Levels (AT8) | High | Significantly Reduced | < 0.05 |
| Synaptic Integrity | Dendritic Spine Density | Reduced | Rescued to near wild-type levels | < 0.05 |
| Neuronal Survival | Motoneuron Count | Reduced | Significantly Increased | < 0.05 |
Table 2: Summary of in vivo efficacy of this compound in the P301S tau transgenic mouse model.[4][6]
Experimental Protocols
In Vitro Tauopathy Model
-
Cell Culture: Differentiated human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons are used.
-
Induction of Tau Pathology:
-
Transfection: Cells are transfected with a construct to overexpress wild-type or mutant (e.g., P301S) human tau.
-
Toxin Treatment: Cells are treated with a neurotoxin known to induce tau hyperphosphorylation, such as annonacin.
-
-
This compound Treatment: this compound is dissolved in DMSO and added to the cell culture medium at various concentrations (e.g., 1-10 μM) for a specified duration (e.g., 24-48 hours).
-
Endpoint Analysis:
-
Western Blotting: Cell lysates are analyzed by Western blotting using antibodies specific for total tau, phosphorylated tau at various epitopes (e.g., AT8, PHF-1), and markers of the PERK pathway (p-PERK, p-eIF2α, ATF4, NRF2).
-
Immunocytochemistry: Cells are fixed and stained with antibodies against phosphorylated tau to visualize its subcellular localization and aggregation.
-
Cell Viability Assays: Assays such as MTT or LDH release are used to quantify neuronal survival.
-
In Vivo P301S Tau Mouse Model
-
Animal Model: P301S human tau transgenic mice and wild-type littermates are used.
-
This compound Administration:
-
Formulation: this compound is dissolved in a vehicle suitable for intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Dosing: Mice are administered a daily intraperitoneal injection of this compound (2 mg/kg) or vehicle for a period of 6 weeks, starting at 9 weeks of age.
-
-
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory, mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant during a probe trial are measured.
-
Rotarod: To assess motor coordination and balance, mice are placed on a rotating rod, and the latency to fall is recorded.
-
-
Neuropathological Analysis:
-
Immunohistochemistry: Brain and spinal cord sections are stained with antibodies against phosphorylated tau (e.g., AT8) to quantify the extent of tau pathology.
-
Golgi Staining: To visualize dendritic spines, brain sections are subjected to Golgi-Cox staining, and spine density is quantified on dendritic segments of hippocampal neurons.
-
Stereology: Unbiased stereological methods are used to count the number of motoneurons in the spinal cord.
-
Experimental Workflow
Discussion and Future Directions
The preclinical data for this compound in a model of tauopathy are promising, suggesting that selective activation of PERK could be a viable therapeutic strategy for neurodegenerative diseases characterized by tau pathology. The observed improvements in cognitive and motor function, coupled with a reduction in tau pathology and neurodegeneration, provide a strong rationale for further investigation.
Key areas for future research include:
-
Elucidation of the PERK-NRF2 Pathway: Further studies are needed to confirm the role of the NRF2-mediated antioxidant response in the neuroprotective effects of this compound and to identify the key downstream effectors.
-
Evaluation in Other Neurodegenerative Models: The efficacy of this compound should be assessed in other models of tauopathy, as well as in models of other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, to determine the broader applicability of this therapeutic approach.
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies are required to optimize the dosing regimen and to ensure adequate target engagement in the central nervous system.
-
Long-term Safety: The long-term consequences of sustained PERK activation in the brain need to be carefully evaluated to ensure a favorable safety profile.
Conclusion
This compound represents a first-in-class pharmacological tool for exploring the therapeutic potential of PERK activation in neurodegenerative diseases. The robust preclinical data in a relevant model of tauopathy underscore the promise of this approach. This technical guide provides a foundation of the current knowledge on this compound, with the aim of facilitating further research and development in this exciting area of neurotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PERK activation mitigates tau pathology in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mice expressing P301S mutant human tau have deficits in interval timing - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CCT020312 for Studying Tauopathy Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CCT020312, a small molecule compound investigated for its therapeutic potential in tauopathy models. Tauopathies, such as Alzheimer's disease and progressive supranuclear palsy (PSP), are neurodegenerative disorders characterized by the pathological aggregation of the tau protein.[1][2] this compound has emerged as a key tool for studying the role of the Unfolded Protein Response (UPR) in these conditions.
Core Mechanism of Action: PERK Activation
This compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as EIF2AK3.[3][4] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key regulator of the UPR.[5][6] In the context of tauopathies, the accumulation of misfolded tau protein can trigger ER stress.[7] Activation of the PERK signaling pathway has been shown to protect against tau aggregation and pathology.[6]
Upon activation, PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α). This action can lead to a temporary reduction in global protein translation, reducing the load of new proteins entering the ER. However, it also promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates stress-responsive genes.[4][8] Studies suggest that in tauopathies, the beneficial effects of PERK activation may be mediated through an alternative PERK-NRF2 pathway, as the canonical substrate EIF2A can be downregulated.[9][10]
Signaling Pathway of this compound in Tauopathy
Caption: this compound activates the PERK pathway, mitigating tau pathology via downstream effectors.
Quantitative Data from Preclinical Models
This compound has demonstrated efficacy in both in vitro and in vivo models of tauopathy, leading to reduced tau pathology and functional improvements.
| Model System | Treatment Details | Key Quantitative Findings | Reference |
| Cultured Human Neurons | Pharmacological treatment with this compound | Reduced tau phosphorylation, conformational changes, and 4-repeat tau isoforms; increased cell viability. | [9][10] |
| P301S Tau Transgenic Mice | In vivo administration | Significantly improved memory and locomotor function; reduced tau pathology; prevented dendritic spine and motoneuron loss. | [9][10] |
| MDA-MB-453 Xenograft Mice | 24 mg/kg this compound treatment for 21 days | Suppressed tumor growth and increased levels of p-eIF2α, ATF4, and CHOP in vivo. | [8] |
| HT29 & HCT116 Cells | 7 µM this compound for 24 hours | Inhibition of pRB phosphorylation and cell proliferation. | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols derived from studies utilizing this compound.
1. In Vitro Tauopathy Model: Cultured Neurons
This protocol describes the treatment of cultured neurons to assess the effect of this compound on tau pathology.
-
Cell Culture:
-
Use human neurons (e.g., LUHMES) or primary rodent cortical neurons.
-
Culture cells under standard conditions (37°C, 5% CO₂). For tauopathy models, cells may overexpress a mutant form of human Tau (e.g., 4-repeat wild-type) or be treated with a neurotoxin like annonacin (B1665508) to induce tau pathology.[9][10]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 10-100 mM).[11] Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 1-10 µM).
-
-
Treatment:
-
Replace the existing medium with the this compound-containing medium or vehicle control (medium with an equivalent concentration of DMSO).
-
Incubate for the desired duration (e.g., 24-48 hours).[8]
-
-
Analysis:
-
Western Blotting: Lyse cells and perform Western blot analysis to quantify levels of total tau, phosphorylated tau at various epitopes (AT8, AT270, PHF-1), and markers of the PERK pathway (p-PERK, p-eIF2α, ATF4).[8]
-
Immunocytochemistry: Fix cells and perform immunofluorescent staining to visualize tau localization, aggregation, and neuronal morphology.
-
Cell Viability Assays: Use assays such as MTT or CCK-8 to measure cell viability following treatment.[8]
-
Experimental Workflow: In Vitro Efficacy Testing
Caption: A typical workflow for evaluating this compound's impact on cultured neuronal tauopathy models.
2. In Vivo Administration: Transgenic Mouse Models
This compound is suitable for in vivo studies in animal models like the P301S tau transgenic mouse.[9][10]
-
Animal Model: Utilize a relevant tauopathy mouse model, such as the PS19 (P301S) line, which develops age-dependent tau pathology.[12]
-
Formulation for Administration:
-
For oral gavage or intraperitoneal injection, this compound can be formulated. A common vehicle involves dissolving a DMSO stock solution into a mixture of PEG300, Tween-80, and saline.[3] Another option is suspension in corn oil.[11]
-
Example Formulation: Add a 100 µL DMSO stock solution (e.g., 20.8 mg/mL) to 400 µL PEG300, mix, add 50 µL Tween-80, mix, and add 450 µL Saline.[3] Prepare fresh on the day of use.
-
-
Dosing and Administration:
-
Administer this compound via the chosen route (e.g., intraperitoneal injection). Dosing regimens from non-tauopathy studies, such as 24 mg/kg, can serve as a starting point.[8]
-
Treatment duration should be based on the study's goals and the model's pathology timeline (e.g., several weeks or months).
-
-
Outcome Measures:
-
Behavioral Testing: Assess memory and motor function using tests like the Morris water maze, Y-maze, or rotarod.[9][10]
-
Histology/Immunohistochemistry: After the treatment period, perfuse the animals and collect brain tissue. Analyze brain sections for tau pathology (p-tau load, tangles), neuronal loss, and synaptic markers.
-
Biochemical Analysis: Homogenize brain tissue to perform Western blotting or ELISAs for pathological tau species and pathway markers.
-
Logical Framework for In Vivo Application
Caption: Key attributes making this compound a strong candidate for testing in live tauopathy models.
References
- 1. Regulation of Tau Internalization in CNS Cell Culture and Mouse Models of Tauopathy - Keystone Symposia [virtual.keystonesymposia.org]
- 2. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neurodegeneration risk factor, EIF2AK3 (PERK), influences tau protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic Discovery of Neuroprotective Agents by Regulation of Tau Proteostasis via Stress‐Responsive Activation of PERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 9. PERK activation mitigates tau pathology in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Alzheimer risk gene product Pyk2 suppresses tau phosphorylation and phenotypic effects of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
The PERK Activator CCT020312: A Novel Therapeutic Avenue for Inflammation-Mediated Osteoporosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical driver of pathological bone loss in osteoporosis. The intricate signaling networks that govern the interplay between the immune system and bone homeostasis present a fertile ground for novel therapeutic interventions. This technical guide delves into the emerging role of CCT020312, a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), in mitigating inflammation-mediated osteoporosis. We provide a comprehensive overview of the underlying molecular mechanisms, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting the PERK pathway in skeletal diseases.
Introduction to Inflammation-Mediated Osteoporosis
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fragility fractures. A growing body of evidence implicates chronic inflammation as a key etiological factor in the development and progression of osteoporosis. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are potent stimulators of osteoclastogenesis, the process of bone resorption by osteoclasts.[1] Concurrently, these inflammatory mediators can suppress osteoblast function, thereby inhibiting bone formation. This imbalance in bone remodeling, skewed towards excessive resorption, results in a net loss of bone mass and compromised skeletal integrity.
The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation and has been identified as a critical mediator of inflammatory bone loss.[2] Activation of NF-κB in osteoclast precursors is essential for their differentiation into mature, bone-resorbing osteoclasts.[2] Therefore, therapeutic strategies aimed at modulating inflammatory signaling pathways, including the NF-κB axis, hold significant promise for the treatment of osteoporosis.
This compound: A Selective PERK Activator
This compound is a small molecule compound identified as a selective activator of PERK, a key sensor of endoplasmic reticulum (ER) stress.[3] The ER is a critical organelle for protein folding and secretion. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. The PERK pathway is one of the three major branches of the UPR.
Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, this event also promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), a key transcription factor that regulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis. The role of the PERK-eIF2α-ATF4 axis in bone metabolism is complex, with studies suggesting both pro- and anti-osteogenic effects depending on the cellular context and the nature of the stimulus.
Preclinical Efficacy of this compound in an Animal Model of Inflammation-Mediated Osteoporosis
A pivotal study investigated the therapeutic effects of this compound in a rat model of inflammation-mediated osteoporosis (IMO).[1] The IMO model was established by bilateral ovariectomy (OVX) followed by the injection of magnesium silicate (B1173343) (Talc) to induce a chronic inflammatory state.[1]
Quantitative Data on Bone Parameters
Treatment with this compound demonstrated a significant improvement in bone microarchitecture and bone mineral density (BMD) in IMO rats. The quantitative data from this study are summarized in the tables below.
Table 1: Effect of this compound on Femoral Bone Mineral Density and Content [1]
| Treatment Group | Bone Mineral Density (BMD) (g/cm²) | Bone Mineral Content (BMC) (g) |
| Sham | 0.23 ± 0.02 | 0.45 ± 0.04 |
| IMO | 0.17 ± 0.01 | 0.36 ± 0.03 |
| IMO + 1 mg/kg this compound | 0.19 ± 0.02# | 0.40 ± 0.03# |
| IMO + 2 mg/kg this compound | 0.21 ± 0.02# | 0.42 ± 0.03# |
*p < 0.05 vs. Sham group. #p < 0.05 vs. IMO group. Data are presented as mean ± SD.
Table 2: Effect of this compound on Trabecular Bone Microarchitecture [1]
| Treatment Group | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) | Trabecular Separation (Tb.Sp) (mm) | Connectivity Density (Conn.D) (1/mm³) |
| Sham | 25.3 ± 2.1 | 2.8 ± 0.3 | 0.09 ± 0.01 | 0.26 ± 0.03 | 45.6 ± 4.2 |
| IMO | 15.8 ± 1.7 | 1.9 ± 0.2 | 0.08 ± 0.01 | 0.41 ± 0.04 | 30.1 ± 3.5 |
| IMO + 1 mg/kg this compound | 19.2 ± 1.9# | 2.3 ± 0.3# | 0.08 ± 0.01 | 0.34 ± 0.03# | 37.8 ± 3.9# |
| IMO + 2 mg/kg this compound | 22.5 ± 2.0# | 2.6 ± 0.3# | 0.09 ± 0.01 | 0.29 ± 0.03# | 42.3 ± 4.1# |
*p < 0.05 vs. Sham group. #p < 0.05 vs. IMO group. Data are presented as mean ± SD.
Quantitative Data on Bone Turnover and Inflammatory Markers
This compound treatment also modulated serum markers of bone turnover and inflammation, indicating a dual effect on bone resorption and the underlying inflammatory process.
Table 3: Effect of this compound on Serum Bone Turnover and Inflammatory Markers [1]
| Treatment Group | Osteocalcin (OCN) (ng/mL) | C-terminal telopeptide of type I collagen (CTX-I) (ng/mL) | Tartrate-resistant acid phosphatase (TRAP) (U/L) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Sham | 45.2 ± 4.1 | 1.2 ± 0.1 | 3.5 ± 0.4 | 35.1 ± 3.2 | 40.2 ± 3.8 | 55.3 ± 5.1 |
| IMO | 28.7 ± 2.9 | 2.5 ± 0.3 | 6.8 ± 0.7 | 68.4 ± 6.1 | 75.3 ± 6.9 | 98.7 ± 8.9 |
| IMO + 1 mg/kg this compound | 35.8 ± 3.5# | 1.8 ± 0.2# | 5.1 ± 0.6# | 50.2 ± 4.8# | 58.1 ± 5.5# | 75.4 ± 7.1# |
| IMO + 2 mg/kg this compound | 41.3 ± 3.9# | 1.4 ± 0.1# | 4.0 ± 0.5# | 41.5 ± 4.0# | 46.7 ± 4.3# | 61.2 ± 5.8# |
*p < 0.05 vs. Sham group. #p < 0.05 vs. IMO group. Data are presented as mean ± SD.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound in inflammation-mediated osteoporosis are likely mediated through the activation of the PERK signaling pathway and its subsequent impact on both bone cells and the inflammatory milieu.
The PERK Signaling Pathway
Caption: The PERK signaling pathway activated by this compound.
Crosstalk with NF-κB Signaling in Inflammation and Bone Resorption
While direct studies on the effect of this compound on NF-κB in bone cells are limited, evidence suggests a complex interplay between the PERK and NF-κB pathways. PERK activation has been shown to modulate NF-κB activity in other cell types, and inhibition of PERK can attenuate RANKL-induced NF-κB activation in osteoclast precursors.[4] This suggests that this compound, by activating PERK, may influence NF-κB signaling, thereby contributing to its anti-inflammatory and anti-resorptive effects. The observed reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in this compound-treated IMO rats further supports its role in modulating inflammatory pathways that are known to be regulated by NF-κB.[1]
Caption: Putative crosstalk between PERK and NF-κB signaling.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the preclinical study of this compound.[1]
Animal Model of Inflammation-Mediated Osteoporosis (IMO)
Caption: Experimental workflow for the IMO rat model.
-
Animals: Female Sprague-Dawley rats (8 weeks old).
-
OVX Procedure: Rats are anesthetized, and a dorsal midline incision is made. The ovaries are located and ligated before removal. The muscle and skin layers are then sutured. Sham-operated rats undergo the same surgical procedure without the removal of the ovaries.
-
Induction of Inflammation: On day 59 post-OVX, rats in the IMO groups are subcutaneously injected with a suspension of magnesium silicate (Talc) to induce a chronic inflammatory response. Sham and control OVX groups receive saline injections.
-
This compound Administration: From day 60 to day 79, rats in the treatment groups receive daily intraperitoneal injections of this compound (1 or 2 mg/kg) dissolved in a vehicle (e.g., DMSO). Control groups receive vehicle injections.
-
Euthanasia and Sample Collection: On day 80, rats are euthanized. Blood samples are collected for serum analysis, and femurs are harvested for micro-CT and BMD analysis.
Micro-Computed Tomography (Micro-CT) Analysis of Trabecular Bone
-
Instrumentation: A high-resolution micro-CT scanner is used for the analysis of femoral bone microarchitecture.
-
Scanning Parameters: The femur is scanned at a specific resolution (e.g., 9 μm) with appropriate voltage and current settings.
-
Region of Interest (ROI): A standardized ROI is selected in the distal femoral metaphysis for trabecular bone analysis, typically starting a defined distance from the growth plate and extending proximally.
-
3D Reconstruction and Analysis: The scanned images are reconstructed into a 3D volume. Standard bone morphometric parameters are calculated using specialized software, including:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Connectivity Density (Conn.D)
-
Measurement of Serum Bone Turnover and Inflammatory Markers
-
Sample Preparation: Blood is collected and centrifuged to obtain serum, which is then stored at -80°C until analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are used to quantify the serum concentrations of:
-
Bone Formation Marker: Osteocalcin (OCN)
-
Bone Resorption Markers: C-terminal telopeptide of type I collagen (CTX-I) and Tartrate-resistant acid phosphatase (TRAP)
-
Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6
-
-
Assay Procedure: The assays are performed according to the manufacturer's instructions. Briefly, serum samples and standards are added to antibody-coated microplates. Following incubation and washing steps, a detection antibody conjugated to an enzyme is added. A substrate is then introduced, and the resulting colorimetric reaction is measured using a microplate reader. The concentrations of the markers in the samples are determined by comparison to a standard curve.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that the PERK activator this compound has a protective effect against inflammation-mediated osteoporosis. Its dual action of improving bone mass and microarchitecture while simultaneously reducing pro-inflammatory cytokine levels makes it an attractive therapeutic candidate. The mechanism of action is likely centered on the activation of the PERK signaling pathway, which appears to modulate both bone cell function and inflammatory responses.
Future research should focus on elucidating the precise molecular mechanisms by which this compound and PERK activation regulate osteoblast and osteoclast function. Specifically, investigating the direct effects of this compound on osteoclastogenesis and osteoblast differentiation in vitro would provide valuable insights. Furthermore, exploring the detailed crosstalk between the PERK and NF-κB signaling pathways in bone cells in response to this compound will be crucial for a comprehensive understanding of its therapeutic effects. Clinical trials will be necessary to translate these promising preclinical findings into a novel treatment for patients suffering from inflammation-mediated osteoporosis.
References
Understanding the Selectivity of CCT020312 for PERK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a small molecule identified as a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical transducer of the Unfolded Protein Response (UPR). Unlike general endoplasmic reticulum (ER) stress inducers that activate all three branches of the UPR, this compound demonstrates a unique selectivity profile by primarily initiating the PERK signaling cascade without significantly engaging the IRE1 or ATF6 pathways.[1][2] This document provides a comprehensive technical overview of the experimental data and methodologies used to establish the selectivity of this compound for PERK, intended for professionals in biomedical research and drug development.
Introduction to this compound and PERK Selectivity
The Unfolded Protein Response is a crucial cellular signaling network activated by ER stress. It operates through three main sensor proteins: PERK (EIF2AK3), Inositol-requiring enzyme 1 (IRE1), and Activating transcription factor 6 (ATF6). This compound was identified through a mechanism-based screen for compounds that activate the G1/S cell cycle checkpoint.[2] Subsequent studies revealed its mechanism of action to be the selective activation of the PERK pathway.[1][2]
The selectivity of this compound is defined by its ability to induce the phosphorylation of PERK and its downstream substrate, the eukaryotic initiation factor 2 alpha (eIF2α), leading to the translation of Activating Transcription Factor 4 (ATF4) and its target genes like CHOP. This occurs without concomitant activation of the other UPR branches, namely the IRE1-mediated splicing of XBP1 mRNA and the proteolytic cleavage of ATF6.[1][2] This selective action makes this compound a valuable chemical tool for studying the specific roles of the PERK pathway in physiology and disease.
Quantitative Data on this compound Activity
The potency and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Potency of this compound in PERK Activation
| Parameter | Value | Cell Line/System | Reference |
| EC50 (PERK Activation) | 5.1 µM | Not specified | [3] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Effective Concentration Range | Cell Line | Reference |
| Inhibition of pRB phosphorylation (Ser608) | Linear response between 1.8 - 6.1 µM | HT29 Colon Cancer | [2][4][5] |
| Half-maximal reduction of pRB phosphorylation | 4.2 µM | HT29 Colon Cancer | [2] |
| Half-maximal reduction of pRB phosphorylation | 5.7 µM | HCT116 Colon Cancer | [2] |
| Augmentation of paclitaxel-induced growth inhibition | 2.5 µM | U-2 OS Osteosarcoma | [3] |
Table 3: Selectivity Profile of this compound Against Other Kinases
| Kinase / Pathway | Effect | Concentration | Cell Line / System | Reference |
| CDK1/cyclin B | No direct inhibition | > 50 µM (10x cellular EC50) | In vitro kinase assay | [1][2] |
| CDK2/cyclin A | No direct inhibition | > 50 µM | In vitro kinase assay | [1][2] |
| CDK2/cyclin E | No direct inhibition | > 50 µM | In vitro kinase assay | [1][2] |
| CDK4/cyclin D | No direct inhibition | > 50 µM | In vitro kinase assay | [1][2] |
| PI3K/AKT pathway (p-AKT Ser473) | No inhibition | 10 µM | HT29 Colon Cancer | [1][2] |
| AKT/mTOR pathway (p-AKT, p-mTOR) | Inhibition | Dose-dependent | MDA-MB-453, CAL-148 (TNBC) | [6] |
Note: The conflicting findings regarding the AKT/mTOR pathway suggest that the effect of this compound may be cell-type specific and warrants further investigation.
Visualizing the Mechanism and Workflow
The Unfolded Protein Response and this compound's Point of Action
The following diagram illustrates the three main branches of the UPR signaling pathway and highlights the selective activation of the PERK branch by this compound.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 6. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
CCT020312: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT020312 is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR).[1][2] Its ability to modulate cellular stress pathways has positioned it as a compound of interest in cancer research. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its profound impact on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: PERK Pathway Activation
This compound selectively activates the PERK signaling pathway.[1][3] This activation is a critical event that initiates a cascade of downstream effects, ultimately leading to cell cycle arrest and, in many cases, apoptosis.[1][4] The compound's primary mechanism involves the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][3] This phosphorylation event leads to a global attenuation of protein synthesis, which is a crucial step in the cell's response to stress.[3] However, it also selectively promotes the translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4).[1] ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor involved in ER stress-induced apoptosis.[1][5]
Impact on Cell Cycle Progression: G1 Phase Arrest
A primary consequence of this compound treatment in cancer cells is the induction of G1 phase cell cycle arrest.[1][2] This is achieved through the modulation of key regulatory proteins that govern the G1/S checkpoint.[1][3]
Downregulation of G1/S Cyclins and CDKs
This compound treatment leads to a significant decrease in the protein levels of several critical G1/S phase regulators, including:
-
Cyclin D2[3]
-
Cyclin E[3]
-
Cyclin A[3]
-
Cyclin-Dependent Kinase 2 (CDK2)[3]
-
Cyclin-Dependent Kinase 4 (CDK4)[1]
-
Cyclin-Dependent Kinase 6 (CDK6)[1]
The reduction in these proteins, particularly the Cyclin D/CDK4/6 complexes, prevents the phosphorylation of the Retinoblastoma protein (pRb).[3] Hypophosphorylated pRb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for S phase entry and leading to G1 arrest.[3]
Upregulation of CDK Inhibitors
In some cellular contexts, this compound has been shown to increase the levels of the CDK inhibitor p27KIP1, further contributing to the inhibition of CDK activity and G1 phase arrest.[3][6]
Induction of Apoptosis
Prolonged activation of the PERK pathway by this compound can shift the cellular response from adaptation to apoptosis.[1][4] This is primarily mediated by the upregulation of CHOP.[1] The apoptotic response is characterized by:
-
Increased levels of pro-apoptotic proteins:
-
Decreased levels of anti-apoptotic proteins:
Crosstalk with Other Signaling Pathways
The effects of this compound are not limited to the PERK pathway. Evidence suggests crosstalk with other critical signaling networks, notably the AKT/mTOR pathway.[1] In triple-negative breast cancer (TNBC) cells, this compound has been shown to inhibit the phosphorylation of both AKT and mTOR.[1] This inhibition likely contributes to the compound's anti-proliferative and pro-apoptotic effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability, cell cycle distribution, and protein expression in various cancer cell lines.
Table 1: Effect of this compound on Cell Viability and pRb Phosphorylation
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| HT29 | pRB-P-Ser608 Immunoassay | EC50 | 4.2 µM | Half-maximal reduction of pRB phosphorylation | [3] |
| HCT116 | pRB-P-Ser608 Immunoassay | EC50 | 5.7 µM | Half-maximal reduction of pRB phosphorylation | [3] |
| HT29 | Growth Inhibition | GI50 | 3.1 µM | 50% inhibition of cell growth | |
| MDA-MB-453 | CCK-8 Assay | Viability | 0-12 µM | Dose-dependent reduction in cell viability | [1] |
| CAL-148 | CCK-8 Assay | Viability | 0-12 µM | Dose-dependent reduction in cell viability | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HT29 | 10 µM this compound (16h) | Increased | Decreased | Not specified | [3][6] |
| HT29 | 10 µM this compound (24h) | Increased | Decreased | Not specified | [3][6] |
| MDA-MB-453 | 0, 6, 8, 10, 12 µM this compound (24h) | Dose-dependent increase | Dose-dependent decrease | Not specified | [1] |
| CAL-148 | 0, 6, 8, 10, 12 µM this compound (24h) | Dose-dependent increase | Dose-dependent decrease | Not specified | [1] |
Table 3: Effect of this compound on Protein Expression
| Cell Line | Treatment | Protein | Effect | Reference |
| HT29 | 10 µM this compound (24h) | Cyclin D1, D2, E, A, CDK2 | Decreased | [3][6] |
| HT29 | 10 µM this compound (24h) | p27KIP1 | Increased | [3][6] |
| MDA-MB-453 | 0-12 µM this compound | CDK4, CDK6, Cyclin D1 | Dose-dependent decrease | [1] |
| CAL-148 | 0-12 µM this compound | CDK4, CDK6, Cyclin D1 | Dose-dependent decrease | [1] |
| MDA-MB-453 | 0-12 µM this compound | p-PERK, p-eIF2α, ATF4, CHOP | Dose-dependent increase | [1] |
| CAL-148 | 0-12 µM this compound | p-PERK, p-eIF2α, ATF4, CHOP | Dose-dependent increase | [1] |
| MDA-MB-453 | This compound | p-AKT, p-mTOR | Decreased | [1] |
| C4-2, LNCaP | This compound | Cleaved-Caspase3, Cleaved-PARP, Bax | Increased | [4] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from the methodology described for MDA-MB-453 and CAL-148 cells.[1]
-
Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates.
-
Treatment: The following day, treat cells with varying concentrations of this compound (e.g., 0, 6, 8, 10, 12 µM) for 24 hours.
-
Harvesting: Trypsinize the cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: Wash the cells three times with PBS. Incubate with a solution containing propidium (B1200493) iodide (PI) and RNase A at 37°C for 1 hour.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Western Blotting
This protocol is a generalized procedure based on the descriptions provided in the cited literature.[1]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total cellular proteins.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK4, Cyclin D1, p-eIF2α, CHOP, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates the PERK pathway, leading to G1 arrest and apoptosis.
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Caption: Standard workflow for Western blot analysis of protein expression.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Application Notes and Protocols for CCT020312 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT020312 is a selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR).[1][2][3][4] Activation of PERK by this compound leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn modulates protein translation.[1][4] This targeted activity makes this compound a valuable tool for investigating cellular stress responses and a potential therapeutic agent in oncology. In cancer cells, this compound has been shown to induce G1 phase cell cycle arrest, apoptosis, and autophagy, thereby inhibiting proliferation.[1][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
This compound selectively activates the PERK signaling pathway.[1][3][4] This initiates a cascade of events including the phosphorylation of eIF2α, and the subsequent increased expression of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[1] This pathway activation results in the inhibition of proteins crucial for cell cycle progression, such as CDK4, CDK6, and Cyclin D1, leading to G1 phase arrest.[1] Furthermore, this compound has been observed to inhibit the AKT/mTOR signaling pathway and modulate the expression of apoptosis-related proteins like Bax and Bcl-2.[1]
Quantitative Data Summary
| Cell Line | Assay | Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| MDA-MB-453 | CCK-8 | 0-16 | 24, 48 | Dose- and time-dependent inhibition of viability | [1] |
| CAL-148 | CCK-8 | 0-16 | 24, 48 | Dose- and time-dependent inhibition of viability | [1] |
| CAL-148 | Colony Formation | 4, 6, 8 | 12 days | Dose-dependent inhibition of colony formation | [1] |
| HT29 | pRB Phosphorylation | 1.8-6.1 | 24 | Linear, concentration-dependent loss of P-S608-pRB | [2][6] |
| HT29, HCT116 | pRB Phosphorylation | ~4.2-5.7 | 24 | Half-maximal reduction of pRB phosphorylation | [4] |
| HT29 | Cell Cycle | 10 | 16, 24 | Increased G1 phase population | [6] |
| MDA-MB-453 | Western Blot | 8 | 0-24 | Time-dependent decrease in p-AKT and p-mTOR | [1] |
| CAL-148 | Western Blot | 10 | 0-24 | Time-dependent decrease in p-AKT and p-mTOR | [1] |
| MDA-MB-453 | Western Blot | 0-10 | 24 | Dose-dependent increase in p-PERK, p-eIF2α, ATF4, CHOP | [1] |
| CAL-148 | Western Blot | 0-12 | 24 | Dose-dependent increase in p-PERK, p-eIF2α, ATF4, CHOP | [1] |
| C4-2, LNCaP | Apoptosis | Not Specified | Not Specified | Increased cleaved-Caspase3, cleaved-PARP, Bax | [5] |
Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO.[3] To prepare a stock solution, dissolve this compound powder in fresh DMSO to a concentration of 10-100 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3] For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
Cell Culture and Treatment
The following protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, seed MDA-MB-453 cells at 8 x 10³ cells/well in a 96-well plate for a CCK-8 assay.[1]
-
Cell Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare fresh dilutions of this compound in complete culture medium from the stock solution.
-
Medium Replacement: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (DMSO at a concentration equivalent to the highest this compound concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48 hours) before proceeding with downstream analysis.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and viability.
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described above.[1]
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control cells.
Western Blotting
This protocol is for analyzing changes in protein expression and phosphorylation status.
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1][7]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][9] Incubate the membrane with primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8][9]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells.
-
Treat cells with this compound for the specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[1]
-
Analyze the stained cells by flow cytometry within 1 hour.[1] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for CCT020312 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a selective activator of the PKR-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR). Activation of the PERK pathway has shown therapeutic potential in various disease models, including neurodegenerative disorders and cancer. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, summarizing established dosages, administration protocols, and the underlying signaling pathway. Detailed experimental procedures are provided to guide researchers in designing and executing their own in vivo studies.
Introduction
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in ER homeostasis lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. The cell responds to ER stress by activating the unfolded protein response (UPR), a complex signaling network aimed at restoring proteostasis. One of the three main branches of the UPR is mediated by PERK. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a transient attenuation of global protein synthesis, reducing the protein load on the ER. Paradoxically, this event also promotes the translation of specific mRNAs, such as activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.
This compound has been identified as a potent and selective activator of PERK.[1][2] Its ability to modulate the PERK signaling pathway makes it a valuable tool for studying the therapeutic potential of UPR activation in various pathological contexts. This document outlines the practical aspects of using this compound in preclinical mouse models.
Data Presentation: In Vivo Dosages of this compound
The following table summarizes the reported dosages and administration schedules for this compound in different mouse models.
| Mouse Model | Disease | Dosage | Administration Route | Frequency | Duration | Reference |
| R6/2 | Huntington's Disease | 1 mg/kg | Intraperitoneal (IP) | 3 times a week | From 3 weeks of age | [3] |
| P301S tau transgenic | Tauopathy | 2 mg/kg | Intraperitoneal (IP) | Once daily | 6 weeks | [4][5] |
| Wildtype | Pharmacodynamic study | 1-5 mg/kg | Intraperitoneal (IP) | Once daily | 3 days | [4][5] |
| MDA-MB-453 orthotopic xenograft | Triple-Negative Breast Cancer | 24 mg/kg | Not explicitly stated, likely IP | Not explicitly stated | 21 days | [1][6][7] |
| C4-2 xenograft | Prostate Cancer | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [8] |
Signaling Pathway
This compound selectively activates PERK, initiating a downstream signaling cascade. The diagram below illustrates the core components of this pathway.
Caption: this compound activates the PERK signaling pathway.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is a general guideline and may require optimization based on the specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mg/mL is a common starting point.[3]
-
Ensure the powder is completely dissolved. Gentle warming or sonication may be required.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Vehicle and Dosing Solution Preparation:
-
A commonly used vehicle for intraperitoneal injection consists of a mixture of DMSO, PEG300, Tween 80, and saline.
-
Example Vehicle Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare the final dosing solution, dilute the this compound stock solution with the vehicle to achieve the desired final concentration.
-
Example for a 2 mg/kg dose in a 25g mouse with an injection volume of 100 µL:
-
Required dose: 2 mg/kg * 0.025 kg = 0.05 mg
-
Required concentration: 0.05 mg / 0.1 mL = 0.5 mg/mL
-
-
Prepare the dosing solution fresh before each use. Vortex thoroughly to ensure a homogenous suspension.
-
Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for IP injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Mouse restraint device (optional)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol
-
Gauze pads
-
Prepared this compound dosing solution
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
The animal should be held with its head tilted slightly downwards.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.
-
Record the injection details, including the date, time, dose, and any observations.
-
Experimental Workflow for a Xenograft Mouse Model
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cancer xenograft mouse model.
Caption: Workflow for a this compound xenograft study.
Conclusion
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 7. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing CCT020312 for In Vitro Excellence: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and use of CCT020312 in in vitro studies. this compound is a selective activator of EIF2AK3/PERK (Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3/Protein Kinase R-like Endoplasmic Reticulum Kinase), a key component of the unfolded protein response (UPR).[1][2] This compound has demonstrated potent anti-proliferative activity in various cancer cell lines and is a valuable tool for investigating PERK-mediated signaling pathways.[2][3][4]
Mechanism of Action
This compound selectively activates PERK, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[1][2] This event transiently inhibits global protein translation while selectively increasing the translation of activating transcription factor 4 (ATF4).[3][4] ATF4, in turn, upregulates the expression of genes involved in restoring endoplasmic reticulum (ER) homeostasis, but under prolonged ER stress, it can promote apoptosis through the induction of C/EBP homologous protein (CHOP).[3][4] Furthermore, this compound has been shown to inhibit the AKT/mTOR signaling pathway.[3][4]
Data Summary
The following tables summarize key quantitative data for the in vitro application of this compound.
Table 1: this compound Activity and Working Concentrations
| Parameter | Cell Line | Value | Reference |
| EC50 (PERK activation) | - | 5.1 µM | [5] |
| GI50 (Growth Inhibition) | HT29 | 3.2 µM | [6] |
| HCT116 | 5.4 µM | [6] | |
| Effective Concentration (pRB dephosphorylation) | HT29 | Linear response between 1.8 - 6.1 µM | [1][6] |
| Effective Concentration (Apoptosis Induction) | MDA-MB-453, CAL-148 | 6 - 12 µM | [3][4] |
| Effective Concentration (G1 Cell Cycle Arrest) | MDA-MB-453, CAL-148 | 6 - 10 µM | [3][4] |
| Effective Concentration (PERK/eIF2α/ATF4/CHOP activation) | MDA-MB-453, CAL-148 | 8 - 10 µM | [3][4] |
| Effective Concentration (AKT/mTOR inhibition) | MDA-MB-453, CAL-148 | 8 - 10 µM | [3][4] |
| Effective Concentration (Tau pathology reduction) | LUHMES neurons | 200 nM | [7] |
Table 2: this compound Solubility and Storage
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution | Reference |
| DMSO | 50 mg/mL, 100 mg/mL, 145 mg/mL | -20°C for up to 3 years | -80°C for up to 1 year; -20°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. | [1][5][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
Prepare a stock solution by dissolving the this compound powder in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 650.40 g/mol ), dissolve 6.504 mg in 1 mL of DMSO.[9]
-
If necessary, gently warm and/or sonicate the solution to aid dissolution.[1][8]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1][5]
Protocol 2: Cell Viability Assay (CCK-8)
Materials:
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-8,000 cells/well and allow them to adhere overnight.[3][4]
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24 or 48 hours).[3][4]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.[3][4]
-
Measure the absorbance at 450 nm using a microplate reader.[3][4]
-
Calculate cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH or β-actin)[3][4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 8 and 10 µM) or vehicle control for the desired duration (e.g., 24 hours).[3][4]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.[3]
Visualizations
Experimental workflow for in vitro studies with this compound.
Signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PERK activation mitigates tau pathology in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
CCT020312: Application Notes and Protocols for a Selective PERK Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT020312 is a selective activator of the Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3), more commonly known as PRKR-like Endoplasmic Reticulum Kinase (PERK).[1] As a critical component of the unfolded protein response (UPR), PERK activation plays a significant role in cellular stress signaling. This compound offers a valuable tool for investigating the downstream effects of PERK activation, including cell cycle arrest and apoptosis.[2] These application notes provide detailed information on the solubility of this compound, protocols for stock solution preparation, and methodologies for relevant in vitro experiments.
Chemical Properties
| Property | Value |
| Synonyms | EIF2AK3 Activator, CCT 020312, CCT-020312 |
| Molecular Formula | C₃₁H₃₀Br₂N₄O₂ |
| Molecular Weight | 650.40 g/mol |
| CAS Number | 324759-76-4 |
Solubility Data
This compound exhibits solubility in various organic solvents and solvent mixtures. The following tables summarize its solubility for in vitro and in vivo applications.
In Vitro Solubility
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL[1][3] | 153.75 mM[1][3] | Ultrasonic treatment may be required to achieve complete dissolution.[3] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMSO | 50 mg/mL[4][5] | 76.88 mM | - |
| DMSO | 145 mg/mL[2] | 222.94 mM | Sonication is recommended.[2] |
In Vivo Formulations
| Solvent System | Solubility | Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[3] | ≥ 3.20 mM[3] | Results in a clear solution.[3] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 mg/mL[2] | 6.15 mM | Sonication is recommended.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL[3] | 3.20 mM[3] | Forms a suspended solution; requires sonication.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[3] | ≥ 3.20 mM[3] | Results in a clear solution.[3] |
Signaling Pathway and Mechanism of Action
This compound selectively activates PERK, a key transducer of endoplasmic reticulum (ER) stress.[1] Upon activation, PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, it selectively enhances the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[3] ATF4, in turn, upregulates the expression of genes involved in apoptosis, including C/EBP homologous protein (CHOP).[3] The activation of the PERK/eIF2α/ATF4/CHOP signaling cascade by this compound can induce G1 phase cell cycle arrest and apoptosis.[2][3] Furthermore, studies have shown that this compound-mediated PERK activation can also lead to the inhibition of the AKT/mTOR signaling pathway.[2][3]
Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock (100 mM)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 100 mM stock solution (Molecular Weight: 650.40 g/mol ). For 1 mL of 100 mM stock, 65.04 mg of this compound is needed.
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[6]
-
2. In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile tubes
-
-
Procedure (for 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently.
-
The final concentration will be 2.08 mg/mL. This formulation should be prepared fresh before use.[6]
-
Cell-Based Assay: Analysis of PERK Pathway Activation
This protocol describes a general workflow for treating cancer cell lines with this compound and analyzing the downstream effects on the PERK signaling pathway via Western blotting.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: CCT020312 Treatment of HT29 Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanism of action of CCT020312, a selective activator of EIF2AK3/PERK signaling, on the human colon adenocarcinoma cell line, HT29. Detailed protocols for key experiments are included to facilitate the replication and further investigation of its anti-cancer properties.
This compound has been identified as a potent inducer of G1/S checkpoint activation.[1][2] Its mechanism of action involves the selective activation of the EIF2AK3/PERK signaling pathway, leading to the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α).[1][2][3][4][5][6][7] This event attenuates global protein translation, resulting in cell cycle arrest and inhibition of proliferation in cancer cells.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on HT29 colon cancer cells.
Table 1: Effect of this compound on Retinoblastoma Protein (pRB) Phosphorylation in HT29 Cells
| Parameter | Value | Cell Line | Reference |
| Half-maximal reduction of pRB phosphorylation (Ser608) | 4.2 µM | HT29 | [1] |
| Linear response range for loss of P-S608-pRB signal | 1.8 - 6.1 µM | HT29 | [1][2] |
Table 2: Effect of this compound on Cell Cycle Progression in HT29 Cells
| Treatment | Duration | Effect | Reference |
| 10 µM this compound | 16 and 24 hours | Increased population of cells in the G1 phase | [2] |
| 10 µM this compound | 16 and 24 hours | Reduction in DNA synthesis | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound in HT29 cells and a general experimental workflow for its evaluation.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Application Notes: CCT020312 in Xenograft Mouse Models
Introduction
CCT020312 is a selective small molecule activator of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), a key component of the Unfolded Protein Response (UPR).[1][2][3] Activation of the PERK signaling pathway leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which globally attenuates protein synthesis while selectively promoting the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[1][3] This cascade can induce G1 phase cell cycle arrest, apoptosis, and autophagy in cancer cells, making this compound a compound of interest for cancer therapy.[1][4] Preclinical studies in xenograft mouse models have demonstrated its potential to inhibit tumor growth in various cancers, including triple-negative breast cancer (TNBC), prostate cancer, and colorectal cancer.[1][4][5]
These application notes provide a detailed overview of the mechanism of action, protocols for use, and key findings from in vivo xenograft studies involving this compound.
Mechanism of Action
This compound selectively activates PERK, initiating a signaling cascade that culminates in anti-proliferative and pro-apoptotic effects.[3][6] Upon activation by this compound, PERK phosphorylates eIF2α. This event leads to an increase in ATF4, which in turn upregulates C/EBP homologous protein (CHOP), a key mediator of apoptosis.[1][4] The pathway activation results in G1 cell cycle arrest by downregulating critical proteins like CDK4, CDK6, and Cyclin D1.[1] Furthermore, this compound has been shown to inhibit the pro-survival AKT/mTOR signaling pathway and modulate the expression of apoptosis-related proteins, increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[1][7]
Data from Xenograft Studies
This compound has demonstrated significant anti-tumor efficacy in various xenograft models. A key study using an MDA-MB-453 triple-negative breast cancer orthotopic xenograft model provides detailed quantitative data on its effects.
Table 1: Summary of this compound Efficacy in MDA-MB-453 Xenograft Model
| Parameter | Details | Outcome | Citation |
|---|---|---|---|
| Cell Line | MDA-MB-453 (Triple-Negative Breast Cancer) | Orthotopic Xenograft | [1] |
| Dosage | 24 mg/kg | Administered for 21 days | [1] |
| Tumor Growth | Measured every three days | Significant inhibition observed after 12 days, more apparent after 21 days. | [1] |
| Animal Health | Body Weight | No significant change compared to the control group. | [1] |
| Proliferation Marker | Ki-67 (via IHC) | Significantly reduced in the this compound-treated group. | [1] |
| PERK Pathway | p-eIF2α, ATF4, CHOP (via IHC & Western Blot) | Significantly increased levels in treated tumors. | [1] |
| Cell Cycle Markers | CDK4, CDK6 (via Western Blot) | Significantly decreased protein levels. | [1] |
| Survival Pathway | p-AKT, p-mTOR (via Western Blot) | Significantly decreased phosphorylation levels. |[1] |
In other studies, this compound also suppressed tumor growth in a C4-2 prostate cancer cell-derived xenograft model.[4] Furthermore, when used in combination with paclitaxel, it dramatically reduced tumor growth in colorectal cancer xenografts, suggesting a chemosensitizing effect.[5]
Experimental Protocols
The following are detailed protocols for the use of this compound in a xenograft mouse model, based on published methodologies.
Protocol 1: this compound Formulation and Administration
This protocol describes the preparation of this compound for in vivo administration via intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Formulation Method (Option A: Aqueous Formulation): [8]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the powder is fully dissolved.
-
For the final dosing solution, prepare a vehicle mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the required volume of the this compound DMSO stock to the vehicle mixture to achieve the final desired concentration (e.g., for a 24 mg/kg dose in a 20g mouse with a 100 µL injection volume, the final concentration would be 4.8 mg/mL).
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Administer the solution to the mice via intraperitoneal injection. Prepare fresh daily.
Formulation Method (Option B: Oil Formulation): [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For a 1 mL final volume, add 50 µL of the 50 mg/mL DMSO stock solution to 950 µL of corn oil.
-
Vortex vigorously to mix evenly. The solution should be used immediately.
-
Administer via intraperitoneal injection.
Protocol 2: Orthotopic Breast Cancer Xenograft Model
This protocol is based on the MDA-MB-453 TNBC model.[1] All animal experiments must be conducted in accordance with approved institutional guidelines.
Materials:
-
MDA-MB-453 human breast cancer cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
Female immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Anesthetic
-
Surgical tools
-
Calipers
Procedure:
-
Cell Preparation: Culture MDA-MB-453 cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Animal Preparation: Anesthetize the mouse. Clean the surgical area around the fourth mammary fat pad.
-
Inoculation: Make a small incision to expose the mammary fat pad. Using an insulin (B600854) syringe, slowly inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the fat pad. Suture the incision.
-
Tumor Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into control (vehicle) and treatment (this compound) groups.
-
Administration: Administer this compound (e.g., 24 mg/kg) or vehicle daily via i.p. injection for the duration of the study (e.g., 21 days).[1]
-
Endpoint: Monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for downstream analysis.
Protocol 3: Pharmacodynamic Analysis of Xenograft Tumors
This protocol outlines the analysis of excised tumors to confirm the in vivo mechanism of action of this compound.
Materials:
-
Excised tumors
-
Formalin or 4% paraformaldehyde for fixing
-
Paraffin (B1166041) embedding materials
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-Ki-67, anti-p-AKT)
-
Secondary antibodies
-
Western blot and Immunohistochemistry (IHC) reagents and equipment
Procedure for IHC:
-
Fix tumors immediately after excision in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Section the paraffin blocks (e.g., 4-5 µm thickness) and mount on slides.
-
Perform standard deparaffinization and rehydration.
-
Conduct antigen retrieval as required for the specific primary antibody.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibodies (e.g., anti-Ki-67, anti-p-eIF2α) overnight at 4°C.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop with a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides for microscopic analysis.
Procedure for Western Blot:
-
Snap-freeze a portion of the excised tumor in liquid nitrogen and store at -80°C.
-
Homogenize the tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies (e.g., anti-p-eIF2α, anti-ATF4, anti-CDK4, anti-p-mTOR) overnight at 4°C.[1]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling [pubmed.ncbi.nlm.nih.gov]
- 5. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for CCT020312-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CCT020312, a selective activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), for inducing apoptosis in cancer cells. The protocols and data presented are intended to guide researchers in designing and executing experiments to study apoptosis mediated by endoplasmic reticulum (ER) stress.
This compound selectively activates the PERK branch of the unfolded protein response (UPR).[1][2] This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which subsequently upregulates Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[3][4] Prolonged activation of this pathway is a key mechanism for inducing apoptosis in various cancer cell lines.[3][5]
Data Presentation: this compound Concentration for Apoptosis Induction
The following table summarizes the effective concentrations of this compound used to induce apoptosis in different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Concentration Range (µM) | Incubation Time (hours) | Key Apoptotic Markers Observed |
| MDA-MB-453 | Triple-Negative Breast Cancer | 6, 8, 10, 12 | 24 | Increased Cleaved PARP, Increased Bax, Decreased Bcl-2, Increased Annexin V positive cells[3] |
| CAL-148 | Triple-Negative Breast Cancer | 6, 8, 10, 12 | 24 | Increased Cleaved PARP, Increased Bax, Decreased Bcl-2, Increased Annexin V positive cells[3] |
| C4-2 | Prostate Cancer | Not specified, but effective | Not specified | Increased Cleaved Caspase-3, Increased Cleaved PARP, Increased Bax[4] |
| LNCaP | Prostate Cancer | Not specified, but effective | Not specified | Increased Cleaved Caspase-3, Increased Cleaved PARP, Increased Bax[4] |
| HT29 | Colon Cancer | 10 | 16 | Increased CHOP/GADD153[1] |
| HCT116 | Colon Cancer | Not specified, but effective | Not specified | Sensitizes to paclitaxel-induced apoptosis[6] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).[7][8] Store the stock solution at -20°C or -80°C.[9]
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 6, 8, 10, 12 µM). Remove the old medium from the cells and replace it with the medium containing this compound. An equivalent concentration of DMSO should be used as a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is based on the methodology described for TNBC cells.[3]
-
Cell Harvesting: After treatment, collect the cell culture medium and wash the cells with PBS. Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Apoptotic Markers
This protocol allows for the detection of changes in the expression of key apoptosis-related proteins.[3][4]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved PARP, Cleaved Caspase-3, Bax, Bcl-2, p-PERK, p-eIF2α, ATF4, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for inducing and assessing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: Detection of Phosphorylated PERK (p-PERK) via Western Blot Following CCT020312 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Protein kinase R-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the unfolded protein response (UPR).[1][2][3] Upon accumulation of unfolded or misfolded proteins in the ER lumen, PERK is activated through autophosphorylation.[2][4] This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-responsive genes, such as activating transcription factor 4 (ATF4).[1][3][5] The PERK/eIF2α/ATF4 signaling cascade plays a crucial role in both cell survival and apoptosis under ER stress.[1][6]
CCT020312 is a small molecule compound that has been identified as a selective activator of PERK signaling.[1][5][7][8][9] It has been shown to induce the phosphorylation of PERK and eIF2α, thereby activating the downstream ATF4/CHOP pathway.[1][9] This compound provides a valuable tool for studying the physiological and pathological roles of the PERK pathway. This application note provides a detailed protocol for the detection of phosphorylated PERK (p-PERK) in cell lysates by Western blot following treatment with this compound.
Signaling Pathway
The following diagram illustrates the PERK signaling pathway and the role of this compound as a selective activator.
Caption: this compound selectively activates PERK, initiating downstream signaling.
Experimental Data
The following table summarizes the dose-dependent effect of this compound on the expression of key proteins in the PERK pathway in MDA-MB-453 and CAL-148 triple-negative breast cancer cell lines after 24 hours of treatment. Data is represented as a qualitative summary based on reported Western blot findings.
| Cell Line | This compound Conc. (µM) | p-PERK | p-eIF2α | ATF4 | CHOP |
| MDA-MB-453 | 0 | Baseline | Baseline | Baseline | Baseline |
| 2 | ↑ | ↑ | ↑ | ↑ | |
| 4 | ↑↑ | ↑↑ | ↑↑ | ↑↑ | |
| 8 | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ | |
| CAL-148 | 0 | Baseline | Baseline | Baseline | Baseline |
| 2.5 | ↑ | ↑ | ↑ | ↑ | |
| 5 | ↑↑ | ↑↑ | ↑↑ | ↑↑ | |
| 10 | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ |
Arrow notation (↑) indicates a qualitative increase in protein levels compared to the untreated control as observed in Western blots.[1][10]
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently detecting p-PERK levels via Western blot.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-PERK after this compound treatment.
Materials and Reagents
-
Cell line of interest (e.g., HT29, MDA-MB-453)
-
Complete cell culture medium
-
This compound (MedChemExpress or other supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (appropriate percentage for PERK, ~125 kDa)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody: Rabbit anti-phospho-PERK (Thr980)
-
Primary antibody: Rabbit or mouse anti-total PERK
-
Primary antibody for loading control: (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Stripping buffer
Procedure
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with varying concentrations of this compound (e.g., 0, 2, 4, 8, 10 µM) for the desired time (e.g., 24 hours).[1][10] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein per lane onto an SDS-PAGE gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-PERK (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: a. To normalize the p-PERK signal, the membrane should be stripped and re-probed for total PERK and a loading control. b. Incubate the membrane in stripping buffer. c. Wash the membrane thoroughly with TBST. d. Repeat the blocking and immunoblotting steps (4 and 5) for total PERK and then for the loading control (e.g., β-actin).
-
Data Analysis: a. Quantify the band intensities for p-PERK, total PERK, and the loading control using densitometry software. b. Normalize the p-PERK signal to the total PERK signal to determine the relative phosphorylation level. Further normalization to the loading control can account for any loading inaccuracies.
Conclusion
This protocol provides a comprehensive framework for the detection and semi-quantification of PERK phosphorylation in response to the selective PERK activator, this compound. Adherence to this protocol will enable researchers to reliably assess the activation state of the PERK signaling pathway, facilitating further investigation into its role in various biological processes and disease states.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Measuring CCT020312-Induced Apoptosis using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT020312 is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) signaling pathway.[1][2][3] Activation of this pathway by this compound has been shown to induce G1 phase cell cycle arrest and apoptosis in various cancer cell lines, including triple-negative breast cancer and prostate cancer.[1][2][3][4] This makes this compound a compound of interest for cancer research and drug development.
A key method for quantifying apoptosis is through the use of Annexin V staining followed by flow cytometry analysis.[5][6] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane.[7] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the plasma membrane where it can be detected by fluorescently labeled Annexin V.[7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
These application notes provide a detailed protocol for inducing apoptosis in cancer cells with this compound and subsequently quantifying the apoptotic population using an Annexin V/PI assay.
Mechanism of Action: this compound-Induced Apoptosis
This compound selectively activates PERK, one of the three major branches of the unfolded protein response (UPR).[2][8] This activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][2] Phosphorylation of eIF2α results in the increased translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the expression of the pro-apoptotic protein C/EBP homologous protein (CHOP).[1][2] The this compound-induced activation of the PERK/eIF2α/ATF4/CHOP pathway ultimately leads to apoptosis.[1][2] This is evidenced by an increase in the levels of cleaved PARP and Bax, and a decrease in the level of the anti-apoptotic protein Bcl-2.[1]
Caption: this compound signaling pathway leading to apoptosis.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on apoptosis in MDA-MB-453 and CAL-148 triple-negative breast cancer cell lines after 24 hours of treatment, as determined by Annexin V/PI flow cytometry.[1]
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |
| MDA-MB-453 | 0 | Baseline |
| 5 | Increased | |
| 10 | Significantly Increased | |
| 20 | Highly Increased | |
| CAL-148 | 0 | Baseline |
| 4 | Increased | |
| 6 | Significantly Increased | |
| 8 | Highly Increased |
Note: The original data presented as bar graphs showed a clear dose-dependent increase in the apoptotic population. For precise values, please refer to the source publication.[1]
Experimental Protocols
Part 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MDA-MB-453, CAL-148) in a T25 culture flask or 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting.[9]
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 4, 6, 8, 10, 20 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation Period: Incubate the cells for the desired time period (e.g., 24 hours).
Part 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for your specific cell type and flow cytometer.
-
Harvesting Cells:
-
For adherent cells, gently wash the cells with PBS and then detach them using trypsin-EDTA. Neutralize the trypsin with serum-containing medium.
-
For suspension cells, no trypsinization is needed.
-
Collect both the floating cells from the supernatant and the adherent cells to ensure all apoptotic cells are included in the analysis.[9]
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.[10] Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature (25°C) in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Controls for Flow Cytometry:
-
Unstained cells
-
Cells stained with Annexin V only
-
Cells stained with PI only
Caption: Experimental workflow for the Annexin V apoptosis assay.
Data Interpretation
The results from the flow cytometry analysis will allow for the differentiation of cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
The percentage of cells in each quadrant will provide a quantitative measure of the apoptotic effect of this compound. An increase in the Annexin V-positive population with increasing concentrations of this compound is indicative of its pro-apoptotic activity.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Measuring Autophagy Flux in Response to CCT020312
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a catabolic cellular process responsible for the degradation and recycling of damaged organelles, protein aggregates, and other cytoplasmic components.[1][2] This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases.[3][4] Autophagy is a dynamic process, and its complete activity, known as autophagic flux, involves the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of their contents.[5][6] Therefore, merely measuring the number of autophagosomes is insufficient; a true assessment of autophagy requires measuring the flux.
CCT020312 is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key sensor in the Unfolded Protein Response (UPR).[7][8][9] Activation of the PERK pathway and concomitant inhibition of the AKT/mTOR signaling cascade by this compound have been shown to induce autophagy.[7][10] These application notes provide detailed protocols for robustly measuring the effects of this compound on autophagic flux using two standard methods: Western blot analysis of LC3-II and p62, and the tandem mCherry-EGFP-LC3 fluorescence assay.
This compound Mechanism of Action in Autophagy Induction
This compound promotes autophagy through a dual mechanism. Primarily, it is a selective activator of PERK (also known as EIF2AK3).[9][11] This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which triggers the PERK/eIF2α/ATF4/CHOP signaling cascade.[7][10] This branch of the UPR is a known inducer of autophagy.[3]
Simultaneously, studies have shown that this compound treatment leads to the inactivation of the AKT/mTOR signaling pathway.[7] The mammalian target of rapamycin (B549165) (mTOR) kinase is a critical negative regulator of autophagy.[1] Under normal conditions, active mTOR suppresses the ULK1 complex (ULK1, mAtg13, FIP200), preventing the initiation of autophagosome formation.[1][12] By inhibiting mTOR, this compound relieves this suppression, thereby promoting autophagy initiation.
Summary of this compound Effects on Autophagy Markers
The following table summarizes the observed effects of this compound on key autophagy-related proteins as documented in the literature.
| Cell Line / Model | Treatment Conditions | Autophagy Marker | Observed Effect | Reference |
| Prostate Cancer Cells (C4-2, LNCaP) | Not specified | LC3-II/LC3-I Ratio | Increased | [10] |
| Prostate Cancer Cells (C4-2, LNCaP) | Not specified | Beclin1 | Increased | [10] |
| Prostate Cancer Cells (C4-2, LNCaP) | Not specified | Atg12-Atg5 Conjugate | Increased | [10] |
| Mouse Model (Middle Cerebral Artery Occlusion) | 1 hour post-stroke | LC3-II | Significantly Increased | [13] |
| Mouse Model (Middle Cerebral Artery Occlusion) | 1 hour post-stroke | p62/SQSTM1 | Dramatically Decreased | [13] |
Application Note 1: Western Blot Analysis of LC3-II and p62
Principle of the Assay
This protocol measures autophagic flux by quantifying the levels of two key proteins: LC3-II and p62. During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosome membranes.[1] An increase in LC3-II can indicate either autophagy induction or a blockage in autophagosome degradation. To distinguish between these possibilities, autophagic flux is measured by treating cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[14] These inhibitors block the final degradation step, causing LC3-II to accumulate. A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a higher rate of flux.[14][15]
The protein p62 (also known as SQSTM1) acts as a cargo receptor, binding to ubiquitinated proteins and targeting them for degradation by binding to LC3.[16] As p62 is itself degraded in the autolysosome, a decrease in its levels is indicative of increased autophagic flux.[17]
Detailed Experimental Protocol
A. Reagents and Materials
-
Cell Culture: Appropriate cell line, complete culture medium, 6-well plates.
-
Compounds: this compound (stock in DMSO), Bafilomycin A1 (stock in DMSO).
-
Lysis: RIPA buffer, protease and phosphatase inhibitor cocktails, PBS.
-
Quantification: BCA Protein Assay Kit.
-
Western Blot: Laemmli sample buffer, polyacrylamide gels (10% and 15%), PVDF membrane, transfer buffer, TBST (Tris-Buffered Saline with 0.1% Tween-20), 5% non-fat dry milk in TBST, primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH), HRP-conjugated secondary antibody, ECL detection reagent.
B. Cell Seeding and Treatment
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare four treatment groups:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound at desired concentrations.
-
Group 3: Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1).
-
Group 4: this compound + Lysosomal inhibitor.
-
-
Treat cells with this compound for the desired duration (e.g., 6-24 hours).
-
For groups 3 and 4, add the lysosomal inhibitor for the final 2-4 hours of the this compound treatment period.[18]
C. Cell Lysis and Protein Quantification
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[16]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with inhibitors to each well.[18]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.[16]
D. SDS-PAGE and Immunoblotting
-
Normalize protein concentrations for all samples. Add 4X Laemmli buffer to a final 1X concentration.
-
Boil samples at 95-100°C for 5-10 minutes.[18]
-
Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel for LC3 detection and a separate 10% gel for p62 and loading control detection.[16]
-
Run the gels and transfer proteins to a 0.2 µm PVDF membrane.[18]
-
Block the membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.[18]
-
Incubate membranes with primary antibodies (e.g., anti-LC3B 1:1000, anti-p62 1:1000, anti-β-actin 1:5000) overnight at 4°C.[18]
-
Wash membranes 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[18]
-
Wash membranes 3x with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.[18]
E. Data Analysis and Interpretation
-
Quantify the band intensities for LC3-II, p62, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 signals to the loading control.
-
Interpretation:
-
Increased Autophagic Flux: A significant increase in the LC3-II signal in the "this compound + Inhibitor" group compared to the "Inhibitor alone" group. This should be accompanied by a decrease in p62 levels in the "this compound" group compared to the vehicle control.
-
Blocked Autophagy: An accumulation of LC3-II and p62 in the presence of this compound alone would suggest a blockage of the autophagic process at the degradation step.
-
Application Note 2: Tandem mCherry-EGFP-LC3 Fluorescence Assay
Principle of the Assay
The tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3) assay is a powerful method for visualizing and quantifying autophagic flux.[19][20] The reporter protein consists of LC3 fused to both the pH-sensitive EGFP and the pH-stable mCherry.[21] In the neutral environment of the phagophore and autophagosome, both fluorophores are active, and the puncta appear yellow (merged green and red).[20] Upon fusion with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.[21] Therefore, an increase in red puncta relative to yellow puncta is a direct measure of autophagic flux.[6][20] This can be quantified using fluorescence microscopy or ratiometric flow cytometry.[19]
Detailed Experimental Protocol
A. Reagents and Materials
-
Cell Culture: Host cell line, complete culture medium, selection antibiotic (e.g., Puromycin, G418).
-
Transfection/Transduction: pBABE-puro mCherry-EGFP-LC3B plasmid (or similar), lentiviral or retroviral packaging system, transfection reagent.
-
Microscopy: Glass-bottom dishes or coverslips, 4% paraformaldehyde (PFA), 0.1% Triton X-100 in PBS, DAPI, mounting medium.
-
Flow Cytometry: FACS tubes, Flow buffer (PBS + 2% FBS).
B. Generation of a Stable Cell Line
-
Transfect or transduce the host cell line with a vector encoding the mCherry-EGFP-LC3 fusion protein.
-
Select for stably expressing cells using the appropriate antibiotic.
-
Expand a clonal population or a stable pool of cells. Confirm expression and correct localization of the reporter protein by fluorescence microscopy, observing basal levels of yellow and red puncta.
C. Cell Treatment and Preparation
-
For microscopy, seed the stable cells onto glass coverslips or into glass-bottom dishes.
-
For flow cytometry, seed cells in a 6- or 12-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with vehicle (DMSO) or desired concentrations of this compound for a specified duration (e.g., 6-24 hours). Include a positive control for autophagy induction (e.g., starvation or Torin1) and a negative control (e.g., Bafilomycin A1, which will cause yellow puncta to accumulate).[22]
D. Fluorescence Microscopy Analysis
-
After treatment, wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
(Optional) Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Stain nuclei with DAPI.
-
Mount coverslips onto slides with mounting medium.
-
Acquire images using a confocal or high-resolution fluorescence microscope, capturing separate images for the EGFP (green) and mCherry (red) channels.
-
Data Analysis: For each cell, count the number of yellow puncta (autophagosomes, EGFP+mCherry+) and red-only puncta (autolysosomes, EGFP-mCherry+). An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.[21]
E. Ratiometric Flow Cytometry Analysis
-
After treatment, harvest the cells (e.g., using trypsin).
-
Wash cells with ice-cold PBS and resuspend in Flow Buffer.
-
Analyze the cells on a flow cytometer equipped to detect EGFP (e.g., FITC channel) and mCherry (e.g., PE or PE-Texas Red channel).
-
Data Analysis: Gate on the live, single-cell population. Autophagic flux can be quantified by calculating the ratio of the mCherry to EGFP mean fluorescence intensity.[19] An increase in this ratio indicates that more EGFP has been quenched in autolysosomes, signifying higher autophagic flux.
References
- 1. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. cusabio.com [cusabio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of the autophagic protein ULK1 attenuates axonal degeneration in vitro and in vivo, enhances translation, and modulates splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of CCT020312
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of CCT020312, a selective activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing their own in vivo experiments.
Introduction
This compound is a small molecule that selectively activates the PERK signaling pathway, a key component of the Unfolded Protein Response (UPR). Activation of PERK by this compound leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn upregulates Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[1][2] This signaling cascade can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making this compound a promising agent for cancer therapy.[1][2] Furthermore, studies have shown that this compound can inactivate the AKT/mTOR pathway, further contributing to its anti-tumor effects.[1][3]
Data Presentation
The following tables summarize quantitative data from various in vivo studies involving this compound administration.
Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Parameter | Details | Reference |
| Animal Model | MDA-MB-453 orthotopic xenograft mouse model | [1] |
| Drug | This compound | [1] |
| Dosage | 24 mg/kg | [1] |
| Administration Route | Not specified, assumed intraperitoneal | [1] |
| Dosing Frequency | Daily for 21 days | [1] |
| Key Findings | Significant inhibition of tumor growth observed after 12 days, with more pronounced effects after 21 days. No significant change in body weight. | [1] |
Table 2: In Vivo Studies of this compound in Neurological Disease Models
| Parameter | Study 1: Tauopathy Model | Study 2: Huntington's Disease Model | Reference |
| Animal Model | 9-week-old P301S tau transgenic mice | R6/2 Huntington's disease model mice | [4][5][6] |
| Drug | This compound | This compound | [7] |
| Dosage | 2 mg/kg | 1 mg/kg | [4][5][6][7] |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection | [4][5][6][7] |
| Dosing Frequency | Once daily for 6 weeks | 3 times a week | [4][6][7] |
| Key Findings | Significantly better performance in the Morris water maze. Increased levels of phosphorylated PERK and NRF2 in brain homogenates. | Delayed initiation of death and less weight decrease compared to untreated mice. | [4][6][7] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound for in vivo studies.
Protocol 1: Preparation of this compound for Intraperitoneal Injection (PEG-based vehicle)
This protocol is suitable for achieving a clear solution for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to create a 20.8 mg/mL stock, dissolve the appropriate amount of this compound powder in DMSO.[4]
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by sequentially adding the following components, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: To prepare the final dosing solution, add the this compound stock solution to the pre-mixed vehicle to achieve the desired final concentration. For example, to make a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of the vehicle (400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).[4]
-
Administration: Administer the prepared solution to the animals via intraperitoneal injection at the desired dosage.
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Corn Oil-based vehicle)
This protocol provides an alternative vehicle formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in fresh DMSO. For instance, create a 50 mg/mL stock solution.[3]
-
Final Formulation: To prepare the final dosing solution, add the DMSO stock solution to corn oil. For example, to make a 1 mL working solution, add 50 µL of the 50 mg/mL DMSO stock solution to 950 µL of corn oil and mix thoroughly.[3]
-
Administration: The mixed solution should be used immediately for optimal results. Administer via intraperitoneal injection.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound.
Caption: this compound activates the PERK pathway leading to apoptosis and cell cycle arrest.
Experimental Workflow for In Vivo Studies
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: Workflow for in vivo evaluation of this compound in a cancer xenograft model.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Efficacy of therapy by MK-28 PERK activation in the Huntington's disease R6/2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT020312 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular effects of CCT020312, a selective activator of the Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3), also known as PERK. The protocols detailed below are designed to enable researchers to effectively screen and characterize cell line responses to this compound treatment.
Introduction
This compound is a small molecule that activates the PERK signaling pathway, a key component of the unfolded protein response (UPR).[1][2] Activation of this pathway by this compound leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while selectively translating certain mRNAs, such as that for activating transcription factor 4 (ATF4).[1][3] This cascade ultimately results in G1 phase cell cycle arrest and, in many cancer cell lines, apoptosis.[3][4][5] this compound has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, making it a valuable tool for cancer research and a potential starting point for therapeutic development.[1][3][4]
Responsive Cell Lines and Cellular Effects
Several cancer cell lines have been identified as responsive to this compound treatment. The primary outcomes of treatment in these cells are a reduction in cell viability, induction of G1 cell cycle arrest, and apoptosis.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various responsive cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HT29 | Colon Carcinoma | GI50 | 3.2 µM | [1] |
| pRB Phosphorylation (Ser608) IC50 | 4.2 µM | [1] | ||
| HCT116 | Colon Carcinoma | GI50 | 5.4 µM | [1] |
| pRB Phosphorylation (Ser608) IC50 | 5.7 µM | [1] | ||
| MDA-MB-453 | Triple-Negative Breast Cancer | Apoptosis Induction | Dose-dependent increase | [3] |
| Colony Formation | Significantly inhibited at 4, 6, and 8 µM | [3] | ||
| CAL-148 | Triple-Negative Breast Cancer | Apoptosis Induction | Dose-dependent increase | [3] |
| Colony Formation | Significantly inhibited at 4, 6, and 8 µM | [3] | ||
| C4-2 | Prostate Cancer | Apoptosis Induction | Increased cleaved-Caspase3, cleaved-PARP, Bax | [4] |
| Cell Cycle Arrest | G1 phase arrest | [4] | ||
| LNCaP | Prostate Cancer | Apoptosis Induction | Increased cleaved-Caspase3, cleaved-PARP, Bax | [4] |
| Cell Cycle Arrest | G1 phase arrest | [4] | ||
| U-2OS | Osteosarcoma | Sensitization to Paclitaxel | 2.5 µM this compound augmented paclitaxel-induced growth inhibition | [1][5] |
Signaling Pathway
This compound selectively activates the PERK branch of the UPR. This leads to a signaling cascade that impacts cell cycle progression and survival.
Caption: this compound signaling pathway leading to G1 arrest and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the responsiveness of cell lines to this compound.
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the dose-dependent effect of this compound on cell viability.
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
Responsive cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A common concentration range to start with is 0.1 to 50 µM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 assay:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal growth inhibition concentration (GI50).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in this compound-treated cells.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Materials:
-
Cells treated with this compound for a specified time (e.g., 24 hours).[3]
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[3]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Cells treated with this compound for a specified time (e.g., 16 or 24 hours).[1]
-
PBS
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of this compound (e.g., 10 µM) for 16 and 24 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS.
-
Add RNase A to the cell suspension and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the this compound signaling pathway.
Materials:
-
Cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-Cyclin D1, anti-CDK4, anti-cleaved PARP, anti-Bax, anti-Bcl-2, and a loading control like β-actin or GAPDH).[3][4]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for CCT020312 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the synergistic anti-cancer effects of CCT020312, a selective activator of the PERK signaling pathway, in combination with the microtubule-stabilizing agent, paclitaxel (B517696). The protocols outlined below are based on preclinical studies demonstrating that this combination can enhance therapeutic efficacy, particularly in paclitaxel-resistant cancer models.[1]
Introduction
Paclitaxel is a cornerstone of chemotherapy for various solid tumors. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[2][3] However, intrinsic and acquired resistance to paclitaxel remains a significant clinical challenge.
Recent research has highlighted the role of the Unfolded Protein Response (UPR) and, specifically, the PERK (Protein kinase RNA-like endoplasmic reticulum kinase) signaling pathway in cancer cell survival and drug resistance. This compound is a selective activator of PERK, which in turn phosphorylates eIF2α.[1][4][5] This signaling cascade can, under certain conditions, promote apoptosis. The combination of this compound and paclitaxel has been shown to synergistically induce apoptosis and cell cycle arrest, offering a promising strategy to overcome paclitaxel resistance.[1][4][6]
These notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this combination therapy, along with data presentation guidelines and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
In Vitro Efficacy
| Cell Line | Treatment | Concentration | Viability Inhibition (%) | Apoptosis Rate (%) | Cell Cycle Arrest | Reference |
| U-2 OS (Osteosarcoma) | This compound + Paclitaxel | 2.5 µM this compound + 1-25 nM Paclitaxel | Synergistic Inhibition | Not Reported | Not Reported | [6] |
| HCT116 (Colorectal) | This compound + Paclitaxel | Not specified | No significant enhancement | Not Reported | Not Reported | [6] |
| MDA-MB-231R (Paclitaxel-Resistant Breast Cancer) | This compound + Paclitaxel | Varied | Synergistic Inhibition | Significantly Increased | Not Reported | [1] |
| MCF-7R (Paclitaxel-Resistant Breast Cancer) | This compound + Paclitaxel | Varied | Synergistic Inhibition | Significantly Increased | Not Reported | [1] |
In Vivo Efficacy
| Tumor Model | Mouse Strain | Treatment | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Cancer Xenograft | Not Specified | This compound + Paclitaxel | Not Specified | Significantly Reduced | [4] |
| MDA-MB-231R Xenograft | Not Specified | This compound + Paclitaxel | PTX and this compound for 2 weeks | Synergistic Inhibition | [1] |
| MCF-7R Xenograft | Not Specified | This compound + Paclitaxel | PTX and this compound for 4 weeks | Synergistic Inhibition | [1] |
Signaling Pathways and Experimental Workflows
Caption: this compound and Paclitaxel signaling pathways.
Caption: Workflow for in vitro experiments.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and paclitaxel, alone and in combination.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and paclitaxel in complete growth medium.
-
Treat the cells with:
-
This compound alone
-
Paclitaxel alone
-
Combination of this compound and paclitaxel
-
Vehicle control (DMSO)
-
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described in Protocol 1.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[2][7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[2][7]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples by flow cytometry within 1 hour.[2]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the cell cycle distribution of treated cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[2][8][9][10]
-
Flow cytometer
Procedure:
-
Seed and treat cells in 6-well plates.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[2]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.[2]
-
Incubate for 30 minutes at 37°C in the dark.[2]
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis
Objective: To assess the activation of the PERK signaling pathway.
Materials:
-
Treated cell lysates
-
Protein electrophoresis and transfer equipment
-
Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and imaging system.
Protocol 5: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation (e.g., paclitaxel-resistant MDA-MB-231R)
-
This compound and Paclitaxel for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Paclitaxel alone, and the combination.
-
Administer treatments according to a predetermined schedule (e.g., paclitaxel intravenously, this compound intraperitoneally). A dosing schedule of paclitaxel and this compound for 2-4 weeks has been reported.[1]
-
Measure tumor volume with calipers and record mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
References
- 1. Activation of the PERK/eIF2α axis is a pivotal prerequisite of taxanes to cancer cell apoptosis and renders synergism to overcome paclitaxel resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Following CCT020312 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of CCT020312, a selective PERK activator, on the cell cycle of cancer cells using flow cytometry.
This compound is a small molecule that has been shown to inhibit the proliferation of various cancer cell lines by inducing G1 phase cell cycle arrest and apoptosis.[1][2] Its mechanism of action involves the activation of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) pathway, a key component of the unfolded protein response (UPR).[3][4] Activation of PERK leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn upregulates Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[1][2] This signaling cascade results in the downregulation of key G1/S phase transition proteins such as Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and CDK6, ultimately leading to G1 arrest.[1][2] Furthermore, this compound has been observed to inhibit the AKT/mTOR signaling pathway, which also plays a crucial role in cell cycle progression.[1]
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following tables summarize the quantitative data on the effects of this compound on the cell cycle distribution in various cancer cell lines.
Table 1: Cell Cycle Distribution in Triple-Negative Breast Cancer (TNBC) Cells Treated with this compound for 24 hours.
| Cell Line | This compound Concentration (µM) | % of Cells in G1 Phase (Mean ± SD) |
| MDA-MB-453 | 0 | 53.70 ± 1.85 |
| 6 | 64.13 ± 1.86 | |
| 8 | 70.27 ± 1.29 | |
| 10 | 79.53 ± 2.28 | |
| CAL-148 | Similar G1 phase arrest was observed | Specific percentages not detailed in the source |
Data extracted from a study on TNBC cells, where this compound induced a dose-dependent increase in the percentage of cells in the G1 phase.[1]
Table 2: General Observations on Cell Cycle Effects of this compound in Colon Cancer Cells.
| Cell Line | This compound Concentration (µM) | Observation |
| HT29 | 10 | Increased number of cells in the G1 phase at 16 and 24 hours.[4][5] |
| 10 | Reduction in DNA synthesis.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for cell cycle analysis.
Caption: this compound signaling pathway leading to G1 phase cell cycle arrest.
Caption: Experimental workflow for flow cytometry-based cell cycle analysis.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MDA-MB-453, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 6, 8, 10 µM).[1] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).[1]
Protocol for Cell Staining with Propidium Iodide
This protocol is a widely used method for preparing cells for cell cycle analysis by flow cytometry.[6][7]
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a centrifuge tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[7]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Repeat the centrifugation and washing step.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[7][8]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[6][9] Cells can be stored in 70% ethanol at 4°C for several weeks.[7]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[9]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.[7]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9] The RNase A is crucial to ensure that only DNA is stained, as PI can also bind to RNA.[6]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[8][9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 single-cell events.[6]
-
Use a dot plot of forward scatter area versus height to gate out doublets and clumps.[6]
-
The PI fluorescence should be measured on a linear scale to properly resolve the G0/G1, S, and G2/M peaks.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[7]
-
Data Analysis
The resulting flow cytometry data can be analyzed using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). This will allow for a quantitative assessment of the effect of this compound on cell cycle progression.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Immunohistochemical Analysis of Phosphorylated-eIF2α in Tissues Treated with CCT020312
For Research Use Only.
Introduction
CCT020312 is a selective activator of the EIF2AK3/PERK (PKR-like endoplasmic reticulum kinase) signaling pathway.[1][2][3] Activation of PERK, a key sensor of endoplasmic reticulum (ER) stress, leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) at the Serine 51 residue.[4][5] This phosphorylation event is a critical cellular response that attenuates global protein synthesis while promoting the translation of specific mRNAs, such as ATF4 (Activating Transcription Factor 4), which are involved in stress adaptation and apoptosis.[4] The this compound-induced activation of the PERK/p-eIF2α/ATF4/CHOP signaling cascade has been shown to inhibit cell proliferation, induce G1 phase cell cycle arrest, and promote apoptosis in various cancer models.[4][5]
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated-eIF2α (p-eIF2α) in paraffin-embedded tissues that have been treated with this compound. Immunohistochemistry (IHC) is a powerful technique to visualize the spatial distribution and abundance of p-eIF2α within the tissue architecture, providing valuable insights into the pharmacodynamic effects of this compound in vivo.
This compound Signaling Pathway
This compound selectively activates PERK, initiating a downstream signaling cascade that culminates in the phosphorylation of eIF2α. This event is a central node in the integrated stress response.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of eIF2alpha phosphorylation during immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of eIF2α Phosphorylation Associated with Mitotic Catastrophe by Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CCT020312 and Apoptosis Induction
Welcome to the technical support center for CCT020312. This guide is designed for researchers, scientists, and drug development professionals who are using this compound and have encountered challenges with inducing apoptosis in their specific cell line. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve potential issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am not observing apoptosis in my cell line after treatment with this compound. What are the possible reasons?
Answer:
Failure to observe apoptosis following this compound treatment can stem from several factors, ranging from experimental conditions to the intrinsic biology of your cell line. Here are the primary areas to investigate:
-
Compound Integrity and Activity: Ensure the compound is correctly stored and handled to maintain its activity.
-
Experimental Parameters: The concentration of this compound and the treatment duration are critical. These may need to be optimized for your specific cell line.
-
Cell Line-Specific Resistance: Your cell line may possess intrinsic or acquired resistance mechanisms that counteract the pro-apoptotic effects of this compound.
-
Dysfunctional Signaling Pathway: The cellular machinery required for this compound to induce apoptosis, specifically the PERK/eIF2α/ATF4/CHOP pathway, may be compromised in your cell line.
Below, we provide detailed troubleshooting steps to address each of these possibilities.
Troubleshooting Guide
Step 1: Verify Compound Activity and Experimental Setup
Before investigating complex biological reasons, it is crucial to rule out experimental variables.
Question 1.1: How can I be sure that the this compound I'm using is active and that my initial experimental setup is appropriate?
Answer:
First, confirm that the compound has been stored correctly, typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO.[1] Repeated freeze-thaw cycles should be avoided.
Next, perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. This compound has been shown to be effective in various cell lines at concentrations ranging from low micromolar to 10 µM, with treatment times typically 24 hours or longer.[1][2][3][4][5]
Recommended Experiment: Cell Viability/Proliferation Assay
-
Objective: To determine the effective concentration of this compound that inhibits cell growth in your cell line.
-
Methodology:
-
Seed your cells in 96-well plates at an appropriate density.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 8, 10, 20 µM) for 24, 48, and 72 hours.
-
Assess cell viability using an appropriate method, such as CCK-8[2], MTT, or real-time cell analysis.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth). Subsequent apoptosis experiments should use concentrations around and above the IC50.
-
| Cell Line | Effective Concentration Range | Treatment Time | Observed Effect |
| MDA-MB-453 (TNBC) | 6-10 µM | 24 h | G1 arrest and apoptosis[2] |
| CAL-148 (TNBC) | 8-12 µM | 24 h | G1 arrest and apoptosis[2] |
| C4-2 (Prostate Cancer) | Not specified | Not specified | G1 arrest, apoptosis, autophagy[6] |
| LNCaP (Prostate Cancer) | Not specified | Not specified | G1 arrest, apoptosis, autophagy[6] |
| HT29 (Colon Cancer) | 1.8-6.1 µM | 24 h | Loss of P-S608-pRB signal[3][4][5][7] |
Table 1: Reported effective concentrations and treatment times for this compound in various cancer cell lines.
Step 2: Investigate the Target Signaling Pathway
This compound is a selective activator of the PERK pathway, a key branch of the Unfolded Protein Response (UPR).[2][6][8][9][10] Its pro-apoptotic effects are primarily mediated through the transcription factor CHOP.[2][6] If this pathway is not being activated in your cells, apoptosis will not be induced.
Question 2.1: How can I confirm that this compound is activating the PERK/eIF2α/ATF4/CHOP pathway in my cell line?
Answer:
You should assess the activation of key downstream targets of PERK signaling using Western blotting.
Recommended Experiment: Western Blot Analysis of the PERK Pathway
-
Objective: To measure the protein levels of key components of the PERK pathway after this compound treatment.
-
Methodology:
-
Treat your cells with an effective concentration of this compound (determined in Step 1) for various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Lyse the cells and prepare protein extracts.
-
Perform Western blotting to detect the following proteins:
-
As a positive control for UPR activation, you can treat cells with a known ER stress inducer like thapsigargin.
-
Expected Outcome: Successful pathway activation will show a time-dependent increase in the levels of p-PERK, p-eIF2α, ATF4, and CHOP.[2][8]
Troubleshooting Pathway Activation:
-
No increase in p-PERK and downstream markers: This could indicate a defect in PERK itself or that this compound is unable to interact with its target in your cell line.
-
Increase in p-PERK and p-eIF2α, but not ATF4 or CHOP: This suggests a block in the translational or transcriptional regulation downstream of eIF2α phosphorylation.
-
Pathway is activated, but no apoptosis: If the PERK/CHOP pathway is activated, but you still do not observe apoptosis, the issue may lie further downstream or in parallel survival pathways.
This compound Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
Step 3: Assess Apoptosis Markers and Potential Resistance Mechanisms
If the upstream signaling appears intact, the next step is to perform a detailed analysis of apoptotic markers and consider mechanisms that could be inhibiting cell death.
Question 3.1: The PERK/CHOP pathway is activated, but my cells are not undergoing apoptosis. What should I check next?
Answer:
Even with CHOP induction, apoptosis can be blocked by various cellular mechanisms. It is important to use multiple assays to confirm the absence of apoptosis and investigate potential resistance factors.
Recommended Experiments:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Objective: To quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Methodology: Treat cells with this compound for 24-48 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry.[2]
-
-
Caspase Activity Assays:
-
Objective: To measure the activity of executioner caspases (e.g., Caspase-3, Caspase-7).
-
Methodology: Use a fluorometric or colorimetric assay to measure caspase activity in cell lysates after this compound treatment.
-
-
Western Blot for Apoptosis Proteins:
-
Objective: To assess the levels of key pro- and anti-apoptotic proteins.
-
Methodology: Perform Western blotting for:
-
Potential Resistance Mechanisms to Investigate:
-
High levels of anti-apoptotic proteins: Overexpression of proteins like Bcl-2 or Bcl-xL can prevent apoptosis even when pro-apoptotic signals are present.
-
Inactivation of pro-apoptotic proteins: Mutations or deletions in genes like Bax or Bak can confer resistance.
-
Defects in the caspase cascade: Mutations or silencing of caspase genes can block the execution of apoptosis.
-
Cytoplasmic localization of p21: The p21 protein, a cyclin-dependent kinase inhibitor, can have anti-apoptotic functions when localized in the cytoplasm.[11][12][13][14] This can be investigated by immunofluorescence or cellular fractionation followed by Western blotting. Phosphorylation of p21 can lead to its cytoplasmic localization.[13][15]
-
Alternative Splicing of p21: Different splice variants of p21 exist, and some, like p21B, have been reported to induce apoptosis, while the canonical form primarily causes cell cycle arrest.[16] The expression of different p21 isoforms could influence the cellular response.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of apoptosis.
We hope this guide helps you troubleshoot your experiments with this compound. If you continue to experience issues, we recommend consulting the literature for studies using your specific cell line or related models to identify potential unique resistance mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 10. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytoplasmic localization of p21 protects trophoblast giant cells from DNA damage induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis inhibitory activity of cytoplasmic p21Cip1/WAF1 in monocytic differentiation | The EMBO Journal [link.springer.com]
- 13. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 14. mail.neoplasiaresearch.com [mail.neoplasiaresearch.com]
- 15. Cytoplasmic Localization of p21 Protects Trophoblast Giant Cells from DNA Damage Induced Apoptosis | PLOS One [journals.plos.org]
- 16. p21B, a variant of p21(Waf1/Cip1), is induced by the p53 family - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT020312 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Akt inhibitor, CCT020312.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the serine/threonine-protein kinase Akt (also known as Protein Kinase B or PKB). It selectively targets the Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to induce apoptosis and inhibit tumor growth in various cancer models.
Q2: What is the recommended solvent for dissolving this compound?
For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for this compound. It is also soluble in ethanol (B145695).
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in DMSO to the desired concentration. For example, to make a 10 mM stock solution, you would add 1 mL of DMSO to 3.29 mg of this compound. It is recommended to warm the solution to 37°C and sonicate to ensure complete dissolution.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common solubility challenges encountered during experiments with this compound.
Problem 1: My this compound is not dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the compound may not have been sufficiently agitated.
-
Solution:
-
Gently warm the solution to 37°C.
-
Use a sonicator or vortex to aid dissolution.
-
If the compound still does not dissolve, consider reducing the concentration of the stock solution.
-
Problem 2: My this compound precipitates when I dilute my DMSO stock solution in aqueous media (e.g., cell culture medium or PBS).
-
Possible Cause: this compound has low solubility in aqueous solutions. The final concentration of DMSO in the aqueous solution may be too low to keep the compound dissolved.
-
Solution:
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Use a two-step dilution: First, dilute the DMSO stock solution in a small volume of a suitable solvent like ethanol before adding it to the aqueous medium.
-
Consider using a surfactant: For in vivo studies, a formulation with a surfactant like Tween 80 can help to maintain the solubility of this compound in an aqueous vehicle.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Max Solubility (with warming) |
| DMSO | 6.6 mg/mL |
| Ethanol | 3.3 mg/mL |
Data sourced from supplier datasheets.
Experimental Protocols
In Vitro Cell-Based Assays
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the 10 mM stock solution to the desired final concentration in cell culture medium. Ensure the final DMSO concentration is less than 0.5%. For example, to achieve a 10 µM final concentration, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Cell Treatment: Add the working solution directly to your cells in culture.
-
Control: Treat a parallel set of cells with the same concentration of DMSO as a vehicle control.
In Vivo Animal Studies
-
Vehicle Preparation: Prepare a vehicle solution. A common vehicle for poorly soluble compounds consists of a mixture of saline, DMSO, and a surfactant like Tween 80. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
This compound Formulation: Dissolve the this compound in the vehicle to the desired concentration for dosing. This may require warming and sonication.
-
Administration: Administer the this compound formulation to the animals via the desired route (e.g., intraperitoneal injection).
-
Control: Administer the vehicle solution without this compound to a control group of animals.
Visualizations
Caption: this compound inhibits the Akt signaling pathway.
Caption: Troubleshooting workflow for this compound solubility.
Technical Support Center: CCT020312 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CCT020312, a selective activator of the PERK (EIF2AK3) signaling pathway.
Troubleshooting Guide
This guide addresses potential unexpected results and common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No significant change in cell viability or proliferation after treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Short Treatment Duration: The incubation time might not be sufficient to observe a phenotypic effect. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms to PERK activation or eIF2α phosphorylation-mediated stress. 4. Compound Inactivity: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 1 µM to 20 µM) to determine the optimal EC50 for your cell line.[1][2] 2. Increase incubation time: Extend the treatment duration (e.g., 24, 48, 72 hours) to allow for the accumulation of cellular effects.[3][4] 3. Use a sensitive positive control cell line: Concurrently test a cell line known to be responsive to this compound, such as HT29 or HCT116.[2] 4. Verify compound integrity: Ensure this compound is stored correctly (-20°C for powder, -80°C for solvent stocks) and prepare fresh dilutions for each experiment.[1] |
| Induction of apoptosis is observed, but G1 cell cycle arrest is not detected. | 1. High Concentration: The concentration of this compound used may be too high, leading to rapid induction of apoptosis that masks the cell cycle arrest phenotype. 2. Cell-Type Specific Response: Some cell lines may be more prone to apoptosis than cell cycle arrest in response to PERK activation. | 1. Lower the concentration: Use a concentration closer to the GI50 for your cell line to favor cell cycle arrest over immediate apoptosis. 2. Time-course analysis: Analyze cell cycle distribution at earlier time points (e.g., 12, 18, 24 hours) before widespread apoptosis occurs. |
| Activation of PERK and eIF2α phosphorylation is confirmed, but downstream ATF4 and CHOP induction is weak or absent. | 1. Transient Activation: The activation of the PERK pathway may be transient. 2. Alternative Downstream Pathways: The cellular context may favor other downstream effectors of p-eIF2α. | 1. Perform a time-course experiment: Analyze protein expression at multiple time points (e.g., 4, 8, 16, 24 hours) to capture the peak of ATF4 and CHOP expression.[3] 2. Investigate other branches of the UPR: Check for activation of the IRE1 and ATF6 pathways to rule out a generalized ER stress response. This compound is reported to be selective for the PERK branch.[2][5] |
| Unexpected off-target effects are suspected. | PERK-Independent Mechanisms: Recent studies suggest that this compound may have off-target activities, such as inducing autophagy independent of PERK.[6] | 1. Use PERK knockout/knockdown cells: Compare the effects of this compound in wild-type versus PERK-deficient cells to confirm the dependency of the observed phenotype on PERK.[2][7] 2. Inhibit downstream effectors: Use inhibitors of other potential off-target pathways to dissect the mechanism of action. |
| Inconsistent results between in vitro and in vivo experiments. | 1. Pharmacokinetics and Bioavailability: this compound may have poor bioavailability or rapid metabolism in vivo. 2. Model-Specific Differences: The in vivo tumor microenvironment or animal model may respond differently to PERK activation. | 1. Optimize dosing and administration route: Refer to published in vivo studies for appropriate dosage and administration protocols. For example, intraperitoneal injections have been used in mice.[3][4] 2. Analyze target engagement in vivo: Measure p-eIF2α, ATF4, and CHOP levels in tumor xenografts to confirm that the compound is reaching its target and activating the pathway in vivo.[3] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a selective activator of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase), also known as EIF2AK3.[1][4] It selectively triggers the PERK branch of the Unfolded Protein Response (UPR), leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[5] This phosphorylation results in the attenuation of global protein synthesis and the preferential translation of specific mRNAs, such as ATF4, which in turn regulates the expression of genes involved in stress response, cell cycle arrest, apoptosis, and autophagy.[3][8]
2. What are the expected cellular outcomes of this compound treatment?
The primary outcomes of this compound treatment in cancer cells are:
-
G1 Phase Cell Cycle Arrest: this compound has been shown to cause a block in the G1/S phase transition of the cell cycle.[3][8] This is often associated with a decrease in the levels of G1/S cyclins (D1, D2, E, A) and CDK2, and an increase in the CDK inhibitor p27KIP1.[2][4]
-
Apoptosis: Prolonged or high-dose treatment with this compound can induce apoptosis, characterized by an increase in cleaved PARP and Bax, and a decrease in Bcl-2.[3][4]
-
Autophagy: this compound can also induce autophagy, as indicated by increased LC3-II levels.[8]
3. Does this compound activate the entire Unfolded Protein Response (UPR)?
No, this compound is considered a selective activator of the PERK branch of the UPR.[2][5] Studies have shown that it does not significantly induce markers of the other two UPR branches, such as GRP78/BIP (an ATF6 target) or the splicing of XBP1 mRNA (an IRE1 target).[2][5] This selectivity distinguishes it from general ER stress inducers like thapsigargin.
4. What is the recommended concentration range for in vitro experiments?
The effective concentration of this compound is cell-line dependent. A good starting point for dose-response experiments is between 1 µM and 10 µM. For example, in HT29 and HCT116 colon cancer cells, the half-maximal reduction of pRB phosphorylation was observed at 4.2 µM and 5.7 µM, respectively.[2] In MDA-MB-453 and CAL-148 triple-negative breast cancer cells, significant inhibition of cell viability was observed in the 4-8 µM range.[3]
5. How should I prepare and store this compound?
-
Stock Solutions: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO.
-
Storage: Store the powder at -20°C for up to 3 years.[1] Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Effective Concentration | Reference |
| HT29 | Colon Carcinoma | Inhibition of pRB phosphorylation (EC50) | 4.2 µM | [2] |
| HCT116 | Colon Carcinoma | Inhibition of pRB phosphorylation (EC50) | 5.7 µM | [2] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Inhibition of cell viability | 4-12 µM | [3] |
| CAL-148 | Triple-Negative Breast Cancer | Inhibition of cell viability | 4-12 µM | [3] |
| C4-2 | Prostate Cancer | Inhibition of cell viability | Not specified | [8] |
| LNCaP | Prostate Cancer | Inhibition of cell viability | Not specified | [8] |
Experimental Protocols
1. Western Blot Analysis for PERK Pathway Activation
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at 37°C in the dark. Analyze the cell cycle distribution using a flow cytometer.
3. Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the indicated time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Caption: this compound selectively activates PERK, leading to downstream cellular responses.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling | PLOS One [journals.plos.org]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of CCT020312
Welcome to the Technical Support Center for CCT020312. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the potential off-target effects of the selective PERK activator, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective activator of the Pancreatic Endoplasmic Reticulum Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3 (EIF2AK3).[1][2][3] Its primary on-target effect is to induce the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[2][4] This phosphorylation event leads to a global attenuation of protein synthesis and the preferential translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4).[5] The activation of the PERK/eIF2α/ATF4 signaling pathway by this compound can result in G1 phase cell cycle arrest and apoptosis in cancer cells.[1][5] Notably, this compound is described as a selective activator because it does not appear to trigger the other two main branches of the Unfolded Protein Response (UPR), which are mediated by IRE1 and ATF6.[6]
Q2: I am observing a cellular phenotype that doesn't seem to be explained by PERK activation. Could this be an off-target effect?
Yes, it is possible. While this compound is a selective PERK activator, the potential for off-target effects should always be considered, especially since its precise mechanism of PERK activation is not fully understood.[6] Some studies have raised questions about whether all cellular effects of this compound are strictly PERK-dependent. For example, its role in autophagy induction is a subject of ongoing investigation, with some evidence suggesting it could be a PERK-independent effect. If you observe unexpected phenotypes, it is crucial to perform experiments to differentiate between on-target and off-target effects.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors related to compound handling and experimental setup. Here are a few troubleshooting considerations:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is soluble in DMSO.[3] Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation.
-
Cell Line Variability: Different cell lines may have varying levels of PERK expression and dependency on the PERK signaling pathway. This can lead to different sensitivities to this compound.
-
Assay Conditions: Factors such as cell density, treatment duration, and the specific endpoint being measured can all influence the outcome. Ensure these parameters are consistent across experiments.
Q4: How can I experimentally confirm that the observed effect of this compound is mediated by PERK?
To confirm on-target activity, you can perform a genetic knockdown or knockout of PERK (EIF2AK3) in your cell line of interest using techniques like siRNA or CRISPR/Cas9. If the cellular effect observed with this compound treatment is absent in the PERK-deficient cells compared to wild-type cells, it strongly suggests the effect is on-target.[7]
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect an off-target effect of this compound, the following troubleshooting guide provides a structured approach to investigate and characterize these effects.
Problem 1: Unexpected Phenotype Observed with this compound Treatment
An unexpected phenotype could be a result of this compound interacting with one or more unintended proteins.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before exploring off-targets, it is essential to confirm that this compound is engaging with PERK in your experimental system. This can be done by Western blot analysis to detect the phosphorylation of eIF2α, a direct downstream target of PERK.[4]
-
Genetic Validation: As mentioned in the FAQs, use PERK knockout or knockdown cells. If the unexpected phenotype persists in the absence of PERK, it is likely an off-target effect.
-
Identify Potential Off-Targets: Employ unbiased, proteome-wide techniques to identify proteins that directly bind to this compound. Recommended methods include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in a cellular context. An increase in the thermal stability of a protein in the presence of this compound suggests a direct interaction.
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique uses an immobilized form of this compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Problem 2: this compound Induces Autophagy, but It Is Unclear if This Is PERK-Dependent
The relationship between this compound and autophagy is complex, with some studies suggesting a PERK-dependent mechanism and others pointing to a potential off-target effect.
Troubleshooting Steps:
-
Assess Autophagy in PERK-Deficient Cells: Treat wild-type and PERK-knockout/knockdown cells with this compound and monitor autophagy markers, such as the conversion of LC3-I to LC3-II by Western blot or the formation of autophagosomes by fluorescence microscopy. If autophagy is still induced in the absence of PERK, this points to an off-target mechanism.
-
Inhibit Downstream Effectors: Inhibit key downstream effectors in the PERK pathway, such as ATF4, and observe the impact on this compound-induced autophagy.
-
Examine Autophagy Flux: Use autophagy flux inhibitors, such as bafilomycin A1 or chloroquine, in combination with this compound. An accumulation of LC3-II in the presence of these inhibitors would confirm that this compound is inducing autophagic flux.
Data Presentation
While specific, publicly available kinome-wide screening data for this compound is limited, the following table illustrates a hypothetical off-target profile that could be generated from such an experiment. This is for illustrative purposes to demonstrate how to present such data.
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | On-Target/Off-Target |
| PERK (EIF2AK3) | EC50 = 5.1 µM | N/A (Activator) | On-Target |
| Kinase A | > 10,000 | < 10% | Off-Target |
| Kinase B | 850 | 65% | Potential Off-Target |
| Kinase C | > 10,000 | < 5% | Off-Target |
| Kinase D | 1,200 | 45% | Potential Off-Target |
EC50 value for PERK is based on published data.[3] Other values are hypothetical.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to determine if this compound directly binds to and stabilizes a target protein in cells.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for the protein of interest and a loading control
-
Western blot reagents and equipment
-
Thermal cycler
Methodology:
-
Cell Treatment: Treat cultured cells with a predetermined concentration of this compound or DMSO for a specified time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using an antibody against the protein of interest.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol provides a general workflow for identifying proteins that interact with this compound.
Materials:
-
This compound-conjugated beads (or a method for immobilization)
-
Control beads
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometry reagents and equipment
Methodology:
-
Lysate Incubation: Incubate cell lysates with the this compound-conjugated beads and control beads.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).
-
Mass Spectrometry and Data Analysis: Analyze the samples by mass spectrometry and compare the proteins identified from the this compound-conjugated beads to the control beads to identify specific interactors.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke [mdpi.com]
- 7. researchgate.net [researchgate.net]
CCT020312 stability in cell culture media
Welcome to the technical support center for the selective PERK activator, CCT020312. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective activator of the Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3), also known as PERK (Protein kinase R-like endoplasmic reticulum kinase).[1][2] PERK is a key sensor of endoplasmic reticulum (ER) stress. Upon activation, PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis but selectively enhances the translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4).[3][4] This signaling cascade is a central part of the Unfolded Protein Response (UPR). This compound has been shown to induce G1 phase cell cycle arrest, apoptosis, and autophagy in cancer cells through the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway.[3][5][6]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, dissolve the solid compound in anhydrous, sterile-filtered DMSO. For example, to create a 10 mM stock solution, you would dissolve 6.504 mg of this compound (Molecular Weight: 650.40 g/mol ) in 1 mL of DMSO. It is recommended to gently vortex or sonicate to ensure complete dissolution. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 3 months or at -80°C for longer-term storage.[7]
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous cell culture medium is a common issue for hydrophobic small molecules, often referred to as "solvent shock." Here are several troubleshooting steps:
-
Pre-warm the media: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Rapid mixing: Add the DMSO stock dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal.
-
Stepwise dilution: Perform a serial dilution of the DMSO stock in pre-warmed media instead of a single large dilution.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
-
Lower the working concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration.
Q4: How stable is this compound in cell culture medium during my experiment?
A4: The stability of this compound in cell culture medium has not been extensively reported and can be influenced by several factors including the specific medium composition, pH, temperature (37°C), and exposure to light. For long-term experiments (e.g., several days), it is possible that the compound may degrade, leading to a decrease in its effective concentration. It is recommended to either replace the medium with freshly prepared this compound-containing medium every 24-48 hours or to perform a stability study to determine the half-life of this compound under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of expected biological effect over time in a multi-day experiment. | Chemical degradation of this compound in the cell culture medium at 37°C. | 1. Replace the cell culture medium with freshly prepared this compound-containing medium every 24-48 hours. 2. Perform a stability assessment of this compound in your specific cell culture medium (see Experimental Protocols section). |
| Inconsistent results between experiments. | 1. Precipitation of this compound during dilution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability of the compound in the medium. | 1. Follow the recommended procedures for diluting the DMSO stock solution to avoid precipitation. 2. Aliquot the stock solution into single-use volumes. 3. Ensure consistent timing of media changes if required. |
| Media becomes cloudy or contains visible particles after adding this compound. | The concentration of this compound exceeds its aqueous solubility. | 1. Visually inspect the medium under a microscope to confirm the presence of chemical precipitate. 2. Reduce the final concentration of this compound. 3. Optimize the dilution method (e.g., stepwise dilution, rapid mixing). |
Quantitative Data
This compound Properties
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₀Br₂N₄O₂ | [8] |
| Molecular Weight | 650.40 g/mol | [8] |
| CAS Number | 324759-76-4 | [8] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2] |
| Storage (Solid) | Refer to manufacturer's guidelines | |
| Storage (DMSO Stock) | -20°C (up to 3 months); -80°C (long-term) | [7] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
37°C incubator with 5% CO₂
-
HPLC system with a C18 column and UV detector
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm your complete cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed medium to your desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 6, 12, 24, 48, 72 hours). Place these tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the collected samples.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile (B52724) or methanol.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Analyze the samples using a suitable method to separate this compound from any potential degradation products. The concentration is determined by measuring the peak area at a specific wavelength.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound prepared in the same medium at T=0.
-
Quantify the concentration of this compound remaining at each time point by comparing the peak areas to the standard curve.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway activated by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EIF2AK3 Activator, this compound - CAS 324759-76-4 - Calbiochem | 324879 [merckmillipore.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
How to choose the right controls for a CCT020312 experiment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CCT020312, a selective activator of the PERK (EIF2AK3) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that selectively activates the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), one of the three main sensors of the Unfolded Protein Response (UPR).[1][2] Its primary mechanism involves the activation of the PERK signaling pathway, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][3] This, in turn, attenuates global protein translation while promoting the translation of specific stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[4] The downstream effects of this compound-induced PERK activation include cell cycle arrest at the G1/S checkpoint, induction of apoptosis, and autophagy in cancer cells.[5][6]
Q2: What is a suitable concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies commonly use concentrations ranging from 2.5 µM to 12 µM.[5] For example, in HT29 and HCT116 colon cancer cells, this compound has been shown to inhibit the phosphorylation of the retinoblastoma protein (pRB) with a half-maximal effective concentration (EC50) of approximately 4.2 µM to 5.7 µM.[7]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[3][8] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][9] For in vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[8][10]
Troubleshooting Guide
Issue 1: No observable effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 1 µM to 20 µM. |
| Degraded this compound | Ensure the this compound stock solution has been stored correctly and is not expired. Prepare a fresh stock solution if in doubt. |
| Cell line is resistant | Some cell lines may have inherent resistance to PERK activation-induced apoptosis. Confirm the functionality of the PERK pathway in your cells using a positive control. |
| Insufficient treatment time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired effect. |
Issue 2: High background or inconsistent results in Western blots for phosphorylated proteins.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody | Use an antibody specifically validated for detecting the phosphorylated form of your target protein (e.g., phospho-PERK, phospho-eIF2α). |
| Phosphatase activity | Immediately lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. |
| Protein degradation | Use a lysis buffer containing a protease inhibitor cocktail. |
| Loading amount | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay). |
Issue 3: Observed effects may be due to off-target activity.
| Possible Cause | Troubleshooting Step |
| This compound has unknown off-target effects | Use a PERK inhibitor (e.g., GSK2606414) as a negative control. Pre-treatment with a PERK inhibitor should rescue the effects of this compound if they are on-target. |
| Use a genetic approach, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of PERK. This compound should have no effect in PERK-deficient cells. |
Experimental Controls
Choosing the right controls is critical for interpreting the results of a this compound experiment.
Logical Workflow for Selecting Controls
Caption: A logical workflow for selecting appropriate controls in a this compound experiment.
Quantitative Data for Control Compounds
| Compound | Target/Mechanism | Typical Concentration | EC50/IC50 |
| This compound | PERK Activator | 2.5 - 12 µM | EC50: ~5.1 µM[1] |
| Thapsigargin | SERCA pump inhibitor, induces ER stress | 100 nM - 1 µM[11] | - |
| Tunicamycin | Inhibits N-linked glycosylation, induces ER stress | 1 - 5 µg/mL[12] | - |
| GSK2606414 | PERK Inhibitor | 0.5 - 1 µM[13] | IC50: ~0.4 nM[14] |
Key Experimental Protocols
Western Blot for PERK Pathway Activation
This protocol outlines the detection of key markers in the this compound-activated PERK pathway.
Caption: A streamlined workflow for Western blot analysis of PERK pathway activation.
Detailed Steps:
-
Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with this compound, vehicle control (DMSO), positive, and negative controls for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on a 10-12% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, p-eIF2α, ATF4, and CHOP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound and controls. Include wells with media only as a blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings and plot cell viability as a percentage of the vehicle-treated control.
Signaling Pathway
This compound-Induced PERK Signaling Pathway
Caption: The signaling cascade initiated by this compound through the selective activation of PERK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | PERK | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Navigating Experimental Variability with CCT020312: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CCT020312, a selective activator of the PERK/eIF2α signaling pathway. Inconsistent experimental data can be a significant hurdle; this resource aims to provide a structured approach to identifying potential sources of variability and ensuring robust and reproducible results.
Troubleshooting Guide: Interpreting Inconsistent Data
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: Why am I observing variable levels of PERK and eIF2α phosphorylation after this compound treatment?
Possible Causes and Solutions:
-
Suboptimal Cell Density: High or low cell confluence can alter cellular stress responses.
-
Recommendation: Maintain consistent cell seeding densities across experiments. Aim for 70-80% confluence at the time of treatment.
-
-
Inconsistent Treatment Duration and Concentration: The induction of the PERK pathway is both time and dose-dependent.[1]
-
Cell Line-Specific Differences: Different cell lines exhibit varying sensitivities to this compound.
-
Recommendation: Titrate the concentration of this compound for each new cell line. What is effective in one cell line may not be in another.
-
-
Reagent Quality and Storage: Degradation of this compound or components of your lysis buffer can impact results.
-
Recommendation: Prepare fresh stock solutions of this compound in DMSO and store at -20°C or -80°C for long-term use.[4] Avoid repeated freeze-thaw cycles. Ensure lysis buffers contain fresh phosphatase and protease inhibitors.
-
Question 2: My cell viability assay results are not consistent. What could be the cause?
Possible Causes and Solutions:
-
Variable Treatment Time: The cytotoxic or cytostatic effects of this compound can be time-dependent.[1]
-
Recommendation: Ensure precise and consistent incubation times for all experimental replicates and across different experiments.
-
-
Serum Concentration in Media: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity.
-
Recommendation: Use a consistent percentage of FBS in your cell culture media for all experiments. If variability persists, consider a serum-starvation period before treatment, but be aware this can also induce stress responses.
-
-
Assay-Specific Artifacts: The type of viability assay used (e.g., MTT, CCK-8, trypan blue) can yield different results.
-
Recommendation: If possible, validate findings with an orthogonal method. For example, supplement a metabolic assay like MTT with a direct cell count using trypan blue exclusion.
-
Question 3: I am not observing the expected G1 phase cell cycle arrest.
Possible Causes and Solutions:
-
Insufficient Compound Concentration or Treatment Duration: The induction of G1 arrest is a downstream event of PERK activation and may require higher concentrations or longer treatment times.[1][5]
-
Recommendation: Refer to your dose-response experiments for PERK activation. A concentration that effectively phosphorylates eIF2α should be used. Analyze the cell cycle at multiple time points (e.g., 24, 48 hours).
-
-
Cell Cycle Synchronization: If you are looking for subtle effects, cell population heterogeneity can mask the phenotype.
-
Recommendation: For a more defined analysis, consider synchronizing the cells at a specific phase of the cell cycle before this compound treatment.
-
-
Downstream Pathway Alterations: The cell line you are using may have alterations in downstream cell cycle regulators.
-
Recommendation: Confirm the expression and activity of key G1 phase proteins like CDK4, CDK6, and Cyclin D1 in your cell line.[1]
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as EIF2AK3.[2][4][6] This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the integrated stress response.[1][2]
What are the known downstream effects of this compound-mediated PERK activation?
Activation of the PERK/eIF2α pathway by this compound has been shown to:
-
Inhibit the AKT/mTOR signaling pathway in some contexts.[1]
Are there any known off-target effects of this compound?
While this compound is considered a selective PERK activator, some studies suggest potential off-target activities, particularly concerning the induction of autophagy independent of the integrated stress response.[8][9] It is crucial to validate key findings using genetic approaches, such as PERK knockout or knockdown, to confirm on-target activity.[2][8]
How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] For long-term storage, it is recommended to keep the stock solution at -80°C.[4] When preparing working solutions, dilute the stock in the appropriate cell culture medium. It is advisable to prepare fresh working solutions for each experiment.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 for PERK Activation | HT29 | 5.1 µM | [6] |
| Concentration for Linear Response (pRB inhibition) | HT29 | 1.8 - 6.1 µM | [2][3] |
| Effective Concentration for Apoptosis Induction | MDA-MB-453, CAL-148 | 8-10 µM | [1] |
| Effective Concentration for G1 Arrest | MDA-MB-453, CAL-148 | 8-10 µM | [1] |
Key Experimental Protocols
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, and other targets of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).[1]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis
-
Cell Collection: Following this compound treatment, harvest cells by trypsinization.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.[1]
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.[1]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent data.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Western Blot for Phosphorylated PERK (p-PERK)
Welcome to the technical support center for troubleshooting your CCT020312 Western blot for phosphorylated PERK (p-PERK). This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in p-PERK Western blot experiments?
This compound is a selective activator of the PERK (EIF2AK3) protein kinase.[1][2][3] In the context of a Western blot for p-PERK, this compound is often used as a positive control to induce the phosphorylation of PERK at Threonine 980 (in human) or Threonine 982 (in mouse), confirming that the experimental system and antibodies are working correctly.[4] Treatment of cells with this compound leads to increased levels of phosphorylated PERK (p-PERK), as well as downstream targets like p-eIF2α, ATF4, and CHOP.[4]
Q2: I am not seeing any p-PERK signal in my Western blot. What are the common causes?
Several factors can lead to a weak or absent p-PERK signal. These include:
-
Inactive phosphatases during cell lysis: Phosphatases can rapidly dephosphorylate p-PERK. It is crucial to use phosphatase inhibitors in your lysis buffer.[5][6]
-
Low protein abundance: The target protein may be in low concentration in your samples.[7][8]
-
Antibody issues: The primary antibody may not be specific or sensitive enough, or used at a suboptimal concentration.[5]
-
Inefficient transfer: The transfer of high molecular weight proteins like PERK (~125-140 kDa) can be challenging.
-
Suboptimal induction: The treatment used to induce PERK phosphorylation may not have been effective.
Q3: Why is the background high in my p-PERK Western blot?
High background can obscure your results. Common reasons include:
-
Inappropriate blocking agent: For phosphorylated proteins, using milk as a blocking agent is not recommended as it contains phosphoproteins (like casein) that can lead to high background.[8][9] Bovine Serum Albumin (BSA) is a preferred alternative.
-
High antibody concentration: Using too much primary or secondary antibody can result in non-specific binding.[7]
-
Insufficient washing: Inadequate washing steps can leave behind unbound antibodies.
Q4: Should I probe for total PERK on the same membrane after p-PERK?
Yes, it is highly recommended to probe for total PERK on the same membrane. This allows you to normalize the p-PERK signal to the total PERK levels, ensuring that any observed changes are due to phosphorylation and not variations in the amount of PERK protein. You can do this by stripping the membrane after detecting p-PERK and then re-probing with a total PERK antibody.[10][11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during a p-PERK Western blot experiment.
| Problem | Possible Cause | Recommended Solution |
| Weak or No p-PERK Signal | Inadequate cell stimulation or treatment. | Ensure your positive control (e.g., treatment with this compound or another ER stress inducer like thapsigargin) is effective. Optimize treatment time and concentration. |
| Phosphatase activity during sample preparation. | Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[5][6] | |
| Low abundance of p-PERK. | Increase the amount of protein loaded onto the gel (20-40 µg of total protein is a good starting point).[6][10] Consider immunoprecipitation to enrich for PERK before blotting. | |
| Suboptimal primary antibody concentration or incubation. | Titrate the primary antibody to find the optimal concentration. Increase the incubation time, for example, overnight at 4°C.[7][10] | |
| Inefficient protein transfer. | Optimize transfer conditions for high molecular weight proteins (~125-140 kDa). A wet transfer system is often recommended.[9] Adding a small amount of SDS to the transfer buffer can aid in the transfer of large proteins.[12] | |
| High Background | Inappropriate blocking buffer. | Avoid using non-fat dry milk for blocking when detecting phosphoproteins. Use 3-5% BSA in TBST instead.[8][9] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[7] | |
| Insufficient washing. | Increase the number and duration of washes with TBST after antibody incubations. | |
| Non-Specific Bands | Primary antibody cross-reactivity. | Ensure the primary antibody is specific for phosphorylated PERK. Check the manufacturer's datasheet for validation data. Consider trying a different antibody clone. |
| Sample degradation. | Use fresh samples and always include protease inhibitors in the lysis buffer to prevent protein degradation.[6] | |
| Inconsistent Results | Variability in sample loading. | Quantify protein concentration accurately using a method like the BCA assay. Normalize the p-PERK signal to a loading control (e.g., GAPDH or β-actin) and to total PERK. |
| Issues with membrane stripping and re-probing. | Ensure the stripping protocol is effective without removing too much protein. It may be preferable to run two separate gels for p-PERK and total PERK.[11] |
Experimental Protocols
Detailed Methodology for p-PERK Western Blot
1. Cell Lysis and Protein Extraction
-
Culture and treat cells as required for your experiment. Include a positive control by treating a sample with a known PERK activator like this compound.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[5][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (a lower percentage gel, e.g., 7.5%, is suitable for a large protein like PERK).[10]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for better efficiency with large proteins.[9]
3. Immunoblotting
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against p-PERK (e.g., targeting Thr980) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.[9][10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[9]
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
For quantification, use densitometry software (e.g., ImageJ) to measure band intensities.
-
Normalize the p-PERK signal to the total PERK signal and a loading control.
Visualizations
PERK Signaling Pathway
Caption: The PERK branch of the Unfolded Protein Response (UPR) signaling pathway.
Troubleshooting Workflow for p-PERK Western Blot
Caption: A logical workflow for troubleshooting common p-PERK Western blot issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
CCT020312 Technical Support Center for Primary Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CCT020312 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3 (EIF2AK3).[1] Its activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn upregulates Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[2][3] This signaling cascade can result in a G1 phase cell cycle arrest and apoptosis.[2][3] Some studies also indicate that this compound can inactivate the AKT/mTOR signaling pathway.[2]
Q2: What are the typical working concentrations for this compound in cell culture?
A2: Based on studies in various cancer cell lines, the effective concentration of this compound for observing biological effects, such as inhibition of cell proliferation and induction of apoptosis, typically ranges from 1 µM to 10 µM.[2][4] For example, in HT29 colon carcinoma cells, a concentration-dependent loss of pRB phosphorylation was observed with a linear response between 1.8 and 6.1 µM.[4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For long-term storage, the powder form is stable for up to 3 years at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] When preparing your working solution, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a selective PERK activator, some recent studies suggest potential off-target activities.[6] For instance, some effects of this compound, such as increased autophagy, might be independent of PERK activation.[6] Researchers should interpret their results with this in mind and consider using appropriate controls, such as PERK knockout cells if available, to confirm the on-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death in primary cultures. | Primary cells are more sensitive than immortalized cell lines. | Perform a dose-response study starting with a lower concentration range (e.g., 0.1 µM to 5 µM). Reduce the treatment duration. Ensure the final DMSO concentration is minimal and run a vehicle-only control. |
| The specific primary cell type is highly sensitive to PERK activation. | Monitor markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) at earlier time points and lower concentrations. | |
| No observable effect on cell viability or proliferation. | The concentration of this compound is too low. | Increase the concentration of this compound in a stepwise manner. |
| The treatment duration is too short. | Extend the incubation time with this compound (e.g., 48 or 72 hours). | |
| The primary cells are resistant to PERK-induced apoptosis. | Confirm target engagement by assessing the phosphorylation of eIF2α and the expression of downstream targets like ATF4 and CHOP via Western blot. | |
| Inconsistent results between experiments. | Issues with this compound stock solution. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Variability in primary cell cultures. | Use cells from the same donor or passage number for comparative experiments. Ensure consistent cell seeding density and culture conditions. | |
| Precipitation of this compound in the culture medium. | Poor solubility of the compound at the working concentration. | Ensure the stock solution is fully dissolved before diluting it into the culture medium. If precipitation occurs, gentle warming and sonication may aid dissolution.[7] Consider using a different solvent system for stock preparation if DMSO is problematic.[7] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result | Reference |
| HT29 (Colon Carcinoma) | Cell Growth | GI₅₀ | 3.2 µM | [4] |
| HCT116 (Colon Carcinoma) | Cell Growth | GI₅₀ | 5.4 µM | [4] |
| HT29 (Colon Carcinoma) | pRB Phosphorylation | Half-maximal reduction | 4.2 µM | [4] |
| HCT116 (Colon Carcinoma) | pRB Phosphorylation | Half-maximal reduction | 5.7 µM | [4] |
| MDA-MB-453 (TNBC) | Cell Viability (CCK-8) | Significant inhibition | Dose-dependent | [2] |
| CAL-148 (TNBC) | Cell Viability (CCK-8) | Significant inhibition | Dose-dependent | [2] |
| C4-2 (Prostate Cancer) | Cell Viability | Inhibition | Dose-dependent | [3] |
| LNCaP (Prostate Cancer) | Cell Viability | Inhibition | Dose-dependent | [3] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle-only (DMSO) control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculate cell viability relative to the vehicle-treated control cells.
Western Blot for Signaling Pathway Analysis
-
Seed primary cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, p-AKT, AKT, cleaved PARP, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Apoptosis Assay (Annexin V/PI Staining)
-
Seed primary cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Pharmacologic Activation of a Compensatory Integrated Stress Response Kinase Promotes Mitochondrial Remodeling in PERK-deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Genetic knock-in of EIF2AK3 variants reveals differences in PERK activity in mouse liver and pancreas under endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the PERK/eIF2α axis is a pivotal prerequisite of taxanes to cancer cell apoptosis and renders synergism to overcome paclitaxel resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Why is CCT020312 not affecting cell proliferation?
Welcome to the technical support center for CCT020312. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues encountered during experiments with this compound, particularly when no effect on cell proliferation is observed.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), also known as EIF2AK3.[1][2][3] This activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[4][5] This event is a key step in the Integrated Stress Response (ISR) and typically results in a general shutdown of protein synthesis.
Q2: What is the expected effect of this compound on cell proliferation?
Published studies have consistently shown that this compound inhibits cell proliferation in various cancer cell lines.[2][3][4] This is achieved by inducing G1 phase cell cycle arrest and, in some cases, apoptosis.[4] The anti-proliferative effect is linked to the downregulation of key cell cycle proteins such as CDK4, CDK6, and Cyclin D1.[1][4][6]
Q3: My experiment shows that this compound is not affecting cell proliferation. What are the possible reasons?
There are several potential reasons for observing no effect of this compound on cell proliferation. These can be broadly categorized into experimental and biological factors. The troubleshooting guide below provides a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide: Why is this compound Not Affecting Cell Proliferation?
This guide is designed to help you identify potential reasons for a lack of an anti-proliferative effect with this compound in your experiments.
Experimental Setup and Reagents
| Potential Issue | Recommended Solution |
| Incorrect Compound Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in published studies are typically in the low micromolar range. |
| Compound Stability and Storage | This compound should be stored as a powder at -20°C for up to 3 years or in a solvent at -80°C for up to 1 year.[2] Ensure the compound has been stored correctly and avoid repeated freeze-thaw cycles. |
| Inadequate Incubation Time | The effects of this compound on cell proliferation may not be apparent at early time points. Studies have shown effects after 24 hours, with more pronounced effects at 96 hours.[1][3] Consider extending the incubation period. |
| Cell Seeding Density | The initial number of cells seeded can influence the outcome of a proliferation assay. If the cell density is too high, a significant anti-proliferative effect may be masked. Optimize the seeding density for your specific cell line and assay duration. |
| Assay Sensitivity | The chosen cell proliferation assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive method or a combination of assays to measure proliferation, viability, and cytotoxicity. |
Cell Line-Specific Factors
| Potential Issue | Recommended Solution |
| Cell Line Resistance | Your cell line may have intrinsic or acquired resistance to PERK activation or downstream signaling. This could be due to mutations in the PERK/eIF2α pathway or compensatory signaling through other pathways. |
| Dysfunctional PERK Signaling | The cell line you are using may have a defect in the PERK signaling pathway, rendering it unresponsive to this compound. You can verify the activity of this compound in your cells by checking for the phosphorylation of eIF2α via Western blot. |
| Alternative Proliferation Pathways | The proliferation of your specific cell line may be driven by pathways that are not significantly impacted by the activation of the PERK/eIF2α axis. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in various studies.
| Cell Line | Assay | Effective Concentration | Reference |
| HT29 (Colon Carcinoma) | pRB Phosphorylation | 1.8 - 6.1 µM | [1][6][7] |
| HT29 (Colon Carcinoma) | Cell Proliferation | 10 µM | [1][3] |
| MDA-MB-453 (Triple-Negative Breast Cancer) | Cell Viability & Proliferation | Dose-dependent | [4] |
| CAL-148 (Triple-Negative Breast Cancer) | Cell Viability & Proliferation | Dose-dependent | [4] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general guideline for assessing cell proliferation using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in cell culture media.
-
Remove the old media from the wells and add the media containing this compound.
-
Include appropriate controls (e.g., vehicle-only).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Prepare MTT solution (5 mg/mL in PBS).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability (%) against the concentration of this compound.
-
Visualizations
Signaling Pathway of this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 5. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
Technical Support Center: CCT020312 and Serum Starvation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using CCT020312, a selective PERK activator, in conjunction with serum starvation in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), also known as EIF2AK3.[1][2][3][4] Activation of PERK by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][2] This phosphorylation event results in a global attenuation of protein translation. A key consequence of this is the depletion of short-lived proteins critical for cell cycle progression, such as D-type cyclins.[1] The loss of D-type cyclins prevents the phosphorylation of the retinoblastoma protein (pRB), leading to a G1 phase cell cycle arrest.[1] Prolonged activation of this pathway can also lead to apoptosis.[2][3]
Q2: What is the purpose of serum starvation in cell culture experiments?
A2: Serum starvation is a widely used technique to synchronize cells in the G0/G1 phase of the cell cycle.[5][6][7][8] Serum contains growth factors and mitogens that stimulate cell proliferation. By removing serum from the culture medium, cells are deprived of these signals and arrest their progression through the cell cycle, accumulating in a quiescent (G0) or G1 state.[5][6] This synchronization allows for the study of cell cycle-dependent events and the effects of drugs on a more homogeneous cell population.
Q3: What are the expected effects of treating serum-starved cells with this compound?
A3: Treating serum-starved cells with this compound is expected to potentiate the G1 cell cycle arrest. Since serum starvation synchronizes a majority of the cells in G1, the subsequent addition of this compound, which also induces a G1 block, will likely result in a more robust and uniform cell cycle arrest. This combination can be useful for studying the molecular mechanisms of G1 checkpoint control. Furthermore, in cancer cells that are sensitized to stress, the combination of serum deprivation and this compound-induced ER stress may lead to enhanced apoptosis.
Q4: What is a typical concentration range for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. However, studies have shown that this compound typically exhibits a linear concentration-dependent loss of phosphorylated pRB between 1.8 and 6.1 µM in HT29 cells.[1][9] A concentration of 10 µM has been frequently used to induce G1 arrest and downstream signaling events in various cancer cell lines.[1][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How long should cells be serum-starved before this compound treatment?
A5: The duration of serum starvation required for effective G1 synchronization depends on the cell type and its proliferation rate. For many cell lines, a starvation period of 18 to 48 hours is sufficient to induce a significant G1 arrest.[5][10] It is advisable to perform a time-course experiment and analyze the cell cycle profile by flow cytometry to determine the optimal starvation period for your specific cells.
Troubleshooting Guides
Issue 1: Low percentage of cells in G1 phase after serum starvation.
| Possible Cause | Troubleshooting Step |
| Insufficient starvation duration | Increase the duration of serum starvation (e.g., from 24h to 48h or 72h). Monitor cell cycle distribution at different time points to find the optimal duration for your cell line. |
| High cell density | Seed cells at a lower density. High confluency can lead to contact inhibition, which can interfere with cell cycle synchronization by serum starvation. |
| Cell line insensitivity | Some transformed or cancer cell lines are less dependent on serum for proliferation and may not arrest efficiently. Consider using alternative synchronization methods like contact inhibition or chemical blockers (e.g., nocodazole (B1683961) for G2/M arrest followed by release). |
| Residual serum | Ensure complete removal of serum-containing medium by washing the cells with serum-free medium or PBS before adding the starvation medium. |
Issue 2: High levels of cell death observed after combined serum starvation and this compound treatment.
| Possible Cause | Troubleshooting Step |
| Synergistic cytotoxicity | Both serum starvation and this compound can induce apoptosis. The combination may be overly toxic to your cells. Reduce the concentration of this compound or the duration of serum starvation. |
| Cellular stress | Prolonged incubation in serum-free medium can be stressful for some cell lines. Consider using a reduced serum concentration (e.g., 0.5% FBS) instead of complete starvation. |
| This compound concentration too high | Perform a dose-response curve for this compound in serum-starved conditions to find a concentration that induces G1 arrest without excessive cell death. |
| Contamination | Check for mycoplasma or other microbial contamination, which can increase cellular stress and sensitivity to treatment. |
Issue 3: Inconsistent or unexpected Western blot results for cell cycle proteins.
| Possible Cause | Troubleshooting Step |
| Timing of sample collection | The expression of cell cycle proteins fluctuates throughout the cell cycle. Ensure that you are harvesting cells at the appropriate time points after this compound treatment to observe the expected changes (e.g., decrease in Cyclin D1). |
| Asynchronous population | If the initial serum starvation did not effectively synchronize the cells, you will be analyzing a mixed population, leading to variable results. Confirm synchronization efficiency by flow cytometry. |
| Antibody quality | Ensure that the antibodies you are using are validated for the specific application and are recognizing the correct protein. Run appropriate positive and negative controls. |
| Loading controls | Use reliable loading controls (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across all lanes. |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization by Serum Starvation
-
Cell Seeding: Plate cells at a density that will allow them to reach 50-60% confluency on the day of starvation.
-
Starvation:
-
Aspirate the complete growth medium.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Add serum-free medium to the cells.
-
-
Incubation: Incubate the cells in the serum-free medium for 18-48 hours. The optimal time should be determined empirically for each cell line.
-
Confirmation of Synchronization (Optional but Recommended):
-
Harvest a sample of the starved cells.
-
Fix the cells in 70% ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
Analyze the cell cycle distribution by flow cytometry to confirm a significant accumulation of cells in the G0/G1 phase.
-
Protocol 2: this compound Treatment of Serum-Starved Cells
-
Cell Synchronization: Synchronize cells in the G1 phase using the serum starvation protocol described above.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentration immediately before use.
-
Treatment:
-
Aspirate the serum-free medium from the synchronized cells.
-
Add the serum-free medium containing the desired concentration of this compound.
-
Include a vehicle control (serum-free medium with the same concentration of DMSO used for this compound).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 16, 24, or 48 hours).
-
Analysis: Harvest the cells for downstream analysis, such as cell cycle analysis by flow cytometry, Western blotting for cell cycle proteins, or apoptosis assays.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution of Cancer Cells (Example Data)
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| HT29 | Vehicle (DMSO) | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| 10 µM this compound | 75 ± 5 | 10 ± 2 | 15 ± 3 | |
| HCT116 | Vehicle (DMSO) | 60 ± 3 | 25 ± 2 | 15 ± 1 |
| 10 µM this compound | 80 ± 4 | 8 ± 1 | 12 ± 2 |
Data are representative and should be generated for each specific cell line and experimental condition.
Table 2: Effect of Serum Starvation on G1 Phase Synchronization (Example Data)
| Cell Line | Condition | % G1 Phase | % S Phase | % G2/M Phase |
| Human Dermal Fibroblasts | Asynchronous | 45 ± 5 | 35 ± 4 | 20 ± 3 |
| 24h Serum Starvation | 85 ± 6 | 5 ± 2 | 10 ± 3 | |
| 48h Serum Starvation | 92 ± 4 | 3 ± 1 | 5 ± 2 |
Data are representative and should be generated for each specific cell line and experimental condition.
Mandatory Visualizations
Caption: this compound signaling pathway leading to G1 arrest.
Caption: Experimental workflow for this compound treatment of serum-starved cells.
Caption: Troubleshooting logic for combined this compound and serum starvation experiments.
References
- 1. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 2. Valdecoxib Protects against Cell Apoptosis Induced by Endoplasmic Reticulum Stress via the Inhibition of PERK-ATF4-CHOP Pathway in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. It takes two to tango, and the right music: Synergistic drug combinations with cell-cycle phase-dependent sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. licorbio.com [licorbio.com]
- 6. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ER Stress Induces Cell Cycle Arrest at the G2/M Phase Through eIF2α Phosphorylation and GADD45α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Elucidation of apoptosis induced by serum deprivation in cultured conjunctival epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of CCT020312 stock solutions
This technical support guide provides detailed information on the long-term stability, preparation, and use of CCT020312 stock solutions. It is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound compound in its solid (powder) form?
A: The solid form of this compound is stable when stored at -20°C for up to three years.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: The most common and recommended solvent for preparing stock solutions for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, anhydrous-grade DMSO, as moisture can significantly reduce the solubility of the compound.[1]
Q3: What is the solubility of this compound in DMSO?
A: The reported solubility in DMSO varies between suppliers, with concentrations ranging from 50 mg/mL to 145 mg/mL.[2][3] Sonication may be required to achieve complete dissolution at higher concentrations.[2]
Q4: How should I store my this compound stock solution?
A: For long-term stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][2][4] Under these conditions, the solution is stable for at least one year.[1][2][4] For shorter-term storage, some suppliers indicate stability for up to one, three, or six months at -20°C.[1][4][5]
Q5: Can I store my stock solution at 4°C?
A: Storing stock solutions at 4°C is not recommended for long periods. For diluted working solutions, short-term storage may be possible, but for concentrated stocks, freezing is required to maintain stability.
Q6: How does this compound work?
A: this compound is a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK/EIF2AK3).[1][4][6] Activation of PERK leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This event triggers the downstream signaling cascade involving Activating Transcription Factor 4 (ATF4) and C/EBP Homologous Protein (CHOP), which can induce G1 phase cell cycle arrest, apoptosis, and autophagy in cancer cells.[7][8][9]
Stability and Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration of Stability | Solvent |
| Powder (Solid) | -20°C | Up to 3 years | N/A |
| Stock Solution | -80°C | Up to 1 year | DMSO |
| Stock Solution | -20°C | 1 to 6 months | DMSO |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (In Vitro Use)
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid complete dissolution.[2][4] Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution for In Vivo Use
In vivo formulations require specific co-solvents to ensure solubility and biocompatibility. It is highly recommended to prepare these solutions fresh on the day of use.[4]
Example Formulation (Clear Solution): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [2][4]
-
Prepare DMSO Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1 (e.g., 20.8 mg/mL).[4]
-
Sequential Addition: To prepare 1 mL of working solution, follow these steps in order, ensuring the solution is mixed thoroughly after each addition:
-
Start with 400 µL of PEG300.
-
Add 100 µL of the concentrated DMSO stock solution and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Final Check: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to redissolve the compound.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution During Storage | - Solution was not fully dissolved initially.- Solvent (DMSO) has absorbed moisture.- Improper storage temperature. | - Gently warm the vial and vortex or sonicate until the precipitate redissolves.- Use fresh, anhydrous DMSO for future preparations.- Ensure storage at -80°C and avoid repeated freeze-thaw cycles. |
| Compound Precipitates Upon Dilution in Aqueous Media | - Low solubility of this compound in aqueous buffers.- The final concentration of DMSO is too low to maintain solubility. | - Increase the final percentage of DMSO in your working solution (ensure it is compatible with your cell model).- Prepare fresh dilutions immediately before use.- For in vivo studies, use a formulation with appropriate co-solvents like PEG300 and Tween-80. |
| Inconsistent or No Biological Activity | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Incorrect initial concentration due to incomplete dissolution.- Experimental conditions (e.g., cell density, incubation time) are not optimal. | - Use a new, single-use aliquot from a properly stored stock solution.- Confirm complete dissolution of the powder when making the initial stock.- Re-evaluate experimental parameters. A dose-response curve is recommended to determine the optimal concentration. |
Visual Guides
Caption: this compound signaling pathway.
Caption: Recommended workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 3. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 8. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding CCT020312 precipitation in aqueous solutions
Welcome to the technical support center for CCT020312. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective activator of PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase), also known as EIF2AK3.[1][2][3][4] Its primary mechanism of action involves the activation of the PERK signaling pathway, a key branch of the Unfolded Protein Response (UPR). This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn affects protein translation and can lead to cell cycle arrest and apoptosis.[4][5]
Q2: I am observing precipitation of this compound when preparing my aqueous working solution. Why is this happening?
A2: this compound is poorly soluble in water.[1][6] Direct dilution of a DMSO stock solution into an aqueous buffer is likely to cause the compound to precipitate out of solution. To avoid this, it is crucial to use a formulation that includes co-solvents to maintain its solubility.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is typically supplied as a solid powder. For long-term storage, it should be kept at -20°C for up to 3 years.[1][2][7] Stock solutions are generally prepared in DMSO.[1][2][7][8] These stock solutions are stable for up to 3 months at -20°C or for 1 year at -80°C.[1][2][8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: How can I prepare a stable aqueous working solution of this compound for my in vitro experiments?
A4: To prevent precipitation, a multi-step dilution process using co-solvents is necessary. A common method involves first preparing a high-concentration stock solution in DMSO and then diluting it into a vehicle containing agents like PEG300 and Tween-80 before the final dilution in an aqueous medium. For detailed protocols, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound has low aqueous solubility. | Prepare the working solution using a co-solvent system. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3][7] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Aliquot stock solutions to minimize freeze-thaw cycles.[1] Store stock solutions at -80°C for long-term stability.[1][2][7] Prepare fresh working solutions for each experiment.[3] |
| Precipitation of the compound in the working solution over time. | Use the prepared aqueous working solution immediately.[1][7] If storage is necessary, visually inspect for any precipitation before use. If precipitation is observed, sonication may help to redissolve the compound.[3][7] | |
| Low or no observable activity | Insufficient final concentration of the active compound. | Verify the concentration of your stock solution. Ensure that the serial dilution was performed correctly. Confirm that the final concentration in the assay is within the effective range (EC50 is approximately 5.1 μM for PERK activation).[1] |
| Cell line-specific sensitivity. | The cellular response to this compound can vary. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[5] |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | Sonication may be required to fully dissolve the compound.[2][7][8] |
| Water | Insoluble | [1][6] |
| Ethanol | Insoluble | [1] |
In Vitro Formulation Example
| Component | Volume Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation can yield a clear solution of up to 4 mg/mL (6.15 mM).[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
This protocol is an example for preparing a working solution. The final concentrations of the co-solvents should be optimized for your specific experimental conditions and cell type to minimize toxicity.
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare a co-solvent mixture. For a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the components should be added sequentially, ensuring each is fully dissolved before adding the next.[7]
-
To prepare 1 mL of a 4 mg/mL working solution, for instance, you would mix 100 µL of a 40 mg/mL DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
This intermediate solution can then be further diluted into your cell culture medium to achieve the desired final concentration for your experiment. It is critical to ensure that the final concentration of DMSO is non-toxic to your cells (typically below 0.5%).
-
Use the final working solution immediately after preparation.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 8. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating CCT020312-Induced PERK Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CCT020312 with other common modulators of the PERK signaling pathway. This document outlines supporting experimental data, detailed protocols for validation, and visual representations of the key molecular interactions and workflows.
This compound is a selective activator of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical component of the Unfolded Protein Response (UPR).[1][2] Unlike broad endoplasmic reticulum (ER) stress inducers, this compound offers a more targeted approach to studying the PERK branch of the UPR. This guide compares this compound with a non-selective activator (Thapsigargin), another selective activator (MK-28), and a PERK inhibitor (GSK2606414) to aid researchers in selecting the appropriate tool for their experimental needs.
Comparative Analysis of PERK Modulators
The following table summarizes the key characteristics and quantitative data for this compound and its alternatives. This allows for a direct comparison of their potency, selectivity, and mechanism of action.
| Compound | Target(s) | Mechanism of Action | EC50/IC50 | Key Cellular Effects |
| This compound | PERK | Selective allosteric activator | EC50: 5.1 µM for PERK activation[1] | Induces phosphorylation of PERK and eIF2α, leading to downstream activation of ATF4 and CHOP.[2] Causes G1 phase cell cycle arrest and can induce apoptosis.[2] |
| Thapsigargin (B1683126) | SERCA pumps | Non-selective ER stress inducer | Varies by cell type and endpoint | Depletes ER calcium stores, leading to the activation of all three branches of the UPR (PERK, IRE1, and ATF6).[3][4][5][6][7] |
| MK-28 | PERK | Selective activator | EC50: 490 nM for in vitro PERK activation[8][9] | Reported to be a more potent PERK activator than this compound.[10][11] Induces phosphorylation of eIF2α and downstream targets. Shows neuroprotective effects in models of Huntington's disease.[11] |
| GSK2606414 | PERK | ATP-competitive inhibitor | IC50: 0.4 nM | Potently and selectively inhibits PERK autophosphorylation and downstream signaling. |
Experimental Protocols for Validating PERK Activation
Accurate validation of this compound-induced PERK activation is crucial. Below are detailed protocols for Western Blotting and RT-qPCR, two common methods to assess the activation state of the PERK pathway.
Western Blotting for PERK Pathway Proteins
This protocol details the detection of total and phosphorylated levels of key proteins in the PERK signaling cascade.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound or other compounds at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to equal concentrations and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK (Thr980), PERK, p-eIF2α (Ser51), eIF2α, ATF4, and CHOP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system. Densitometry analysis can be used to quantify band intensities.
RT-qPCR for Downstream Target Gene Expression
This protocol allows for the quantification of mRNA levels of genes downstream of PERK activation.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells as described for Western blotting.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (ATF4, CHOP, GRP78, and spliced XBP1), and a suitable qPCR master mix.
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizing the PERK Signaling Pathway and Experimental Workflow
To further clarify the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz.
Caption: The this compound-activated PERK signaling pathway.
Caption: Experimental workflow for validating PERK activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATF6 as a transcription activator of the endoplasmic reticulum stress element: thapsigargin stress-induced changes and synergistic interactions with NF-Y and YY1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prx1 Regulates Thapsigargin-Mediated UPR Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PERK activator MK-28 (MK28) | PERK activator | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. immune-system-research.com [immune-system-research.com]
Comparing CCT020312 with other PERK activators like MK-28
A Comparative Guide to PERK Activators: CCT020312 and MK-28
For researchers and drug development professionals investigating the Unfolded Protein Response (UPR) and specifically the PERK signaling pathway, the selection of appropriate chemical tools is critical. This guide provides a detailed comparison of two known PERK activators, this compound and MK-28, focusing on their performance, supporting experimental data, and methodologies.
Introduction to PERK Activation
The Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) is a crucial sensor of endoplasmic reticulum (ER) stress.[1][2] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a temporary attenuation of global protein translation, which helps to alleviate the protein folding load in the ER.[1][2] This signaling cascade plays a significant role in various physiological and pathological processes, making pharmacological activators of PERK valuable research tools and potential therapeutic agents.
This compound: A Selective PERK Activator
This compound is a well-characterized, selective activator of PERK (also known as EIF2AK3).[3][4][5] It has been shown to elicit the phosphorylation of eIF2α in cells and activate the downstream components of the PERK pathway, including Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[3][4][6] this compound has been utilized in various studies to investigate the consequences of PERK activation, including its effects on cell cycle progression, apoptosis, and chemosensitization in cancer cells.[5][6][7]
MK-28: A Potent and CNS-Penetrant PERK Activator
MK-28 is another potent and selective activator of PERK.[1][8][9] Notably, MK-28 exhibits favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier (BBB) in mice.[1][8] This characteristic makes it a particularly interesting compound for studying the role of PERK activation in neurodegenerative disease models, such as Huntington's disease.[1][10]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and MK-28, providing a direct comparison of their potency and cellular effects.
Table 1: In Vitro Potency of PERK Activators
| Compound | Assay | Metric | Value | Cell Line / System | Reference |
| This compound | PERK Activation | EC50 | 5.1 μM | Not specified | [4] |
| This compound | Inhibition of pRB phosphorylation | Half-maximal reduction | 4.2 μM | HT29 | [5] |
| This compound | Inhibition of pRB phosphorylation | Half-maximal reduction | 5.7 μM | HCT116 | [5] |
| MK-28 | PERK Activation | EC50 | 490 nM | Isolated PERK in vitro | [11] |
| MK-28 | Rescue from apoptosis (vs. This compound) | IC50 | ~3-fold lower than this compound | mHtt-expressing striatal neurons | [12] |
| MK-28 | Rescue from apoptosis | IC50 | 1.7 μM | Wild-type MEFs | [12] |
| This compound | Rescue from apoptosis | IC50 | 11.1 μM | Wild-type MEFs | [12] |
Table 2: In Vivo Dosage and Effects
| Compound | Animal Model | Dosage | Administration | Key Findings | Reference |
| This compound | P301S tau transgenic mice | 2 mg/kg | Intraperitoneal, once daily for 6 weeks | Improved performance in Morris water maze | [3] |
| This compound | MDA-MB-453 xenograft mice | 24 mg/kg | Intraperitoneal | Suppressed tumor growth | [6] |
| MK-28 | R6/2 Huntington's disease mice | 1 mg/kg | Intraperitoneal, daily for 28 days | Improved systemic function and survival | [8] |
| MK-28 | R6/2 Huntington's disease mice | 0.3 mg/kg and 1 mg/kg | Intraperitoneal, 3 times a week | Extended lifespan by 20% and 46% respectively | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: The PERK signaling pathway activated by this compound and MK-28.
Caption: A typical experimental workflow for assessing PERK pathway activation.
Experimental Protocols
While detailed, step-by-step protocols are often specific to the laboratory and reagents used, the following provides an overview of the methodologies cited in the comparison of this compound and MK-28.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been used to characterize these compounds, including human colon carcinoma cells (HT29, HCT116), mouse embryonic fibroblasts (MEFs), and striatal cells expressing mutant huntingtin (STHdh Q111/111).[4][5][11]
-
Treatment Conditions: Cells are typically treated with varying concentrations of this compound or MK-28 for specified durations. For example, HT29 cells have been treated with 10 μM this compound for 24 hours to assess effects on cell cycle proteins.[3] STHdh Q7/7 and STHdh Q111/111 cells were treated with 0-5 μM of MK-28 for 1.5 hours to measure eIF2α phosphorylation.[11]
Western Blotting for Pathway Activation
-
Objective: To detect the phosphorylation of PERK and eIF2α, and the expression levels of downstream targets like ATF4 and CHOP.
-
General Procedure:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-PERK, total PERK, phospho-eIF2α, total eIF2α, ATF4, CHOP).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Band intensities are quantified to determine relative protein levels.
-
Cell Viability and Apoptosis Assays
-
Objective: To assess the cytoprotective or cytotoxic effects of the PERK activators.
-
Example: To compare the protective effects of this compound and MK-28, STHdh Q111/111 cells were exposed to an ER stress-inducing agent (tunicamycin) in the presence of varying concentrations of the PERK activators for 48 hours, after which apoptosis was measured.[13]
In Vivo Studies
-
Animal Models: Studies have utilized transgenic mouse models of neurodegenerative diseases (e.g., P301S tau transgenic mice, R6/2 Huntington's disease mice) and tumor xenograft models.[3][6][8]
-
Administration: Compounds were administered via intraperitoneal (i.p.) injection at specified doses and frequencies.[3][6][8]
-
Endpoints: Readouts included behavioral tests (e.g., Morris water maze), physiological measurements (e.g., body weight, blood glucose), survival analysis, and post-mortem tissue analysis (e.g., Western blotting of brain homogenates).[3][10]
Selectivity and Off-Target Effects
MK-28 was evaluated for specificity on a panel of 391 kinases and showed a high degree of selectivity for PERK.[11] While it did show some activation of GCN2 (EIF2AK4), it was at a nearly one order of magnitude higher EC50 than for PERK.[11] Both compounds have been shown to exert their protective effects in a PERK-dependent manner, as they failed to rescue PERK-/- cells from ER stress-induced death.[12] this compound has been described as selectively eliciting EIF2AK3/PERK signaling without triggering other ER stress responses mediated by ATF6 and IRE1.[5]
Conclusion
Both this compound and MK-28 are valuable tools for studying PERK signaling. The choice between them may depend on the specific experimental context.
-
This compound is a well-established and selective PERK activator suitable for a wide range of in vitro studies investigating the downstream consequences of PERK activation.
-
MK-28 appears to be a more potent activator based on in vitro kinase assays and cellular rescue experiments.[11][12] Its ability to cross the blood-brain barrier makes it particularly advantageous for in vivo studies focusing on the central nervous system.[1][8]
Researchers should carefully consider the required potency, the experimental system (in vitro vs. in vivo), and the specific biological question being addressed when selecting a PERK activator. The data and methodologies presented in this guide are intended to facilitate this decision-making process.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 7. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Efficacy of therapy by MK-28 PERK activation in the Huntington's disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Alternative methods to activate the PERK pathway
A Comparative Guide to Alternative Methods for Activating the PERK Pathway
For researchers and drug development professionals, the precise modulation of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) pathway is of significant interest for studying and potentially treating a variety of diseases, including neurodegenerative disorders and cancer. Activation of PERK is a critical component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This guide provides an objective comparison of various methods to activate the PERK pathway, supported by experimental data and detailed protocols.
Overview of PERK Activation Methods
The PERK pathway can be activated through several distinct mechanisms, each with its own advantages and disadvantages. The primary methods include:
-
Direct Small Molecule Activators: These compounds are designed to directly bind to and activate the PERK kinase.
-
Inhibitors of eIF2α Dephosphorylation: These molecules target the phosphatases that dephosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), a key downstream target of PERK. By inhibiting dephosphorylation, they prolong the phosphorylated state of eIF2α, thereby amplifying the downstream PERK signal.
-
ER Stress Inducers: A classical approach that involves inducing a general ER stress response, which in turn activates all three branches of the UPR, including the PERK pathway.
-
Genetic Overexpression: This method involves the introduction of a vector that leads to the overexpression of the PERK protein, resulting in its constitutive activation.
Quantitative Comparison of PERK Pathway Activators
The following tables summarize quantitative data for various compounds used to activate the PERK pathway, providing a basis for comparison of their potency and effects.
Table 1: Direct Small Molecule PERK Activators
| Compound | Target | EC50/IC50 | Cell Type | Downstream Effects | Reference |
| MK-28 | PERK | EC50: 3.5 µM (for GCN2 activation, much lower for PERK) | STHdhQ111/111 | ↑ p-eIF2α, ↑ ATF4 (2.5-fold), ↑ CHOP mRNA (10-fold), ↑ GADD34 mRNA (5-fold) | [1][2] |
| IC50: 1.7 µM (apoptosis rescue) | WT MEFs | Rescues cells from ER stress-induced apoptosis. | [1] | ||
| CCT020312 | PERK | EC50: 5.1 µM | HT29 | ↓ p-pRB, ↓ Cyclins D1, D2, E, A, ↓ CDK2, ↑ p27KIP1 | [3][4] |
| IC50: 11.1 µM (apoptosis rescue) | WT MEFs | Selectively activates the PERK branch of the UPR. | [1][5] |
Table 2: Inhibitors of eIF2α Dephosphorylation
| Compound | Target | EC50 | Cell Type | Downstream Effects | Reference |
| Salubrinal | PP1/GADD34 complex | ~15 µM | PC12 | ↑ p-eIF2α, ↓ Cyclin D1, ↑ GADD34, ↑ CHOP | [6] |
| Guanabenz | GADD34/PP1c complex | - | 3T3 fibroblasts | ↑ p-eIF2α | [7][8] |
Table 3: Classical ER Stress Inducers
| Compound | Mechanism of Action | Typical Concentration | Cell Type | Downstream Effects | Reference |
| Thapsigargin | SERCA pump inhibitor, depletes ER calcium | 1-2 µg/mL | MEFs, NIH 3T3 | ↑ p-PERK, ↑ p-eIF2α, ↑ p-JNK, ↑ p-p38 | [9][10][11] |
| Tunicamycin (B1663573) | Inhibits N-linked glycosylation | 1-5 µg/mL | NIH 3T3, Cardiomyocytes | ↑ p-eIF2α, induces UPR | [9][12] |
| Dithiothreitol (DTT) | Reduces disulfide bonds | 1-5 mM | HEK293 | ↑ p-eIF2α | [10][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of PERK activation and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
PERK Signaling Pathway
Caption: The PERK signaling pathway is activated upon ER stress, leading to translational control and antioxidant responses.
Experimental Workflow for Small Molecule Activators
Caption: A generalized workflow for activating the PERK pathway in cell culture using small molecule compounds.
Experimental Workflow for Lentiviral Overexpression of PERK
Caption: Workflow for PERK activation via lentiviral-mediated overexpression in a target cell line.
Detailed Experimental Protocols
Activation with Small Molecules (this compound Example)
This protocol provides a general guideline for using this compound to activate the PERK pathway in cultured cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., HT29, MEFs)
-
Standard cell culture plates and equipment
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term storage.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).[4][14] It is important to ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period. For analyzing early signaling events like eIF2α phosphorylation, a shorter incubation of 1-6 hours may be sufficient.[15] For assessing downstream effects on protein expression or cell viability, longer incubation times (e.g., 24-48 hours) may be necessary.[4][14]
-
Analysis: Following incubation, harvest the cells for downstream analysis such as Western blotting to detect phosphorylated PERK, phosphorylated eIF2α, and ATF4, or qPCR to measure the expression of target genes like CHOP and GADD34.
Activation with eIF2α Phosphatase Inhibitors (Salubrinal Example)
This protocol describes the use of Salubrinal to indirectly activate the PERK pathway.
Materials:
-
Salubrinal powder
-
DMSO, sterile
-
Complete cell culture medium
-
Cell line of interest (e.g., PC12, cardiomyocytes)
-
(Optional) An ER stress inducer like Tunicamycin to create a baseline of p-eIF2α.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Salubrinal in sterile DMSO (e.g., 20 mM). Store in aliquots at -20°C.
-
Cell Seeding: Seed cells as described in the previous protocol.
-
Working Solution Preparation: Dilute the Salubrinal stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-40 µM).[12]
-
Cell Treatment:
-
Without co-treatment: Replace the cell medium with the Salubrinal-containing medium.
-
With co-treatment: To observe a more pronounced effect, cells can be pre-treated with Salubrinal for 30 minutes before adding a sub-lethal concentration of an ER stress inducer like Tunicamycin (e.g., 1 µg/mL).[12]
-
-
Incubation: Incubate the cells for the desired duration. For phosphorylation studies, 4 hours is often sufficient.[12] For apoptosis or viability assays, longer incubations of 24-48 hours may be required.[6]
-
Analysis: Harvest cells and analyze the levels of p-eIF2α and total eIF2α by Western blotting to confirm the inhibition of dephosphorylation. Analyze other downstream markers as needed.
Activation by Genetic Overexpression of PERK
This protocol outlines the steps for creating a stable cell line overexpressing PERK using lentiviral transduction.
Materials:
-
Lentiviral vector encoding human PERK
-
Second-generation packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
HEK293T cells (for virus packaging)
-
Target cell line
-
Transfection reagent (e.g., Lipofectamine 2000, PEI)
-
Polybrene
-
Selection antibiotic (e.g., Puromycin), if the vector contains a resistance gene.
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to reach 80-90% confluency on the day of transfection.[16]
-
Co-transfect the HEK293T cells with the PERK-encoding lentiviral vector, a packaging plasmid, and an envelope plasmid using a suitable transfection reagent according to the manufacturer's protocol.[16][17]
-
Change the medium 18 hours post-transfection.[16]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. The supernatant can be filtered through a 0.45 µm filter to remove cell debris.[18]
-
-
Transduction of Target Cells:
-
Seed the target cell line in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Remove the medium and add the viral supernatant to the cells. Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[19]
-
Incubate the cells with the virus for 18-24 hours.[19]
-
-
Selection and Expansion:
-
Replace the viral supernatant with fresh complete medium.
-
If the lentiviral vector contains a selection marker, begin antibiotic selection 48 hours post-transduction.
-
Expand the surviving cells to generate a stable PERK-overexpressing cell line.
-
-
Validation and Analysis:
-
Confirm the overexpression of PERK by Western blotting and qPCR.
-
Analyze the baseline levels of p-PERK, p-eIF2α, and other downstream targets to confirm the constitutive activation of the pathway due to overexpression.[20]
-
Conclusion
The choice of method for activating the PERK pathway depends on the specific experimental goals. Direct small molecule activators like MK-28 and this compound offer high specificity for the PERK branch, which is advantageous for dissecting its specific roles without confounding effects from the other UPR branches.[1][5] Inhibitors of eIF2α phosphatases, such as Salubrinal, provide a means to amplify existing PERK signaling. Classical ER stress inducers are useful for studying the integrated UPR but lack specificity for PERK. Finally, genetic overexpression allows for the study of sustained PERK activation in a controlled cellular system. By understanding the comparative advantages and methodologies of each approach, researchers can select the most appropriate tool for their investigations into the complex roles of the PERK pathway in health and disease.
References
- 1. A novel specific PERK activator reduces toxicity and extends survival in Huntington's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock [mdpi.com]
- 9. Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PERK (eIF2α kinase) is required to activate the stress-activated MAPKs and induce the expression of immediate-early genes upon disruption of ER calcium homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salubrinal protects against tunicamycin and hypoxia induced cardiomyocyte apoptosis via the PERK-eIF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdanderson.org [mdanderson.org]
- 17. addgene.org [addgene.org]
- 18. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. Salubrinal Protects Against Cisplatin-Induced Cochlear Hair Cell Endoplasmic Reticulum Stress by Regulating Eukaryotic Translation Initiation Factor 2α Signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating CCT020312 Specificity Using PERK Knockout Cells
In the realm of drug discovery and chemical biology, confirming the on-target specificity of a small molecule modulator is a critical step. This guide provides a comprehensive comparison of the effects of CCT020312, a known activator of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), in wild-type versus PERK knockout (PERK-/-) cells. The use of knockout cell lines represents a gold standard for validating that a compound's biological effects are mediated through its intended target.[1][2]
This compound has been identified as a selective activator of PERK (also known as EIF2AK3), a crucial sensor protein in the Unfolded Protein Response (UPR).[3][4][5][6][7][8] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[9][10][11] PERK activation leads to a signaling cascade that attenuates global protein synthesis and upregulates stress-response genes to restore ER homeostasis.[12][13] This guide outlines the experimental framework, presents comparative data, and provides detailed protocols for confirming that the cellular activities of this compound are indeed PERK-dependent.
The PERK Signaling Pathway
Under ER stress, PERK dimerizes and autophosphorylates, becoming active. Its primary substrate is the eukaryotic initiation factor 2 alpha (eIF2α).[12][13] Phosphorylation of eIF2α inhibits global protein translation, thereby reducing the protein load on the ER. Paradoxically, this event selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[13] ATF4 then translocates to the nucleus and induces the expression of genes involved in amino acid metabolism, antioxidant responses, and the pro-apoptotic factor CHOP (C/EBP Homologous Protein).[9][13][14]
Comparative Analysis: Wild-Type vs. PERK Knockout Cells
The definitive test of this compound's specificity involves comparing its effects on cells that possess the PERK gene (Wild-Type, WT) with those where the gene has been deleted (PERK-/-). The central hypothesis is that this compound will activate the PERK pathway in WT cells but will have no effect in PERK-/- cells, as its molecular target is absent.[15][16]
The following table summarizes the anticipated results from treating WT and PERK-/- mouse embryonic fibroblasts (MEFs) with this compound. The key readout is the phosphorylation of eIF2α, a direct downstream target of PERK.
| Cell Line | Treatment | p-eIF2α Level (Relative to Untreated WT) | CHOP Expression (Relative to Untreated WT) | Cell Viability (% of Vehicle Control) |
| Wild-Type (WT) | Vehicle (DMSO) | 1.0 | 1.0 | 100% |
| Wild-Type (WT) | This compound (5 µM) | 8.5 | 6.2 | 65% |
| PERK-/- | Vehicle (DMSO) | 0.9 | 1.1 | 100% |
| PERK-/- | This compound (5 µM) | 1.1 | 1.3 | 98% |
Data are hypothetical but representative of expected outcomes based on published studies.[15][16]
As the table illustrates, this compound is expected to significantly increase the levels of p-eIF2α and CHOP and reduce cell viability only in the WT cells. The lack of a significant response in PERK-/- cells would strongly confirm that the compound's activity is mediated specifically through PERK.
Experimental Workflow and Protocols
A clear and logical workflow is essential for generating robust and reproducible data.
-
Cell Seeding: Culture Wild-Type (WT) and PERK-/- Mouse Embryonic Fibroblasts (MEFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates for protein analysis or 96-well plates for viability assays, allowing them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Dilute the stock solution in fresh culture medium to the final desired concentration (e.g., 5 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Replace the old medium with the this compound-containing or vehicle control medium. Incubate for the desired time period (e.g., 6 hours for signaling analysis, 48-72 hours for viability).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
-
Treatment: Treat cells seeded in a 96-well plate with a dose range of this compound or vehicle for 48-72 hours.
-
Reagent Addition: Add a viability reagent such as Resazurin or MTT to each well and incubate for 2-4 hours, allowing viable cells to metabolize the dye.
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of viability.
Conclusion
The combined use of wild-type and PERK knockout cells provides an unequivocal method for validating the target specificity of the PERK activator this compound. The absence of downstream signaling activation (p-eIF2α, CHOP) and the lack of a cytotoxic effect in PERK-/- cells serve as powerful evidence that this compound mediates its biological effects specifically through PERK. This experimental paradigm is a cornerstone of rigorous pharmacological validation for any targeted molecular agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. Unfolded protein response pathways [pfocr.wikipathways.org]
- 11. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
CCT020312: A Selective PERK Pathway Activator with Minimal Off-Target Effects on IRE1 and ATF6
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Unfolded Protein Response (UPR) modulator CCT020312. It focuses on its specific effects on the PERK pathway and its comparative lack of activity on the IRE1 and ATF6 branches of the UPR.
The Unfolded Protein Response is a critical cellular stress response network, comprising three main signaling branches initiated by the sensors PERK, IRE1, and ATF6. While essential for cellular homeostasis, dysregulation of the UPR is implicated in various diseases, making pharmacological modulation of its specific branches a key therapeutic strategy. This compound has been identified as a selective activator of the PERK pathway. This guide examines the experimental evidence supporting this selectivity.
Comparative Analysis of UPR Branch Activation
Experimental data demonstrates that this compound robustly activates the PERK branch of the UPR. This is evidenced by the phosphorylation of the eukaryotic initiation factor 2-alpha (eIF2α) and the subsequent accumulation of Activating Transcription Factor 4 (ATF4) and its downstream target, the pro-apoptotic protein CHOP (C/EBP homologous protein).[1][2] In stark contrast, this compound does not elicit a generalized UPR signal.[1] Studies in various cancer cell lines, including HT29 colon cancer and MCF7 breast cancer cells, show that this compound treatment does not activate the other two primary UPR branches, IRE1 and ATF6.[1][2]
This selectivity is a significant advantage over global ER stress inducers like thapsigargin (B1683126), which activate all three branches simultaneously.
Effects on the IRE1 Pathway
The activation of the IRE1 pathway is canonically marked by the unconventional splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s. Experimental analysis shows that while the global ER stress inducer thapsigargin readily causes accumulation of XBP1s, this compound treatment does not.[1] This indicates that this compound does not engage the IRE1 endoribonuclease activity.
Effects on the ATF6 Pathway
ATF6 activation involves its translocation to the Golgi apparatus, where it is cleaved to release a potent transcription factor. A primary transcriptional target of activated ATF6 is the chaperone GRP78/BiP (78 kDa glucose-regulated protein/Binding immunoglobulin protein). Studies have shown that even at concentrations that strongly induce PERK signaling (e.g., 10 µM) and at extended time points (16 hours), this compound fails to induce GRP78/BiP expression.[1][2] This is in direct contrast to thapsigargin, which strongly upregulates GRP78/BiP.[1][2]
However, it is noteworthy that in one study, the combination of this compound with the chemotherapeutic agent taxol did result in a significant increase in GRP78 levels in colorectal cancer cells.[3] This suggests that while this compound is highly selective on its own, its downstream effects might be modulated by other cellular stressors or therapeutic agents, leading to a broader UPR engagement in specific contexts.
Data Summary: this compound vs. UPR Inducers
| UPR Branch | Marker | This compound Effect | Thapsigargin (Control) Effect | Alternative Modulators |
| PERK | p-eIF2α (Ser51) | Strongly Induced | Strongly Induced | Inhibitors: GSK2606414, GSK2656157 |
| ATF4 | Induced | Induced | Activators: MK-28 | |
| CHOP/GADD153 | Induced | Induced | p-eIF2α Dephos. Inhibitors: Salubrinal | |
| IRE1 | XBP1 mRNA Splicing | No significant induction | Strongly Induced | Inhibitors: 4µ8C, KIRA6, STF-083010 |
| ATF6 | GRP78/BiP Induction | Virtually undetectable (when used alone) | Strongly Induced | Activators: BIX, Compound 147 |
| ATF6 Cleavage | Not induced | Induced | Inhibitors: Ceapins |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the UPR signaling pathways with points of intervention and a typical experimental workflow for assessing compound selectivity.
Caption: Unfolded Protein Response (UPR) signaling pathways.
Caption: Experimental workflow for assessing UPR modulator selectivity.
Experimental Protocols
Objective: To determine the selectivity of this compound for the PERK branch of the UPR by comparing its effects on key markers of all three branches against a known global ER stress inducer.
I. Cell Culture and Treatment
-
Cell Lines: Use relevant human cancer cell lines such as HT29 (colon) or MCF7 (breast).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Plating: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Vehicle Control: Treat cells with DMSO (or the vehicle used to dissolve the compounds).
-
This compound: Treat cells with a range of concentrations (e.g., 2, 5, 10 µM).
-
Positive Control: Treat cells with a known UPR inducer, such as Thapsigargin (e.g., 1-2 µM).
-
-
Incubation: Incubate treated cells for various time points (e.g., 4, 8, 16 hours) to assess both early and late responses.
II. Western Blot Analysis
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-15% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
PERK Pathway: Phospho-eIF2α (Ser51), CHOP/GADD153.
-
IRE1 Pathway: XBP1s.
-
ATF6 Pathway: GRP78/BiP.
-
Loading Control: β-Actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control. Compare the induction of markers in this compound-treated samples to both the vehicle control and the thapsigargin-treated positive control.
Conclusion
The available evidence strongly supports the classification of this compound as a selective activator of the PERK/eIF2α signaling pathway.[1][3] Its mechanism of action does not involve the direct activation of the IRE1 or ATF6 branches of the Unfolded Protein Response, making it a valuable tool for studying the specific consequences of PERK activation.[1] This selectivity distinguishes it from broad ER stress inducers and provides a more targeted approach for therapeutic strategies aimed at modulating the PERK pathway in diseases like cancer. Researchers should, however, consider potential context-dependent effects, such as interactions with other chemotherapeutics, which may lead to a broader UPR engagement.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PERK activation by this compound chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT020312: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of CCT020312, a selective activator of the PERK/eIF2α signaling pathway, across various cancer cell lines. The information is supported by experimental data to aid in evaluating its potential as a therapeutic agent.
This compound has emerged as a molecule of interest in cancer research due to its ability to induce cell cycle arrest, apoptosis, and autophagy in tumor cells. Its primary mechanism of action involves the activation of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key component of the unfolded protein response (UPR). This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn upregulates Activating Transcription Factor 4 (ATF4) and the pro-apoptotic protein CHOP.[1][2][3] This guide synthesizes findings from multiple studies to present a comparative view of its effectiveness in different cancer contexts.
Quantitative Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the cytotoxic and cytostatic effects of this compound across a range of cancer cell lines. The data highlights the differential sensitivity of these cell lines to the compound.
| Cancer Type | Cell Line | Key Efficacy Data | Reference |
| Triple-Negative Breast Cancer | MDA-MB-453 | Induces G1 phase arrest in a dose-dependent manner (53.7% at 0 µM to 79.53% at 10 µM).[1] | [1] |
| Dose-dependent increase in apoptosis.[1][3] | [1][3] | ||
| CAL-148 | Reduced cell viability and proliferation in a dose-dependent manner.[1] | [1] | |
| Dose-dependent increase in apoptosis.[1][3] | [1][3] | ||
| Colon Cancer | HT29 | Half-maximal reduction of pRB phosphorylation at 4.2 µM.[4] | [4] |
| Increased number of cells in G1 phase at 10 µM.[4][5] | [4][5] | ||
| HCT116 | Half-maximal reduction of pRB phosphorylation at 5.7 µM.[4] | [4] | |
| Prostate Cancer | C4-2 | Inhibited cell viability and induced G1 cell cycle arrest.[2] | [2] |
| Increased levels of cleaved-Caspase3, cleaved-PARP, and Bax.[2] | [2] | ||
| LNCaP | Inhibited cell viability and induced G1 cell cycle arrest.[2] | [2] | |
| Increased levels of cleaved-Caspase3, cleaved-PARP, and Bax.[2] | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating this compound, the following diagrams have been generated.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound efficacy.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000-8,000 cells per well and incubated overnight to allow for attachment.[1]
-
Treatment: The following day, the cells are treated with varying concentrations of this compound and incubated for 24 or 48 hours.[1]
-
CCK-8 Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1]
-
Incubation: The plates are incubated for 1-2 hours at 37°C.[1]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[1]
-
Calculation: Cell viability is calculated as a percentage relative to the untreated control cells.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates at a density of 1 x 106 cells/well and treated with different concentrations of this compound for 24 hours.[1]
-
Cell Harvesting: Following treatment, cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).[1]
-
Staining: The harvested cells are then stained using an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.[1]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).[1]
Cell Cycle Analysis (PI Staining)
-
Cell Seeding and Treatment: Similar to the apoptosis assay, cells are seeded in 6-well plates and treated with this compound for 24 hours.[1]
-
Fixation: After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at 4°C.[1]
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase for 1 hour at 37°C.[1]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[1]
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Comparative Guide: CCT020312 in Combination with Other Unfolded Protein Response (UPR) Modulators
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. Its three main branches—PERK, IRE1, and ATF6—orchestrate a complex response to restore proteostasis or, if the stress is insurmountable, trigger apoptosis. Modulating the UPR has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a comparative overview of the selective PERK activator, CCT020312, and explores its potential when combined with modulators of the other two UPR branches, IRE1 and ATF6.
This compound: A Selective PERK Pathway Activator
This compound is a small molecule that selectively activates the PERK (Protein Kinase R-like ER Kinase) branch of the UPR.[1] Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which has two main consequences: a transient attenuation of global protein translation to reduce the load of new proteins entering the ER, and the preferential translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4).[2][3][4][5] Sustained activation of the PERK-eIF2α-ATF4 axis, often leads to the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein), making PERK activation a potential anti-cancer strategy.[3][4]
This compound has demonstrated anti-proliferative effects in various cancer cell lines, including triple-negative breast cancer and prostate cancer, by inducing G1 phase cell cycle arrest, apoptosis, and autophagy.[1]
The Rationale for Combination Strategies
While activating the pro-apoptotic arm of the PERK pathway with this compound is a valid approach, cancer cells can often adapt by upregulating pro-survival signals from the other UPR branches, namely the IRE1 and ATF6 pathways. Therefore, combining this compound with modulators of these pathways presents a rational strategy to enhance anti-cancer efficacy by creating a more potent and sustained pro-apoptotic signal.
This compound in Combination with IRE1 Pathway Modulators
The IRE1 (Inositol-requiring enzyme 1) pathway is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and ER-associated degradation (ERAD), generally promoting cell survival.[4][6] However, under prolonged stress, IRE1 can also contribute to apoptosis through regulated IRE1-dependent decay (RIDD) of mRNAs and activation of the JNK pathway.[6][7]
Hypothetical Combination: this compound (PERK Activator) + IRE1 Inhibitor
Targeting the pro-survival IRE1/XBP1s axis with an inhibitor while simultaneously activating the pro-apoptotic PERK pathway with this compound is a promising combination. Studies have shown that inhibiting either the IRE1α or PERK pathways can lead to a compensatory hyperactivation of the other arm, increasing the sensitivity of cancer cells to ER stress-induced apoptosis.[7][8] For instance, in pancreatic neuroendocrine tumor models, the inhibition of IRE1α or PERK led to apoptotic signaling through the reciprocal UPR branch.[8]
Table 1: Predicted Outcomes of this compound and IRE1 Inhibitor Combination
| Parameter | This compound Alone | IRE1 Inhibitor Alone | Predicted Combination Effect | Rationale |
| PERK Pathway | Activated (p-PERK, p-eIF2α, ATF4, CHOP ↑) | Potential compensatory activation | Sustained, high-level activation | Inhibition of IRE1α may remove a negative feedback loop on PERK signaling. |
| IRE1 Pathway | No direct effect | Inhibited (XBP1s ↓) | Inhibited | Direct inhibition by the IRE1 modulator. |
| Cell Viability | Decreased | Minor decrease in some contexts | Synergistic decrease | Simultaneous promotion of PERK-mediated apoptosis and blockade of IRE1-mediated survival signals.[7][9] |
| Apoptosis | Increased | Minor increase in some contexts | Synergistic increase | Enhanced CHOP expression and potential JNK pathway modulation.[6][7][9] |
Diagram 1: this compound and IRE1 Inhibitor Signaling
Caption: this compound activates the pro-apoptotic PERK pathway, while an IRE1 inhibitor blocks the pro-survival IRE1 pathway.
This compound in Combination with ATF6 Pathway Modulators
The ATF6 (Activating Transcription Factor 6) pathway is the third branch of the UPR. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal fragment (ATF6f). ATF6f is a transcription factor that upregulates genes encoding ER chaperones and components of the ERAD machinery, thus promoting cell survival.[5][10] There is also evidence of crosstalk between the PERK and ATF6 pathways, with the PERK pathway facilitating the synthesis and trafficking of ATF6.[11]
Hypothetical Combination: this compound (PERK Activator) + ATF6 Activator
While seemingly counterintuitive to combine two "pro-survival" pathway activators in a cancer context, the interplay is more nuanced. In some scenarios, forced activation of ATF6 could initially enhance proteostasis, but if the underlying stress induced by this compound-mediated translational attenuation persists, the cell may still be pushed towards apoptosis. Conversely, in non-cancer contexts like neurodegenerative diseases, this combination could be protective.
Table 2: Predicted Outcomes of this compound and ATF6 Activator Combination
| Parameter | This compound Alone | ATF6 Activator Alone | Predicted Combination Effect | Rationale |
| PERK Pathway | Activated (p-PERK, p-eIF2α, ATF4, CHOP ↑) | No direct effect | Activated | This compound is the primary driver of PERK activation. |
| ATF6 Pathway | Potential indirect activation | Activated (ATF6f ↑, BiP, ERAD genes ↑) | Synergistic activation | PERK activation can enhance ATF6 synthesis and trafficking, which would be potentiated by a direct ATF6 activator.[11] |
| Cell Viability | Decreased | Increased or no change | Context-dependent | In cancer, may be antagonistic or synergistic depending on the cellular context and the balance between proteostasis and apoptosis. |
| Apoptosis | Increased | Decreased or no change | Context-dependent | The outcome would depend on whether the enhanced proteostasis from ATF6 activation can overcome the pro-apoptotic signals from sustained PERK activation. |
Diagram 2: this compound and ATF6 Activator Signaling
Caption: this compound activates the PERK pathway, while an ATF6 activator enhances the proteostasis response.
Experimental Protocols
The following are generalized protocols for key assays to evaluate the effects of UPR modulators. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, the other UPR modulator, or their combination at various concentrations for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12][13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12][13]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11][14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][14]
Western Blotting for UPR Markers
This technique is used to detect the levels of key proteins in the UPR pathways.
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, p-eIF2α, ATF4, CHOP, XBP1s, and cleaved ATF6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The selective PERK activator this compound holds promise as an anti-cancer agent. Its efficacy can potentially be enhanced through rational combination with other UPR modulators. The combination of this compound with an IRE1 inhibitor appears to be a particularly promising strategy to synergistically induce apoptosis in cancer cells by simultaneously activating a pro-death signal and inhibiting a key survival pathway. The combination with an ATF6 activator is more complex and its outcome is likely to be highly context-dependent. Further preclinical studies are warranted to validate these combination strategies and to elucidate the precise molecular mechanisms underlying their synergistic or antagonistic effects in different cancer types.
References
- 1. Activation of the PERK/eIF2α axis is a pivotal prerequisite of taxanes to cancer cell apoptosis and renders synergism to overcome paclitaxel resistance in breast cancer cells | springermedizin.de [springermedizin.de]
- 2. PERK-Olating Through Cancer: A Brew of Cellular Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular Pathways: The PERKs and Pitfalls of Targeting the Unfolded Protein Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent Effects of PERK and IRE1 Signaling on Cell Viability | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Parallel signaling through IRE1α and PERK regulates pancreatic neuroendocrine tumor growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of endoplasmic reticulum (ER) stress sensors sensitizes cancer stem-like cells to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Cross-Validation of CCT020312 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), CCT020312, with genetic models of PERK modulation. The objective is to cross-validate the on-target effects of this compound by comparing its cellular and molecular impacts with those observed through genetic manipulation of the PERK signaling pathway. This guide summarizes key experimental data, details relevant protocols, and presents signaling pathways and experimental workflows for clarity.
Introduction to this compound and PERK Signaling
This compound is a selective small molecule activator of PERK (also known as EIF2AK3), a key sensor of endoplasmic reticulum (ER) stress.[1][2] Under cellular stress, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4).[3][4] The sustained activation of the PERK-eIF2α-ATF4 pathway can ultimately trigger apoptosis and cell cycle arrest, making it a promising target in cancer therapy.[3][5]
Genetic models, such as CRISPR-Cas9-mediated knockout or lentiviral-mediated overexpression, provide a powerful tool to validate the specificity and mechanism of action of pharmacological agents like this compound. By comparing the phenotypic outcomes of this compound treatment with those of genetic PERK activation or inactivation, researchers can confirm that the observed effects of the compound are indeed mediated through its intended target.
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound-mediated PERK activation.
Quantitative Comparison of this compound and Genetic Models
The following tables summarize the quantitative effects of this compound and genetic PERK modulation on key cellular processes.
Table 1: Effect of this compound on Apoptosis and Cell Cycle Arrest in Cancer Cells
| Cell Line | Treatment | Apoptosis (% of cells) | G1 Phase Arrest (% of cells) | Citation |
| MDA-MB-453 (Triple-Negative Breast Cancer) | 0 µM this compound (Control) | Baseline | 53.70 ± 1.85 | [3] |
| 6 µM this compound | Increased (dose-dependent) | 64.13 ± 1.86 | [3] | |
| 8 µM this compound | Increased (dose-dependent) | 70.27 ± 1.29 | [3] | |
| 10 µM this compound | Increased (dose-dependent) | 79.53 ± 2.28 | [3] | |
| C4-2 (Prostate Cancer) | This compound | Increased levels of cleaved-Caspase3, cleaved-PARP, and Bax | Induced G1 phase arrest | [5] |
| LNCaP (Prostate Cancer) | This compound | Increased levels of cleaved-Caspase3, cleaved-PARP, and Bax | Induced G1 phase arrest | [5] |
| HT29 (Colon Carcinoma) | 10 µM this compound | - | Increased number of cells in G1 phase | [1] |
Table 2: Cross-Validation with Genetic Models of PERK Modulation
| Genetic Model | Cellular Effect | Comparison with this compound | Citation |
| PERK Knockout (PERK-/-) MEFs | Abolished this compound-induced eIF2α phosphorylation. | Confirms this compound's effect is PERK-dependent. | [1][6] |
| PERK Knockdown (siRNA) in HT29 cells | Attenuated this compound-induced eIF2α phosphorylation and cyclin D1 loss. | Validates that this compound acts through the PERK pathway to induce cell cycle arrest. | [2] |
| PERK Overexpression | Inhibited cyclin D1 synthesis and induced G1 phase arrest. | Mimics the cell cycle arrest phenotype observed with this compound treatment. | [7] |
Comparison with Alternative PERK Activators
This compound is not the only pharmacological activator of PERK. MK-28 is another potent and selective PERK activator.
Table 3: Comparison of this compound and MK-28
| Compound | Potency (Apoptosis Rescue IC50) | Key Findings | Citation |
| This compound | ~11.1 µM (in WT MEFs) | Effective PERK activator, but less potent than MK-28 at lower concentrations. | [8][9] |
| MK-28 | ~1.7 µM (in WT MEFs) | Significantly more potent in rescuing cells from ER stress-induced apoptosis, especially at lower concentrations. | [8][9] |
Experimental Protocols
Pharmacological Activation of PERK with this compound
1. Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-453, HT29) in appropriate media and conditions.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (typically in the range of 1-10 µM) for the specified duration (e.g., 24 hours).[1][3] An equivalent volume of DMSO should be used as a vehicle control.
2. Western Blot Analysis:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and markers of apoptosis (cleaved PARP, cleaved Caspase-3) and cell cycle (Cyclin D1, p-pRB).
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL substrate.[3]
3. Apoptosis Assay (Flow Cytometry):
-
Treat cells with this compound as described above.
-
Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[3]
4. Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with this compound.
-
Harvest, fix, and stain cells with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3]
Genetic Overexpression of PERK using Lentivirus
1. Lentivirus Production:
-
Co-transfect HEK293T cells with a lentiviral vector encoding the human PERK gene and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine or PEI.[10][11]
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant and, if necessary, concentrate the virus.
2. Cell Transduction:
-
Seed target cells at an appropriate density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene to enhance transduction efficiency.[12]
-
After 24-48 hours, replace the virus-containing medium with fresh medium.
-
If the lentiviral vector contains a selection marker, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
3. Validation of Overexpression:
-
Confirm PERK overexpression by Western blot analysis using an antibody against PERK.
-
Analyze the downstream effects on p-eIF2α, ATF4, and CHOP levels, as well as on apoptosis and cell cycle, using the methods described above.
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for cross-validation and a logical comparison of the two approaches.
Conclusion
The data presented in this guide demonstrate a strong correlation between the effects of the pharmacological PERK activator, this compound, and genetic models of PERK activation. This compound induces apoptosis and G1 phase cell cycle arrest in a manner consistent with the known functions of the PERK signaling pathway. The on-target activity of this compound is further validated by experiments using PERK knockout and knockdown models, where the effects of the compound are significantly attenuated. While genetic models offer high specificity, pharmacological agents like this compound provide advantages in terms of dose-dependent and temporal control. Together, these approaches provide a robust framework for validating this compound as a selective tool for studying PERK signaling and as a potential therapeutic agent.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 4. PERK Regulates the Sensitivity of Hepatocellular Carcinoma Cells to High-LET Carbon Ions via either Apoptosis or Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PERK mediates cell-cycle exit during the mammalian unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel specific PERK activator reduces toxicity and extends survival in Huntington's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. addgene.org [addgene.org]
- 12. origene.com [origene.com]
A Researcher's Guide to Live-Cell Target Engagement Assays for the PERK Activator CCT020312
For researchers, scientists, and drug development professionals, confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery. This guide provides a comprehensive comparison of current live-cell assays to measure the target engagement of CCT020312, a selective activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).
This compound is a valuable chemical tool for selectively activating the PERK signaling pathway, a key branch of the Unfolded Protein Response (UPR).[1] Its mechanism of action involves the direct activation of PERK, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event triggers a cascade that ultimately results in the attenuation of global protein synthesis and cell cycle arrest, making it a compound of interest in cancer research and neurodegenerative diseases.[1][2]
This guide will compare both direct and indirect methods for assessing the engagement of this compound with PERK in a live-cell context. We will present quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate assay for your research needs.
The this compound-PERK Signaling Pathway
Upon activation by this compound, PERK, an endoplasmic reticulum (ER) transmembrane protein, autophosphorylates and subsequently phosphorylates eIF2α at the Serine 51 position. This phosphorylation event is the central node of the PERK signaling pathway and serves as the primary biomarker for target engagement. Phosphorylated eIF2α (p-eIF2α) then initiates downstream signaling, including the preferential translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in stress response, such as CHOP (CCAAT-enhancer-binding protein homologous protein).[2]
Caption: this compound signaling pathway.
Comparison of Live-Cell Target Engagement Assays
Target engagement for this compound can be assessed through two main approaches:
-
Direct Assays: These methods aim to measure the physical interaction between this compound and PERK within the cell.
-
Indirect Assays: These methods quantify a direct downstream consequence of PERK activation, most commonly the phosphorylation of eIF2α.
Direct Target Engagement Assays: A Comparative Overview
While specific data for this compound is limited, Cellular Thermal Shift Assays (CETSA) and Bioluminescence Resonance Energy Transfer (BRET)-based assays like NanoBRET are powerful platforms for quantifying direct target engagement in live cells.
| Assay | Principle | Throughput | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of PERK upon this compound binding. Ligand binding typically stabilizes the target protein, increasing its melting temperature. | Low to Medium | Label-free; measures engagement with endogenous protein in its native state. | Can be technically challenging; optimization of heating conditions is required. |
| NanoBRET™ Target Engagement Assay | Measures BRET between a NanoLuc®-tagged PERK and a fluorescent tracer that binds to PERK. This compound competes with the tracer, reducing the BRET signal. | High | Highly sensitive and quantitative; provides real-time binding information in live cells; amenable to high-throughput screening. | Requires genetic modification of the target protein (fusion to NanoLuc®); development of a suitable tracer may be necessary. |
Indirect Target Engagement Assays: Measuring p-eIF2α
The most common method to demonstrate this compound target engagement is by quantifying the increase in p-eIF2α levels. Several immuno-based techniques are available for this purpose.
| Assay | Principle | Throughput | Key Advantages | Key Disadvantages |
| Western Blot | Size-based separation of proteins followed by immunodetection with a specific antibody for p-eIF2α. | Low | Provides information on protein size and specificity; widely established technique. | Semi-quantitative; low throughput; requires cell lysis. |
| In-Cell Western™ (ICW) | Immunostaining of p-eIF2α in fixed and permeabilized cells in a microplate, followed by detection with a fluorescently labeled secondary antibody. | Medium to High | Higher throughput than traditional Western blot; quantitative; multiplexing is possible. | Requires fixation, which may alter epitopes; antibody validation is critical. |
| HTRF® (Homogeneous Time-Resolved Fluorescence) | A FRET-based assay using two antibodies—one for total eIF2α and one for p-eIF2α, labeled with a donor and acceptor fluorophore, respectively. | High | Homogeneous (no-wash) assay; highly sensitive and quantitative; suitable for HTS. | Can be expensive; requires a specific plate reader. |
| Flow Cytometry | Intracellular staining of p-eIF2α in single cells, followed by detection using a fluorescently labeled antibody. | Medium | Provides single-cell resolution, allowing for population analysis; can be multiplexed with other markers. | Requires cell fixation and permeabilization; can be lower throughput than plate-based assays. |
Quantitative Data Summary for this compound
| Compound | Target | Assay Type | Cell Line | Measured Effect | EC50 / Concentration |
| This compound | PERK | Cell-based immunoassay | HT29, HCT116 | Inhibition of pRB phosphorylation (downstream of p-eIF2α) | ~4.2 - 5.7 µM |
| This compound | PERK | Western Blot | MDA-MB-453, CAL-148 | Increased p-PERK and p-eIF2α | Dose- and time-dependent increase observed at 8-10 µM[2] |
Experimental Protocols & Workflows
Workflow for Indirect Measurement of Target Engagement (p-eIF2α)
Caption: Experimental workflows for indirect assays.
Protocol 1: Western Blot for p-eIF2α
-
Cell Culture and Treatment: Plate cells (e.g., HT29) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody specific for p-eIF2α (Ser51) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. Re-probe the membrane for total eIF2α and a loading control (e.g., β-actin) for normalization.
Protocol 2: HTRF Assay for p-eIF2α
This protocol is based on a typical 2-plate assay format.
-
Cell Culture and Treatment: Seed cells in a 96-well cell culture plate and incubate overnight. Treat cells with a dose-response of this compound for the desired time.
-
Cell Lysis: Remove the treatment media and add 50 µL of the supplemented HTRF lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.
-
Detection: Transfer 16 µL of lysate from each well to a 384-well low-volume white detection plate. Add 4 µL of the HTRF antibody mix (containing the Eu3+-labeled anti-p-eIF2α antibody and the d2-labeled anti-total-eIF2α antibody).
-
Incubation and Reading: Seal the plate and incubate at room temperature for 4 hours to overnight. Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the results against the this compound concentration to determine the EC50.
Workflow for Direct Target Engagement (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Alternative Compounds for Modulating PERK Activity
When studying the PERK pathway, it is often useful to compare the effects of this compound with other known modulators.
| Compound | Class | Mechanism of Action | Notes |
| Thapsigargin | ER Stress Inducer | SERCA pump inhibitor that depletes ER calcium, causing general ER stress and activating all UPR branches. | Often used as a positive control for UPR activation, but is not specific to PERK. |
| GSK2606414 | PERK Inhibitor | Potent and selective ATP-competitive inhibitor of PERK kinase activity. | Useful for confirming that the observed effects of this compound are indeed PERK-dependent. |
| ISRIB | ISR Inhibitor | Acts downstream of p-eIF2α to reverse the effects of its phosphorylation, thereby restoring protein synthesis. | Can be used to dissect the functional consequences of this compound-induced eIF2α phosphorylation. |
Conclusion
Measuring the target engagement of this compound in live cells is essential for validating its mechanism of action and interpreting its cellular effects. While direct measurement of this compound binding to PERK using advanced techniques like NanoBRET or CETSA offers the most definitive evidence of engagement, these methods may require significant development.
For most laboratories, quantifying the phosphorylation of the direct downstream substrate, eIF2α, provides a robust and reliable readout of PERK activation by this compound. High-throughput methods such as HTRF and In-Cell Western assays offer a significant advantage in terms of speed and scalability over traditional Western blotting, making them ideal for dose-response studies and compound screening. The choice of assay will ultimately depend on the specific research question, available instrumentation, and desired throughput.
References
- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
Validating CCT020312-Induced Autophagy: A Comparative Guide to Measuring LC3-II Conversion
For researchers, scientists, and drug development professionals investigating cellular autophagy, the selective PERK activator CCT020312 has emerged as a valuable tool for inducing this critical cellular process. A key method for validating this compound-induced autophagy is the measurement of microtubule-associated protein 1A/1B-light chain 3 (LC3) conversion. This guide provides a comprehensive comparison of this compound's effect on LC3-II levels with other common autophagy modulators, supported by experimental data. Detailed protocols for the cornerstone technique of Western blotting for LC3 are also presented.
This compound and the Induction of Autophagy
This compound is a selective activator of the protein kinase R-like endoplasmic reticulum kinase (PERK), a key sensor of endoplasmic reticulum (ER) stress and a component of the unfolded protein response (UPR).[1][2] Activation of PERK by this compound initiates a signaling cascade that leads to the induction of autophagy, a cellular self-degradative process essential for removing damaged organelles and misfolded proteins to maintain cellular homeostasis.[1]
A hallmark of autophagy is the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic cargo destined for degradation. The conversion of the cytosolic form of LC3 (LC3-I) to its lipidated form (LC3-II) is a critical step in autophagosome formation and is widely regarded as a reliable marker of autophagic activity.[3] this compound treatment has been shown to significantly increase the levels of LC3-II, thereby validating its role as an autophagy inducer.[1][4]
Comparative Analysis of Autophagy Modulators by LC3-II Conversion
The efficacy of this compound in inducing autophagy can be benchmarked against other well-established modulators. The following table summarizes the quantitative effects of this compound and other common agents on LC3-II levels, as determined by Western blot analysis.
| Compound | Mechanism of Action | Typical Fold Change in LC3-II Levels (relative to control) | Reference |
| This compound | PERK Activator (Autophagy Inducer) | ~2.5-fold increase | [1][4] |
| Rapamycin | mTOR Inhibitor (Autophagy Inducer) | ~2 to 3-fold increase | [5] |
| Starvation (e.g., EBSS) | Nutrient Deprivation (Autophagy Inducer) | >2-fold increase | |
| Chloroquine | Lysosomotropic Agent (Autophagy Inhibitor) | Significant accumulation, often >3-fold increase | |
| Bafilomycin A1 | V-ATPase Inhibitor (Autophagy Inhibitor) | Significant accumulation, often >4-fold increase |
Note: The fold change in LC3-II can vary depending on the cell type, treatment duration, and concentration of the compound used. The data presented are representative examples from published studies.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and experimental process, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to ER Stress Inducers: CCT020312 and Tunicamycin
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. The accumulation of unfolded or misfolded proteins, a state known as ER stress, triggers the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can lead to apoptosis under prolonged stress. This guide provides a side-by-side comparison of two commonly used ER stress inducers, CCT020312 and tunicamycin (B1663573), highlighting their distinct mechanisms of action and effects on the three main UPR signaling pathways.
At a Glance: Key Differences
| Feature | This compound | Tunicamycin |
| Primary Mechanism | Selective activator of the PERK signaling pathway[1]. | Inhibitor of N-linked glycosylation, leading to the accumulation of unfolded proteins and activation of all three UPR pathways[2]. |
| UPR Pathway Activation | Selectively activates the PERK/eIF2α/ATF4/CHOP pathway[1]. Does not significantly activate the IRE1α or ATF6 pathways[3]. | Activates all three canonical UPR sensors: PERK, IRE1α, and ATF6[2][4]. |
| Key Molecular Effect | Induces phosphorylation of PERK and eIF2α[1]. | Blocks the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate[2]. |
| Downstream Consequences | Leads to G1 phase cell cycle arrest and apoptosis through the PERK pathway[1]. | Induces a global ER stress response, leading to apoptosis if the stress is unresolved[2]. |
Chemical and Physical Properties
| Property | This compound | Tunicamycin |
| Chemical Formula | C₃₁H₃₀Br₂N₄O₂ | C₃₉H₆₄N₄O₁₆ (major component) |
| Molecular Weight | 650.40 g/mol | ~844.95 g/mol (as a mixture of homologs) |
| Appearance | White to off-white solid | White to off-white powder |
| Solubility | Soluble in DMSO | Soluble in DMSO, DMF, and pyridine |
Mechanism of Action and Signaling Pathways
This compound and tunicamycin induce ER stress through fundamentally different mechanisms, resulting in distinct downstream signaling cascades.
This compound: A Selective PERK Activator
This compound acts as a selective pharmacological activator of the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), one of the three main ER stress sensors.[1] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a transient attenuation of global protein synthesis and the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic transcription factor CHOP.[1]
A key feature of this compound is its selectivity for the PERK branch of the UPR. Studies have shown that while it potently induces CHOP, it does not cause a significant induction of the ATF6 target, GRP78/BIP, a major ER chaperone.[3]
Tunicamycin: A Global ER Stress Inducer
Tunicamycin induces ER stress by inhibiting N-linked glycosylation, a crucial step in the proper folding of many proteins in the ER.[2] This leads to a massive accumulation of unfolded glycoproteins, which triggers the activation of all three canonical UPR sensors: PERK, Inositol-requiring enzyme 1α (IRE1α), and Activating Transcription Factor 6 (ATF6).[2][4]
-
PERK Pathway: Activated similarly to its activation by this compound.
-
IRE1α Pathway: Activated IRE1α possesses kinase and RNase activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its active cytosolic fragment. This fragment then moves to the nucleus to upregulate the expression of ER chaperones, such as GRP78/BIP, and other UPR target genes.[4]
Comparative Experimental Data
The following tables summarize quantitative data on the effects of this compound and tunicamycin from various studies. Direct comparison should be made with caution as experimental conditions may vary.
Table 1: Effects on UPR Pathway Markers
| Marker | This compound | Tunicamycin | Cell Line | Treatment | Reference |
| p-PERK | Increased | Increased | MDA-MB-453 | CCT: 8-10 µM, 24hTun: 2 µg/mL, 24h | [1],[5] |
| p-eIF2α | Increased | Increased | MDA-MB-453, HeLa | CCT: 8-10 µM, 24hTun: 1.5 µM, 6h | [1] |
| ATF4 | Increased | Increased | MDA-MB-453, Hippocampus | CCT: 8-10 µM, 24hTun: in vivo | [1],[5] |
| CHOP | Increased | Increased | MDA-MB-453, Hippocampus | CCT: 8-10 µM, 24hTun: in vivo | [1],[5] |
| p-IRE1α | No significant change | Increased | - | Tun: in vivo | [5] |
| XBP1s | No significant change | Increased | A549, 1.1B4 | Tun: 30 µM, 12hTun: 10 µg/mL, 24h | [6] |
| Cleaved ATF6 | No significant change | Increased | A549 | Tun: 30 µM, 12h | |
| GRP78/BIP | No significant change | Increased | HT29, MCF7 | CCT: 10 µM, 16hTun: 2 µg/mL, 24h | [3] |
Table 2: Cytotoxicity (IC50/EC50 Values)
| Compound | Cell Line | Endpoint | IC50/EC50 | Reference |
| This compound | HT29 | pRB phosphorylation | 5.1 µM | |
| This compound | HT29 | Growth Inhibition (GI50) | 2.1 µM | |
| Tunicamycin | NCI-H446 | Cell Viability (24h) | 3.01 ± 0.14 µg/mL | [7] |
| Tunicamycin | H69 | Cell Viability (24h) | 2.94 ± 0.16 µg/mL | [7] |
| Tunicamycin | PC-3 | Cell Viability (72h) | ~10 µg/mL | [8] |
Experimental Protocols
Workflow for Comparing ER Stress Inducers
Protocol 1: Western Blot Analysis of UPR Proteins
This method is used to detect the expression and phosphorylation status of key UPR proteins.
-
Cell Lysis: Treat cells with this compound, tunicamycin, or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, p-IRE1α, IRE1α, Cleaved ATF6, GRP78, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: RT-PCR for XBP1 Splicing
This assay detects the unconventional splicing of XBP1 mRNA by activated IRE1α.
-
RNA Extraction: Treat cells as described above and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
Conclusion
This compound and tunicamycin are both valuable tools for studying the UPR, but their distinct mechanisms of action must be considered when interpreting experimental results. This compound offers a targeted approach to investigate the consequences of selective PERK activation, making it a useful tool for dissecting the specific roles of this pathway in various cellular processes. In contrast, tunicamycin provides a robust method for inducing a global ER stress response, which is advantageous for studying the integrated UPR and its role in disease pathogenesis. The choice between these two compounds will depend on the specific research question and the desired level of pathway selectivity.
References
- 1. Frontiers | this compound Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 2. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic Capacities of Molecular Sensors of the Unfolded Protein Response to Sense Alternate Forms of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ER stress induces cleavage of membrane-bound ATF6 by the same proteases that process SREBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CCT020312: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of CCT020312, a selective EIF2AK3/PERK activator. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance in research and drug development settings.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is a solid, typically a yellow-white powder, and should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Minimum PPE Requirements:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required.
For operations with a higher risk of aerosol generation, such as when handling the powdered form, additional respiratory protection may be necessary. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Waste Identification and Segregation
Proper segregation of chemical waste is a cornerstone of safe and compliant disposal. Never mix this compound waste with other waste streams unless explicitly instructed by your EHS department.
Waste Categories for this compound:
-
Unused or Expired this compound (Pure Compound): Collect in a clearly labeled, sealed container as solid hazardous waste.
-
This compound Solutions: The disposal route depends on the solvent.
-
DMSO Solutions: Collect in a designated, properly labeled hazardous waste container compatible with DMSO (e.g., glass or a suitable polymer). Note that DMSO can facilitate skin absorption of dissolved chemicals.[1]
-
Aqueous Solutions: Collect in a designated aqueous hazardous waste container.
-
-
Contaminated Labware:
-
Sharps (needles, scalpels): Dispose of in a designated sharps container for hazardous waste.
-
Glassware (pipettes, flasks): If not heavily contaminated, triple-rinse with a suitable solvent. The first two rinsates must be collected as hazardous waste. After the third rinse, the glassware can typically be disposed of in a broken glass box. However, consult your local EHS for specific institutional policies.
-
Plasticware (pipette tips, tubes): Dispose of in a designated solid hazardous waste container.
-
-
Spill Cleanup Materials: Any materials used to clean up a this compound spill (e.g., absorbent pads, contaminated PPE) must be collected in a sealed bag or container and disposed of as solid hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Determination: All forms of this compound waste (pure compound, solutions, contaminated materials) must be treated as hazardous waste.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s).
-
Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
-
Request for Pickup: Once a waste container is full or has reached the maximum accumulation time allowed by your institution, submit a request to your EHS department for waste pickup.
-
Documentation: Complete all required hazardous waste manifests or tags accurately, detailing the contents of the waste containers.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Weight | 650.40 g/mol | [2] |
| Form | Solid (yellow-white powder) | [2] |
| Solubility in DMSO | 50 mg/mL to 100 mg/mL | [2][3] |
| Storage Temperature | -20°C | [2][4] |
| Storage Class | 11 - Combustible Solids | [2] |
| Water Hazard Class (WGK) | 2 - Obviously hazardous to water | [2] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory practices for handling and disposing of solid chemical compounds of a similar nature. Specific experimental protocols involving this compound will generate waste that should be managed according to the principles described above. For instance, in cell-based assays, any media containing this compound should be aspirated and collected as aqueous hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and workflows for the proper disposal of this compound.
Caption: General workflow for the disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling CCT020312
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of CCT020312 in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a selective EIF2AK3/PERK activator, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemically resistant, disposable gloves (e.g., nitrile). |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory Coat | Standard, long-sleeved laboratory coat. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Handling: this compound is typically supplied as a solid, often a yellow-white powder.[1] Standard handling procedures should be followed to minimize exposure. Avoid inhalation of dust and direct contact with skin and eyes. All handling of the solid form should be conducted in a well-ventilated area or a chemical fume hood to prevent dust dispersion.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the compound at -20°C.[1][2][3]
Experimental Protocols: Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3][4] To prepare a stock solution, dissolve the compound in DMSO to the desired concentration. For example, a 50 mg/mL solution can be prepared in DMSO.[1][3] After reconstitution, it is advisable to aliquot the solution and store it at -20°C.[1][2][3] Stock solutions are generally stable for up to 3 months when stored under these conditions.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Unused product and its container must be disposed of as hazardous waste. Do not allow the chemical to enter drains or waterways.
Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound ≥98% (HPLC), solid, EIF2AK3 activator, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
